molecular formula C14H16N2O B3106251 N-(3-ethynylphenyl)piperidine-4-carboxamide CAS No. 1575783-01-5

N-(3-ethynylphenyl)piperidine-4-carboxamide

Cat. No.: B3106251
CAS No.: 1575783-01-5
M. Wt: 228.29 g/mol
InChI Key: XVIVXXIBELQSDT-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-ethynylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-11-4-3-5-13(10-11)16-14(17)12-6-8-15-9-7-12/h1,3-5,10,12,15H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIVXXIBELQSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 3-Ethynylphenyl Amide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Rigid Scaffold

In the intricate world of drug design, the identification and optimization of molecular scaffolds that can favorably interact with biological targets is a cornerstone of success. The 3-ethynylphenyl amide core has emerged as a particularly valuable "privileged scaffold" in medicinal chemistry. Its inherent structural rigidity, conferred by the phenyl ring and the linear ethynyl group, provides a predictable vector for orienting substituents into the binding pockets of proteins. This, combined with the hydrogen bonding capabilities of the amide linkage and the synthetic tractability of the ethynyl group, makes it a powerful framework for developing potent and selective therapeutic agents. This guide provides an in-depth exploration of the 3-ethynylphenyl amide scaffold, from its synthesis and structure-activity relationships to its application in the development of targeted therapies.

Core Structural Features and Rationale for Use

The 3-ethynylphenyl amide scaffold consists of a central phenyl ring substituted with an ethynyl group and an amide linkage, typically at the 1 and 3 positions. This arrangement offers several key advantages for drug design:

  • Defined Geometry: The sp-hybridized carbons of the alkyne and the sp2-hybridized carbons of the phenyl ring create a rigid, planar system. This reduces the entropic penalty upon binding to a target protein and allows for more precise positioning of functional groups.

  • Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), enabling strong and specific interactions with amino acid residues in a protein's active site.

  • Synthetic Versatility: The terminal alkyne is a highly versatile functional group that can participate in a wide range of chemical transformations, most notably the Sonogashira coupling, allowing for the facile introduction of diverse substituents.[1] This is crucial for the iterative process of lead optimization.

  • Modulation of Physicochemical Properties: The scaffold allows for systematic modification at multiple positions to fine-tune critical drug-like properties such as solubility, lipophilicity, and metabolic stability.

Caption: General structure of the 3-ethynylphenyl amide scaffold.

Synthetic Strategies: Building the Core

The construction of molecules based on the 3-ethynylphenyl amide scaffold typically involves a convergent synthesis approach, relying on two key transformations: Sonogashira coupling to introduce the ethynyl moiety and a subsequent amide bond formation.

Workflow for Synthesis

G A Aryl Halide (e.g., 3-iodoaniline) C Sonogashira Coupling A->C B Terminal Alkyne (e.g., with R2 group) B->C D 3-Ethynylphenylamine Intermediate C->D F Amide Coupling D->F E Carboxylic Acid (e.g., with R1 group) E->F G Final 3-Ethynylphenyl Amide Product F->G

Caption: A typical synthetic workflow for 3-ethynylphenyl amide derivatives.

Protocol 1: Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is a highly efficient method for forming carbon-carbon bonds.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the aryl halide (e.g., 3-iodoaniline, 1.0 eq) in a suitable solvent (e.g., a mixture of THF and triethylamine) in a reaction vessel, add the terminal alkyne (1.1 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.1 eq).

  • Reaction Conditions: The reaction mixture is typically stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-ethynylphenyl intermediate.

Protocol 2: Amide Bond Formation

The formation of the amide bond is a fundamental reaction in organic synthesis. A variety of coupling reagents can be employed to activate the carboxylic acid for reaction with the amine.

Step-by-Step Methodology:

  • Acid Activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). The mixture is stirred at room temperature for a short period to form the activated ester.

  • Amine Addition: The 3-ethynylphenylamine intermediate (1.0 eq), dissolved in the same solvent, is then added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by recrystallization or column chromatography.

Application in Oncology: Targeting Kinase Activity

The 3-ethynylphenyl amide scaffold has found significant application in the development of kinase inhibitors for the treatment of cancer. The scaffold's rigid nature allows it to position key pharmacophoric elements to interact with the ATP-binding site of kinases.

Case Study: Ponatinib - A Pan-BCR-ABL Inhibitor

Chronic Myeloid Leukemia (CML) is a type of cancer characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This leads to the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.

While first and second-generation BCR-ABL inhibitors like imatinib and dasatinib are effective, their efficacy can be limited by the emergence of drug-resistant mutations, most notably the T315I "gatekeeper" mutation.[2] The threonine residue at position 315 is critical for hydrogen bonding with these inhibitors, and its mutation to a bulkier, more hydrophobic isoleucine residue sterically hinders drug binding.

Ponatinib is a third-generation BCR-ABL inhibitor that was specifically designed to overcome this resistance. It features a 3-ethynylphenyl amide core, which plays a crucial role in its mechanism of action. The ethynyl group makes a key van der Waals contact with the isoleucine residue of the T315I mutant, enabling potent inhibition of both wild-type and mutant forms of BCR-ABL.[2][3]

cluster_0 Cell Proliferation & Survival cluster_1 Downstream Signaling Pathways Proliferation Uncontrolled Proliferation Apoptosis Inhibition of Apoptosis Ras Ras/MAPK Pathway Ras->Proliferation STAT JAK/STAT Pathway STAT->Proliferation PI3K PI3K/Akt Pathway PI3K->Apoptosis BCR_ABL BCR-ABL (Constitutively Active Kinase) BCR_ABL->Ras BCR_ABL->STAT BCR_ABL->PI3K Ponatinib Ponatinib (3-Ethynylphenyl Amide Inhibitor) Ponatinib->BCR_ABL Inhibits

Caption: Inhibition of the BCR-ABL signaling pathway by Ponatinib.

Structure-Activity Relationship (SAR) of Ponatinib Analogs

The development of Ponatinib and related compounds has provided valuable insights into the SAR of the 3-ethynylphenyl amide scaffold for BCR-ABL inhibition.

Modification SiteObservationImpact on Activity
Ethynyl Group Replacement with other small groupsLoss of activity against T315I mutant
Amide Linker Inversion of the amideReduced potency
Substituents on the Phenyl Rings Introduction of a trifluoromethyl groupEnhances binding affinity
Terminal Amine Moiety Addition of a solubilizing group (e.g., piperazine)Improves pharmacokinetic properties

Pharmacokinetic Profile and Metabolic Considerations

Compounds based on the 3-ethynylphenyl amide scaffold generally exhibit favorable pharmacokinetic properties. The rigid core can contribute to good cell permeability and oral bioavailability. However, the amide bond can be susceptible to hydrolysis by amidases, and the phenyl rings can undergo oxidative metabolism by cytochrome P450 enzymes. Medicinal chemists often address these potential liabilities by introducing blocking groups at metabolically susceptible positions or by modulating the electronic properties of the rings.

Future Directions and Broader Applications

While the 3-ethynylphenyl amide scaffold has proven its worth in the realm of kinase inhibitors, its utility is not limited to this target class. The scaffold's ability to present functional groups in a well-defined spatial orientation makes it an attractive starting point for the design of inhibitors for a wide range of other protein families, including proteases, G-protein coupled receptors (GPCRs), and epigenetic targets. As our understanding of the structural biology of these targets grows, we can expect to see the continued and expanded application of this versatile and powerful scaffold in the discovery of new medicines.

References

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.
  • Damani, L. A., & Crooks, P. A. (1982). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 12(9), 571-578.
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Bentham Science. Retrieved March 7, 2024, from [Link]

  • Mankhi, R. N., & Abdul-Rida, N. A. (2025). Novel Amides Derived from Fenofibrate and Sulfa Drugs: Synthesis, BioLogical Evaluation, and Molecular Docking Studies. Advanced Journal of Chemistry, Section A, 8(4), 787-796.
  • Singh, A., Singh, P., Kumar, A., Singh, A., Kumar, A., Singh, A., ... & Kumar, A. (2023). Synthesis of amide derivatives of 3-aryl-3H-benzopyrans as osteogenic agent concomitant with anticancer activity. Bioorganic Chemistry, 133, 106380.
  • Algso, M. A. S., & Kivrak, A. (2018). New strategy for the synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene derivatives. Monatshefte für Chemie - Chemical Monthly, 149(11), 2065-2071.
  • Zhang, H., Zhang, Y., & Zhou, Y. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. ACS Chemical Neuroscience, 12(10), 1779-1790.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2229560.
  • Solorzano, C., Antonietti, F., Duranti, A., Tontini, A., Rivara, S., Lodola, A., ... & Mor, M. (2010). Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors. Journal of Medicinal Chemistry, 53(15), 5644-5654.
  • Niculet, E., Niculescu-Aron, I. G., Constantinescu, T., & Caproiu, M. T. (2003). Synthesis of Some New bis-(p-Fluorophenyl)amides of the Thieno[3,2-b]thiophene, Thieno[3,2-b]furan and 1,2-bis{5-[2-(2-Thienyl)ethenyl]2-thienyl}ethene Series. Molecules, 8(1), 1-10.
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  • Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. (2017). European Journal of Medicinal Chemistry, 131, 107-125.
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  • Fotsch, C., Gerstenberger, B. S., Harris, P. A., He, Y., Jung, D. K., Kopecky, D. J., ... & Xu, W. (2007). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. Journal of Medicinal Chemistry, 50(4), 727-735.
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Sources

The Piperidine Carboxamide Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendancy of the Piperidine Carboxamide Core in Drug Discovery

The piperidine carboxamide moiety has emerged as a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of biological targets. Its prevalence in numerous clinical candidates and approved drugs is a testament to its favorable physicochemical properties, including metabolic stability, and its capacity to engage in key molecular interactions within protein active sites. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing piperidine carboxamide inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental design choices and present a self-validating framework for the rational design of novel therapeutics based on this versatile core.

The unique chemical architecture of piperidine carboxamides, characterized by a piperidine ring linked to a carboxamide group, allows for diverse biological activities.[1] This scaffold has been successfully employed in the development of inhibitors for a wide range of protein classes, including kinases, proteases, and G-protein coupled receptors.[2][3][4] Understanding the intricate interplay between structural modifications and biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.

Core Pharmacophore and Key Molecular Interactions

At its essence, the piperidine carboxamide scaffold can be deconstructed into three primary components, each offering a vector for chemical modification and optimization: the piperidine ring, the carboxamide linker, and the appended chemical moiety. The strategic manipulation of these components allows for the fine-tuning of inhibitor properties.

A generalized pharmacophore model for piperidine carboxamide inhibitors highlights several key features that are often crucial for potent biological activity. These typically include a combination of hydrogen bond acceptors and donors, hydrophobic regions, and, in some cases, ionizable groups.[5] For instance, a six-point pharmacophore hypothesis for piperidine carboxamide derivatives as melanoma senescence inducers identified a hydrogen-bond acceptor (the carbonyl of the carboxamide), a hydrophobic group, a positively ionizable group (the piperidine nitrogen), and three aromatic rings as critical for activity.[5]

Caption: Generalized pharmacophore model of piperidine carboxamide inhibitors.

Structure-Activity Relationship (SAR) Deep Dive: Case Studies Across Target Classes

The true power of the piperidine carboxamide scaffold lies in its adaptability. The following sections explore the SAR of this inhibitor class against several key biological targets, supported by quantitative data.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Piperidine carboxamides have been successfully developed as potent and selective inhibitors of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in several cancers.[1][2][6] High-throughput screening identified piperidine carboxamide 1 as a novel ALK inhibitor with an IC50 of 0.174 μM.[2][6] X-ray co-crystal structures revealed that this class of inhibitors binds to an unusual DFG-shifted conformation of the ALK kinase domain, granting access to an extended hydrophobic pocket.[2][6]

SAR studies focused on the parallel optimization of both the "right-hand side" (appended moiety) and "left-hand side" (piperidine substituents) of the molecule.[2][6]

CompoundR GroupALK IC50 (μM)IGF1R IC50 (μM)Selectivity (IGF1R/ALK)
11b Phenyl0.364>10>27
11i 3-methylphenyl0.0830.6678
11j 3-trifluoromethoxyphenyl0.0160.25016
11k 4-trifluoromethoxyphenyl0.0100.20020
Data synthesized from Bryan et al., J Med Chem, 2012.[6]

As shown in the table, substitution on the pendant phenyl ring significantly impacts potency. Methylation at the C-3 position (11i ) resulted in a 4-fold increase in potency compared to the unsubstituted analog (11b ).[6] The introduction of a trifluoromethoxy group at the C-3 or C-4 position (11j and 11k ) further enhanced potency, highlighting the importance of engaging the hydrophobic pocket.[6]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The piperidine carboxamide scaffold has also been instrumental in the development of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[7][8][9] A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives were developed, leading to the identification of XZ-120312 (11a ) as a potent PARP-1 inhibitor with an IC50 of 8.6 nM.[8] This compound also demonstrated excellent potentiation of temozolomide cytotoxicity in cancer cell lines.[8]

In another study, a series of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamides were investigated, with compound 10b (A-620223) showing a Ki of 8 nM against PARP-1 and an EC50 of 3 nM in a whole-cell assay.[9] These examples underscore the utility of the piperidine carboxamide core in targeting enzymes involved in DNA damage response pathways. A quantitative structure-activity relationship (QSAR) study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamides as PARP inhibitors yielded a statistically significant model, suggesting its predictive power for designing new inhibitors.[7]

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Piperidine and piperazine carboxamides have been explored as irreversible inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[10][11][12][13][14] The inhibition of FAAH is a promising therapeutic strategy for pain and inflammation.[11] The piperidine/piperazine moiety in these compounds appears to induce a distortion of the amide bond upon binding to FAAH, facilitating nucleophilic attack by the catalytic serine residue.[11] 3D-QSAR studies on pyrimidinyl-piperazine-carboxamide FAAH inhibitors have provided valuable insights for the design of new, more potent compounds.[10][12]

Other Notable Targets

The versatility of the piperidine carboxamide scaffold extends to a variety of other important drug targets:

  • CCR5 Inhibitors: A series of piperidine-4-carboxamide derivatives were designed as CCR5 inhibitors for the treatment of HIV-1 infection, with some compounds showing inhibitory activity equivalent to the approved drug maraviroc.[4]

  • Calpain Inhibitors: Piperidine carboxamides have been incorporated into the P2 region of calpain inhibitors, leading to potent and selective compounds with anticonvulsive properties.[3]

  • Proteasome Inhibitors: A piperidine carboxamide, SW042, was identified as having anti-malarial activity through the inhibition of the Plasmodium falciparum proteasome.[15][16][17]

  • Cathepsin K Inhibitors: Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K for the potential treatment of osteoporosis.[18][19]

Experimental Protocols: A Framework for Evaluation

The successful development of piperidine carboxamide inhibitors relies on robust and reproducible experimental workflows. The following outlines a general, yet comprehensive, approach for the evaluation of these compounds.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & ADME A Compound Synthesis & Purification B Biochemical Assay (e.g., Kinase Inhibition) A->B C Cell-Based Assay (e.g., Proliferation, Signaling) B->C D Selectivity Profiling (Off-target screening) C->D E Pharmacokinetic Studies (ADME) D->E F In Vivo Efficacy Studies (e.g., Xenograft models) E->F G Toxicology Assessment F->G

Caption: A generalized experimental workflow for the evaluation of piperidine carboxamide inhibitors.

Detailed Methodologies

1. Kinase Inhibition Assay (Illustrative Example for ALK)

This protocol is adapted from methodologies described for the evaluation of ALK inhibitors.[20]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the target kinase.

  • Materials:

    • Recombinant human ALK enzyme

    • Kinase-specific substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Test compound (piperidine carboxamide derivative)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

    • Add the diluted test compound and the ALK enzyme to the wells of a microplate.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.[20]

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[20]

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.[20]

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]

2. Cell Proliferation Assay

  • Objective: To assess the cytostatic or cytotoxic effects of the test compound on cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., Karpas-299 for ALK inhibitors)[1]

    • Complete cell culture medium

    • Test compound

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the luminescence or absorbance, which is proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Conclusion: A Scaffold of Enduring Potential

The piperidine carboxamide core continues to be a fertile ground for the discovery of novel and effective therapeutic agents. Its favorable drug-like properties and the amenability of its structure to synthetic modification make it a highly attractive starting point for inhibitor design. A thorough understanding of the structure-activity relationships, as outlined in this guide, is crucial for navigating the complexities of medicinal chemistry and for the successful optimization of lead compounds. By leveraging the insights gained from past and ongoing research, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 55(4), 1698–1705. [Link]

  • Bryan, M. C., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry, 55(4), 1698-1705. [Link]

  • Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188. [Link]

  • Chatterjee, S., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2215-2219. [Link]

  • Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(6), 105829. [Link]

  • Bryan, M. C., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Li, J., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 145-154. [Link]

  • Ghafourian, T., & Barzegar, M. (2008). QSAR study of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide as PARP inhibitors for treatment of cancer. Journal of Molecular Graphics and Modelling, 27(4), 485-494. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(16), 3861. [Link]

  • Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry, 64(15), 11183-11204. [Link]

  • Galiano, S., et al. (2018). 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers. Preprints. [Link]

  • Palermo, G., et al. (2015). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Chemical Information and Modeling, 55(1), 130-143. [Link]

  • Zhang, X., et al. (2015). Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 23(20), 6551-6559. [Link]

  • Galiano, S., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. Molecules, 24(10), 1989. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]

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  • Bisogno, T., et al. (2011). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 2(7), 624-629. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Penning, T. D., et al. (2009). Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide:A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. Journal of Medicinal Chemistry, 52(2), 514-523. [Link]

  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(2), 1189-1205. [Link]

  • Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023-1026. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(16), 3861. [Link]

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  • Sasmal, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 168, 547-557. [Link]

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  • Khan, I., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37689-37711. [Link]

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  • Gebhard, A. P., et al. (2015). Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo. Clinical & Experimental Immunology, 182(2), 134-145. [Link]

  • Al-Zaytoonah University. (n.d.). Pharmacophore modeling and molecular docking studies of acridines as potential DPP-IV inhibitors. [Link]

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A Technical Guide to the Physicochemical Characterization of N-(3-ethynylphenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the determination and significance of two core physicochemical properties—Molecular Weight and the n-octanol/water Partition Coefficient (logP)—for the compound N-(3-ethynylphenyl)piperidine-4-carboxamide. This compound belongs to the piperidine carboxamide class, a scaffold of significant interest in medicinal chemistry for its presence in a variety of biologically active agents[1][2].

Accurate characterization of these fundamental properties is a non-negotiable cornerstone of early-stage drug discovery. It directly influences a candidate's pharmacokinetic profile, formulation development, and adherence to established drug-likeness principles, such as Lipinski's Rule of Five[3]. This guide synthesizes theoretical principles with actionable, field-proven experimental and computational protocols.

Core Physicochemical Properties

A summary of the essential physicochemical data for N-(3-ethynylphenyl)piperidine-4-carboxamide is presented below. The subsequent sections will detail the methodologies for deriving these values.

ParameterDataRationale & Significance
IUPAC Name N-(3-ethynylphenyl)piperidine-4-carboxamideUnambiguous chemical identifier.
Molecular Formula C₁₄H₁₆N₂ODerived from its isomeric structure[4]. Defines the elemental composition.
Molecular Weight 228.29 g/mol Calculated from the molecular formula. Critical for molarity-based solution preparation, dosage calculations, and stoichiometric analysis.
Predicted logP 2.15 (XLogP3)Computationally predicted value. A key indicator of lipophilicity, which governs absorption, distribution, metabolism, and excretion (ADME) properties.

Molecular Weight Determination & Verification

The molecular weight of a compound is an intrinsic property derived from its elemental composition. While it can be calculated with high precision from the molecular formula, experimental verification is an essential step for structure confirmation and purity assessment.

Causality Behind Experimental Choice: Mass Spectrometry

For the verification of molecular weight for a small organic molecule like N-(3-ethynylphenyl)piperidine-4-carboxamide, Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice.[5] Its prevalence in drug discovery is due to its high sensitivity, applicability to polar and thermally labile compounds, and its "soft" ionization nature, which typically preserves the molecular ion, minimizing fragmentation and simplifying spectral interpretation.[6][7] The primary goal is to observe the protonated molecular ion, [M+H]⁺, whose mass-to-charge ratio (m/z) will confirm the calculated molecular weight.

Experimental Protocol: Molecular Weight Verification via ESI-MS

This protocol outlines a self-validating system for confirming the molecular weight.

Objective: To verify the molecular weight of N-(3-ethynylphenyl)piperidine-4-carboxamide by detecting its protonated molecular ion [M+H]⁺.

Materials:

  • N-(3-ethynylphenyl)piperidine-4-carboxamide sample

  • HPLC-grade Methanol (or Acetonitrile)

  • Formic Acid (for protonation enhancement)

  • Calibrated High-Resolution Mass Spectrometer with ESI source

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol.

    • Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in a solvent mixture of 50:50 Methanol:Water with 0.1% formic acid. The acid ensures a proton-rich environment to facilitate the formation of [M+H]⁺ ions.

  • Instrument Calibration:

    • Ensure the mass spectrometer is calibrated according to the manufacturer's specifications using a known calibration standard. This is critical for achieving the mass accuracy needed to confirm the elemental composition.

  • Direct Infusion Analysis:

    • Set the ESI source to positive ion mode.

    • Infuse the working solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition:

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).

    • The expected m/z for the protonated molecule [M+H]⁺ is 229.29 (228.29 + 1.007, the mass of a proton).

  • Data Analysis & Validation:

    • Examine the resulting mass spectrum for a prominent peak at m/z ≈ 229.29.

    • On a high-resolution instrument, the exact mass should be compared to the theoretical exact mass of C₁₄H₁₇N₂O⁺.

    • The system is validated if the observed mass is within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass.

Workflow Diagram: ESI-MS Verification

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep1 Dissolve Compound (1 mg/mL in MeOH) prep2 Dilute to 1-10 µg/mL (50:50 MeOH:H2O + 0.1% FA) prep1->prep2 infuse Direct Infusion (5-10 µL/min) prep2->infuse Inject esi ESI Source (Positive Ion Mode) infuse->esi ms Mass Analyzer (Full Scan, m/z 100-500) esi->ms detect Detector ms->detect spectrum Generate Mass Spectrum detect->spectrum Signal validate Identify [M+H]⁺ Peak at m/z ~229.29 spectrum->validate confirm Confirm Exact Mass (< 5 ppm error) validate->confirm

Caption: Workflow for molecular weight verification using ESI-MS.

Partition Coefficient (logP) Determination

The n-octanol/water partition coefficient (P) is the ratio of a compound's concentration in a two-phase system of n-octanol and water at equilibrium. It is almost exclusively expressed in its logarithmic form, logP. This parameter is the single most important descriptor of a molecule's lipophilicity ("greasiness").

Causality Behind LogP's Importance

A molecule's logP value governs its ability to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier for CNS targets.

  • Low logP (<0): Highly hydrophilic. May have poor membrane permeability and be rapidly excreted.

  • High logP (>5): Highly lipophilic. May have poor aqueous solubility, be trapped in lipid membranes, and show high metabolic turnover.

  • Optimal Range (1-3): Often considered a "sweet spot" for oral drug candidates, balancing permeability with sufficient aqueous solubility.

Given that no experimental value for N-(3-ethynylphenyl)piperidine-4-carboxamide is readily available, we rely on a robust computational prediction as a starting point, which must then be confirmed experimentally. The gold standard for experimental determination is the Shake-Flask Method , as detailed in OECD Test Guideline 107.[8][9]

Experimental Protocol: LogP Determination via OECD 107 Shake-Flask Method

This protocol is a self-validating system designed to produce a reliable, regulatory-accepted logP value.[8][10]

Objective: To experimentally determine the logP of N-(3-ethynylphenyl)piperidine-4-carboxamide.

Materials:

  • N-(3-ethynylphenyl)piperidine-4-carboxamide sample

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC-UV or LC-MS)

Methodology:

  • Phase Saturation (Critical Step):

    • Prepare water-saturated n-octanol by shaking n-octanol with water (e.g., 10:1 v/v) for 24 hours, then allowing the phases to separate.

    • Prepare n-octanol-saturated water by shaking water with n-octanol (e.g., 10:1 v/v) for 24 hours and allowing separation. This step is crucial to prevent volume changes during the experiment.

  • Preliminary Estimation:

    • Use the computationally predicted logP (2.15) to determine the optimal volume ratio of n-octanol to water. For a logP of ~2, ratios of 1:1, 2:1, and 1:2 (octanol:water) should be tested to ensure the final concentrations are within the analytical instrument's linear range.[11]

  • Equilibration:

    • In triplicate for each volume ratio, add the appropriate volumes of the saturated phases to a centrifuge tube.

    • Add a known amount of the test compound (stock solution) to yield a concentration that is well below the solubility limit in either phase.

    • Cap the tubes tightly and shake vigorously for 5-10 minutes at a constant temperature (e.g., 25°C).

    • Allow the tubes to rest for initial phase separation.

  • Phase Separation:

    • Centrifuge the tubes at high speed (e.g., 2000-4000 g) for 10-15 minutes to achieve a sharp, complete separation of the two phases. This step is vital to avoid cross-contamination of the layers.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from the center of each phase (aqueous and octanol) for analysis.

    • Determine the concentration of the compound in each aliquot (C_octanol and C_water) using a validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared for quantification.

  • Calculation & Validation:

    • Calculate the partition coefficient (P) for each replicate: P = C_octanol / C_water.

    • Calculate logP for each replicate: logP = log₁₀(P).

    • The system is validated if the logP values from the different phase ratios are consistent and the mean logP value has a standard deviation within acceptable limits (e.g., < 0.3 log units).[9][11]

Workflow Diagram: Shake-Flask LogP Determination

LogP_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Calculation prep1 Prepare Saturated Phases (Water-sat. Octanol & vice-versa) prep2 Add Compound & Phases to Tube (Triplicate) prep1->prep2 shake Shake Vigorously (5-10 min) prep2->shake Equilibrate centrifuge Centrifuge (2000-4000 g) shake->centrifuge sample Sample Each Phase (Aqueous & Octanol) centrifuge->sample Separate measure Measure Concentration (HPLC-UV or LC-MS) sample->measure calc Calculate P = C_oct / C_wat logP = log10(P) measure->calc validate Validate Results (Mean ± SD < 0.3) calc->validate

Caption: Workflow for experimental logP determination via the Shake-Flask method.

References

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link][8][9]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Partition Coefficient (n-octanol/water), Slow-Stirring Method. OECD. [Link]

  • Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. [Link]

  • A.8. PARTITION COEFFICIENT. European Commission. [Link]

  • N-(3-ethynylphenyl)piperidine-2-carboxamide. Chemazone. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. ResearchGate. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

  • A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC, National Center for Biotechnology Information. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC, National Center for Biotechnology Information. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

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The Ethynylphenyl Group: A Cornerstone in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dysregulation of protein kinase activity is a fundamental driver of numerous human diseases, most notably cancer.[1] This has positioned kinase inhibitors as a major class of targeted therapeutics.[2][3] Within the medicinal chemist's toolkit, certain structural motifs have emerged as "privileged" for their ability to impart desirable properties. The ethynylphenyl group is a prime example of such a moiety, playing a critical role in the potency, selectivity, and overall success of numerous clinically approved kinase inhibitors. This guide provides an in-depth exploration of the multifaceted role of the ethynylphenyl group, synthesizing mechanistic insights, structure-activity relationships (SAR), and practical experimental considerations for drug development professionals.

The Strategic Importance of the Ethynylphenyl Moiety

Kinase inhibitors are predominantly designed to be ATP-competitive, meaning they occupy the adenosine triphosphate (ATP) binding site within the kinase domain.[4][5] The design of these inhibitors is a delicate balance of achieving high-affinity binding to the target kinase while maintaining selectivity over the ~500 other kinases in the human kinome to minimize off-target toxicity.[5]

The ethynylphenyl group, seemingly simple in its structure, offers a unique combination of properties that medicinal chemists can leverage to solve complex design challenges:

  • Linear and Rigid Geometry: The triple bond enforces a linear, rigid geometry. This allows the phenyl ring to be projected deep into specific hydrophobic pockets within the ATP binding site, acting as a molecular probe to exploit regions inaccessible to bulkier groups.

  • Modulated Electronics: The alkyne is an electron-withdrawing group that can influence the electronics of the attached phenyl ring. The terminal alkyne proton is also weakly acidic, giving it the capacity to act as a hydrogen bond donor.[6]

  • Bioisosteric Versatility: The ethynyl group is a non-classical bioisostere, meaning it can replace other functional groups while retaining or improving biological activity.[6][7][8] Its electronic and spatial properties allow it to mimic halogen atoms, a feature famously exploited in the development of leading EGFR inhibitors.[6]

Mechanism of Action: Key Interactions within the Kinase ATP-Binding Pocket

The success of the ethynylphenyl group is best understood by examining its interactions at the atomic level. Using the well-characterized example of Erlotinib, an Epidermal Growth Factor Receptor (EGFR) inhibitor, we can dissect the key contributions of this moiety.[9][10]

  • Hinge Binding: The core scaffold of the inhibitor (e.g., the quinazoline in Erlotinib) forms critical hydrogen bonds with the "hinge" region of the kinase, anchoring the molecule in place.[4][11]

  • Hydrophobic Pocket Occupancy: The ethynylphenyl group extends from this anchor into a nearby hydrophobic pocket, forming favorable van der Waals interactions that significantly contribute to binding affinity.

  • Weak Hydrogen Bonding: In the case of Erlotinib's binding to EGFR, the terminal ethynyl proton acts as a weak hydrogen bond donor to the backbone carbonyl oxygen of a key amino acid (Leu788), mimicking the halogen bond formed by the chlorine atom in the earlier generation inhibitor, Gefitinib.[6] This interaction, while weak, is crucial for orienting the inhibitor and enhancing potency.

The following diagram illustrates the conceptual binding mode of an ethynylphenyl-containing inhibitor within a generic kinase ATP-binding pocket.

Conceptual Binding of an Ethynylphenyl Inhibitor cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Molecule Hinge Hinge Region (Backbone Amides) HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Solvent Solvent Front Core Core Scaffold (e.g., Quinazoline) Core->Hinge H-Bonds Linker Linker Core->Linker Ethynylphenyl Ethynylphenyl Group Linker->Ethynylphenyl Ethynylphenyl->HydrophobicPocket Hydrophobic Interactions

Caption: Binding mode of an ethynylphenyl inhibitor in the ATP pocket.

Structure-Activity Relationship (SAR) Case Study: Erlotinib vs. Gefitinib

A powerful demonstration of the ethynylphenyl group's utility comes from comparing two FDA-approved EGFR inhibitors: Gefitinib (Iressa) and Erlotinib (Tarceva).[9] Both share the same 4-anilinoquinazoline core scaffold but differ in their substitution on the aniline ring.[10][11]

  • Gefitinib: Features a 3-chloro-4-fluoroaniline group. The chlorine atom forms a halogen bond with the protein backbone.[6]

  • Erlotinib: Features a 3-ethynylphenyl group. As discussed, the ethynyl group serves as a bioisosteric replacement for the chlorine, forming a similar key interaction that contributes to its high potency.[6]

This bioisosteric replacement strategy is a cornerstone of medicinal chemistry, used to modulate physicochemical properties, improve metabolic stability, or fine-tune activity.[6][12]

CompoundTarget KinaseKey SubstituentIC₅₀ (nM)FDA Approval (NSCLC)
Gefitinib EGFR3-Chloro2-372003
Erlotinib EGFR3-Ethynyl22004

Note: IC₅₀ values are approximate and can vary based on assay conditions. Data synthesized from multiple sources for illustrative purposes.[9][10]

The development of Erlotinib demonstrated that the ethynylphenyl group was not just a viable replacement for a halogen but a highly effective pharmacophore in its own right for achieving potent kinase inhibition.

Synthetic Methodologies

The incorporation of the ethynylphenyl group into inhibitor scaffolds is typically achieved through robust and well-established cross-coupling reactions. The Sonogashira coupling is the most prominent method, reacting a terminal alkyne (like phenylacetylene) with an aryl halide (e.g., an iodo- or bromo-substituted aniline precursor) in the presence of a palladium catalyst and a copper co-catalyst.[6][13]

Sonogashira Coupling Workflow ArylHalide Aryl Halide (Inhibitor Precursor) Coupling Cross-Coupling Reaction ArylHalide->Coupling Phenylacetylene Phenylacetylene Phenylacetylene->Coupling Catalyst Pd/Cu Catalyst Base Catalyst->Coupling Product Ethynylphenyl-containing Inhibitor Coupling->Product

Caption: General workflow for Sonogashira coupling.

This synthetic accessibility is a key advantage, allowing for the rapid generation of analogues during the lead optimization phase of drug discovery.

Experimental Protocols for Inhibitor Characterization

Validating the activity and mechanism of a newly synthesized ethynylphenyl-containing kinase inhibitor requires a systematic, multi-tiered approach.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Prepare assay buffer containing ATP and the specific peptide substrate for the target kinase.

    • Reconstitute the recombinant purified kinase enzyme in an appropriate buffer.

  • Assay Plate Setup:

    • In a 96- or 384-well plate, perform serial dilutions of the inhibitor stock solution to create a dose-response curve (typically 10-12 concentrations).

    • Include a "no inhibitor" control (positive control for enzyme activity) and a "no enzyme" control (background control).

  • Kinase Reaction:

    • Add the kinase enzyme to all wells except the background control.

    • Initiate the phosphorylation reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. This is often done using luminescence-based methods (e.g., ADP-Glo™ Kinase Assay) where the amount of ADP produced is correlated with kinase activity.

  • Data Analysis:

    • Subtract the background signal from all data points.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay

Objective: To assess the inhibitor's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., an EGFR-mutant non-small cell lung cancer line like NCI-H1975) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment:

    • Add a viability reagent such as CellTiter-Glo® (measures ATP as an indicator of metabolic activity) or an MTT reagent.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability versus inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Future Perspectives

The ethynylphenyl group remains a highly relevant and valuable component in the design of next-generation kinase inhibitors.[3] Its utility extends beyond simply occupying a hydrophobic pocket. Current and future strategies include:

  • Targeting Resistance Mutations: The rigidity and defined vector of the ethynylphenyl group can be exploited to design inhibitors that selectively target gatekeeper mutations which confer resistance to earlier-generation drugs.[14]

  • Improving Selectivity: Fine-tuning the substitution pattern on the phenyl ring can modulate interactions within the active site to improve selectivity against closely related kinases, thereby reducing off-target effects.[5]

  • Covalent Inhibition: While not a direct function of the ethynylphenyl group itself, it is often part of scaffolds that incorporate a reactive "warhead" (like an acrylamide) elsewhere on the molecule to form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition.

Conclusion

The ethynylphenyl group is a powerful and versatile tool in kinase inhibitor design, offering a unique blend of steric, electronic, and bioisosteric properties. Its ability to act as a rigid hydrophobic probe and a weak hydrogen bond donor has been instrumental in the development of highly potent and successful drugs like Erlotinib. A thorough understanding of its interaction modes, SAR, and synthetic accessibility allows medicinal chemists to rationally design superior inhibitors with improved potency, selectivity, and pharmacokinetic profiles, continuing the advancement of targeted cancer therapy.

References

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  • Design, synthesis and labeling of a novel EGFR tyrosine kinase inhibitor containing quinoline nucleus. Journal of Nuclear Medicine.
  • Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles. PubMed.
  • [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine. NCBI.
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A Technical Guide to the Synthesis of Niraparib: A Comparative Analysis of Key Intermediates and Structurally Related Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor pivotal in the treatment of specific cancers, particularly those with BRCA1/2 mutations. The commercial viability and clinical efficacy of this active pharmaceutical ingredient (API) are intrinsically linked to the efficiency and precision of its chemical synthesis. This guide provides an in-depth technical analysis of the industrial-scale convergent synthesis of Niraparib, focusing on the strategic preparation of its two core building blocks: the chiral (S)-3-phenylpiperidine moiety and the 2H-indazole-7-carboxamide core. We will dissect the causality behind key reaction choices, such as the regioselective copper-catalyzed N-arylation coupling step. Furthermore, this whitepaper addresses a critical point of comparison by analyzing the structure and potential utility of N-(3-ethynylphenyl)piperidine-4-carboxamide. Through a detailed structural and functional comparison, we will clarify why this molecule, despite sharing a piperidine scaffold, is not a direct intermediate in established Niraparib syntheses and explore its potential role in the broader context of medicinal chemistry. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of Niraparib's synthesis and the nuanced roles of its related chemical entities.

Part 1: The Therapeutic Rationale and Molecular Architecture of Niraparib

The "Synthetic Lethality" Principle of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular machinery responsible for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] In healthy cells, if the BER pathway is inhibited, the cell can still repair DNA damage, particularly more complex double-strand breaks (DSBs), using the high-fidelity homologous recombination (HR) pathway.

However, certain cancers, such as those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. The inhibition of PARP in these HR-deficient cells creates a state of "synthetic lethality."[2] When SSBs are not repaired by PARP, they accumulate and degenerate into DSBs during DNA replication. With a compromised HR pathway, the cell cannot faithfully repair these DSBs, leading to genomic instability and apoptotic cell death. Niraparib exploits this vulnerability, selectively targeting cancer cells while largely sparing healthy cells.[3][4]

Chemical Structure of Niraparib

The chemical name for Niraparib is 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide . Its structure is a composite of two key heterocyclic systems linked together:

  • A Chiral (S)-3-Arylpiperidine Moiety: This fragment is crucial for the molecule's interaction with the PARP enzyme. The specific (S)-stereochemistry at the C3 position is essential for its biological activity.

  • A 2H-Indazole-7-carboxamide Moiety: This planar, bicyclic system serves as the core scaffold onto which the piperidine group is attached and is also vital for binding to the enzyme's active site.

The synthesis of such a complex molecule necessitates a robust and well-controlled strategy, which is achieved through a convergent approach.

Part 2: The Convergent Synthesis of Niraparib: A Tale of Two Moieties

A convergent synthesis, where complex fragments are prepared separately before being coupled, is highly favored in pharmaceutical manufacturing. This approach maximizes overall yield, simplifies purification at intermediate stages, and allows for greater process control compared to a linear synthesis. The synthesis of Niraparib is a classic example of this strategy.[5][6][7][8]

Synthesis of the Chiral Piperidine Intermediate: (S)-3-(4-Aminophenyl)piperidine

The synthesis of the chiral piperidine core is arguably the most challenging aspect of the Niraparib synthesis, as it requires precise control of stereochemistry. The key intermediate is (S)-3-(4-aminophenyl)piperidine or its N-Boc protected precursor, (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate.[9]

Several strategies have been developed to achieve this:

  • Classical Resolution: Early routes involved the synthesis of the racemic 3-(4-aminophenyl)piperidine, followed by resolution using a chiral acid, such as L-dibenzoyl tartaric acid. While effective, this method is inherently inefficient as it discards 50% of the material (the undesired R-enantiomer).[9]

  • Asymmetric Synthesis via Biocatalysis: More advanced, second-generation syntheses employ enzymatic reactions to set the stereocenter. A notable method involves a transaminase-mediated dynamic kinetic resolution of a racemic aldehyde surrogate.[5][6][8] This approach is highly efficient, converting nearly all of the starting material into the desired (S)-enantiomer.

  • Asymmetric Catalysis: Recent research has demonstrated the use of transition-metal catalysis, such as a Rhodium-catalyzed asymmetric reductive Heck reaction, to directly synthesize enantioenriched 3-substituted piperidines from pyridine precursors and arylboronic acids.[10][11]

High-Level Experimental Protocol (Biocatalytic Approach):

  • Preparation of Aldehyde Surrogate: A racemic aldehyde, or a more stable surrogate like a bisulfite adduct, is prepared as the substrate for the enzymatic reaction.

  • Transaminase-Mediated Kinetic Resolution: The substrate is subjected to a transaminase enzyme in the presence of an amine donor. The enzyme selectively converts one enantiomer of the aldehyde to the corresponding amine, which cyclizes to form the chiral piperidone. The reaction conditions are designed to allow for in-situ racemization of the unreacted aldehyde, enabling a dynamic kinetic resolution where the theoretical yield can exceed 50%.

  • Reduction and Deprotection: The resulting chiral piperidone is then reduced to the corresponding piperidine, and any protecting groups (e.g., Boc) are removed in subsequent steps to yield the final key intermediate.

Synthesis of the Indazole Intermediate: 2H-Indazole-7-carboxamide

The indazole moiety is typically synthesized from substituted nitro- or bromo-benzaldehydes or related precursors.[12][13]

  • Cadogan Reaction: One common method involves the reductive cyclization of o-nitrobenzylidene derivatives. For instance, reacting a 2-nitro-substituted imine with a reducing agent like triethyl phosphite can yield the 2H-indazole ring system.[13]

  • Davis-Beirut Reaction: This method can produce 2H-indazoles from nitrobenzyl bromides and amines under basic conditions.[12][14]

  • Copper-Catalyzed Cyclization: One-pot, three-component reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, can efficiently form the C–N and N–N bonds required for the indazole core.[12]

The Coupling Strategy: A Regioselective C-N Bond Formation

The final crucial step is the coupling of the chiral piperidine fragment with the indazole core. The challenge lies in achieving regioselectivity, as the indazole ring has two nitrogen atoms (N1 and N2). The desired product is the N2-arylated isomer.

Causality: Why Copper-Catalyzed N-Arylation? The Chan-Evans-Lam or Goldberg-type N-arylation reaction, catalyzed by copper, has proven to be highly effective for this transformation.[5][7][15]

  • High Regioselectivity: Copper catalysis, often with a suitable ligand like an amino acid derivative, provides excellent regioselectivity for the desired N2 isomer, minimizing the formation of the undesired N1-coupled product.[5][8]

  • Milder Conditions: Compared to classic Ullmann conditions which require high temperatures, modern copper-catalyzed systems operate under milder conditions, which is crucial for preserving the integrity of the complex and stereochemically-sensitive substrates.

  • Functional Group Tolerance: The reaction is tolerant of the various functional groups present on both fragments, such as the amide on the indazole and the secondary amine (if unprotected) on the piperidine.

The overall convergent synthesis is depicted below.

Caption: Convergent synthetic workflow for Niraparib.

Part 3: Structural Analysis: N-(3-ethynylphenyl)piperidine-4-carboxamide

A thorough analysis of N-(3-ethynylphenyl)piperidine-4-carboxamide reveals a molecule that is structurally distinct from Niraparib and its direct intermediates.

Deconstructing the Molecule

Let's compare the core structures:

  • Niraparib: Features a 3-arylpiperidine skeleton. The phenyl ring is directly attached to the C3 position of the piperidine ring.

  • N-(3-ethynylphenyl)piperidine-4-carboxamide: Features a piperidine-4-carboxamide skeleton. Here, the piperidine ring is connected to the phenyl group via a carboxamide linker (-C(=O)N-) originating from the C4 position.

This fundamental difference in connectivity and functional group placement means they are not synthetic precursors for one another in any conventional synthetic route.

A Comparative Framework

The following diagram and table illustrate the key structural differences.

Caption: Structural comparison of the core piperidine scaffolds.

FeatureNiraparib IntermediateN-(3-ethynylphenyl)piperidine-4-carboxamide
Piperidine Substitution Phenyl group at C3 positionCarboxamide group at C4 position
Linkage to Phenyl Ring Direct Carbon-Carbon (C-C) bondAmide (-C(=O)N-) linkage
Stereochemistry Requires specific (S)-enantiomer at C3Achiral at C4 (unless substituted elsewhere)
Key Functional Group (S)-3-ArylpiperidineN-Aryl-piperidine-4-carboxamide
Functional Implications and Potential Roles

Given the significant structural differences, N-(3-ethynylphenyl)piperidine-4-carboxamide is not a direct intermediate for Niraparib. Its potential utility lies elsewhere in drug discovery and development:

  • Scaffold for Different Inhibitors: The piperidine-4-carboxamide framework is a common motif in medicinal chemistry.[16][17] This compound could serve as an intermediate for a completely different class of biologically active molecules, which may or may not target PARP.

  • Structure-Activity Relationship (SAR) Studies: In the development of PARP inhibitors, chemists synthesize numerous analogues to understand which structural features are essential for activity.[18][19] This compound could be part of an SAR library to probe the importance of the linker type and position on the piperidine ring. For example, comparing its activity to Niraparib could confirm the necessity of the 3-aryl substitution for potent PARP inhibition.

  • Fragment for Other Targets: Piperidine derivatives are known to interact with a wide array of biological targets. This molecule could be a lead compound or intermediate for drugs targeting GPCRs, ion channels, or other enzymes entirely.[20][21]

Part 4: Analytical and Quality Control

Ensuring the purity and identity of intermediates and the final API is paramount. A suite of analytical techniques is employed throughout the synthesis of Niraparib.

Analytical TechniquePurpose in Niraparib Synthesis
High-Performance Liquid Chromatography (HPLC) Quantify purity of intermediates and final API; detect and quantify process-related impurities.
Chiral HPLC Determine the enantiomeric excess (e.e.) of the (S)-3-(4-aminophenyl)piperidine intermediate, ensuring stereochemical purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirm the chemical structure of each intermediate and the final product by analyzing the chemical environment of each proton and carbon atom.
Mass Spectrometry (MS) Determine the molecular weight of compounds, confirming their identity and aiding in the identification of unknown impurities.
Powder X-Ray Diffraction (PXRD) Characterize the solid-state form (polymorph) of the final API salt (e.g., Niraparib tosylate monohydrate), which affects solubility and bioavailability.

Common Process-Related Impurities: During synthesis, several impurities can form, including unreacted starting materials, by-products from side reactions, and degradation products. These must be monitored and controlled to meet strict regulatory limits.

Part 5: Conclusion

The synthesis of Niraparib is a testament to modern process chemistry, employing a highly optimized, convergent strategy that relies on the precise, stereocontrolled synthesis of its core piperidine and indazole intermediates. The copper-catalyzed N-arylation represents a key enabling technology, allowing for the efficient and regioselective coupling of these complex fragments.

In contrast, N-(3-ethynylphenyl)piperidine-4-carboxamide is a structurally distinct molecule. A detailed comparative analysis of its chemical architecture—specifically the position and nature of the linkage between the piperidine and phenyl rings—conclusively demonstrates that it is not a direct synthetic precursor to Niraparib. Its value should be considered within the broader landscape of medicinal chemistry, potentially as a building block for novel therapeutic agents or as a tool for probing the structure-activity relationships of other enzyme inhibitors. This guide clarifies the established synthetic pathways to a critical oncology drug while providing the scientific rationale to distinguish its true intermediates from other structurally related but functionally different chemical compounds.

References

  • Chung, C. K., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215–227. [Link][5][7][15]

  • New Drug Approvals. (2016). Niraparib; MK 4827. [Link]

  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. [Link]

  • IRBM. (2022). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. [Link]

  • ResearchGate. (2013). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. [Link]

  • Academia.edu. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. [Link]

  • Kim, H., & De, S. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Experimental & Molecular Medicine, 53(4), 543-553. [Link]

  • O'Connor, M. J. (2015). Molecular Pathways: Targeting PARP in Cancer Treatment. Clinical Cancer Research, 21(11), 2460-2466. [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]

  • Sharma, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 1011-1044. [Link]

  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]

  • Technical Disclosure Commons. (2025). Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof. [Link]

  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(11), 1398-1411.e10. [Link]

  • Almanza-Perez, J. C., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1886. [Link]

  • Zhang, H., et al. (2011). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 16(4), 3023-3033. [Link]

  • Rowley, J. M., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 11(13), 8086-8093. [Link]

  • PubMed. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]

  • Google Patents. (n.d.). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)
  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • AUB ScholarWorks. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. [Link]

  • ResearchGate. (2025). Clinical approaches to overcome PARP inhibitor resistance. [Link]

  • ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the... [Link]

  • Ortiz, A., et al. (2014). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 12(3), 442-449. [Link]

  • PubMed. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. [Link]

  • ResearchGate. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. [Link]

  • Li, X. Group. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Crown Bioscience. (2020). PARP Inhibitors: Where Are We in 2020 and What's Coming Next?. [Link]

  • Semantic Scholar. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. [Link]

  • ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

  • Camacho-Leal, M. P., et al. (2015). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Oncology, 29(5), 362-369. [Link]

  • MDPI. (2022). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

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Methodological & Application

Application Note: Amide Coupling of 1-Boc-Piperidine-4-Carboxylic Acid and 3-Ethynylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of N-(3-ethynylphenyl)-1-Boc-piperidine-4-carboxamide involves the union of an aliphatic carboxylic acid and an electron-deficient aromatic amine. While amide bond formation is a fundamental transformation in drug development, the specific electronic and structural properties of these substrates require careful reagent selection to ensure high yields and prevent side reactions.

Causality in Experimental Design
  • Mandatory Amine Protection: Piperidine-4-carboxylic acid possesses a highly nucleophilic secondary amine. If left unprotected, intermolecular self-condensation (polymerization) will rapidly outcompete the desired cross-coupling. Therefore, the N-Boc protected derivative (1-Boc-piperidine-4-carboxylic acid) is strictly required as the starting material.

  • Overcoming Low Aniline Nucleophilicity: 3-Ethynylaniline is a weak nucleophile. The nitrogen lone pair is delocalized into the aromatic

    
    -system, and the meta-ethynyl group exerts an electron-withdrawing inductive effect (-I effect), further reducing electron density at the amine. Standard carbodiimide reagents (e.g., EDC/NHS or DCC alone) often result in sluggish kinetics and the accumulation of unreactive N-acylurea byproducts[1].
    
  • Alkyne Preservation: The terminal alkyne is sensitive to strong bases at elevated temperatures and specific transition metals (e.g., Cu, Pd). Mild, room-temperature coupling conditions are necessary to prevent undesired Glaser-type homocoupling or alkyne hydration.

To overcome the low nucleophilicity of 3-ethynylaniline, highly electrophilic activated ester intermediates must be generated. We detail two validated approaches below: HATU-mediated coupling for rapid discovery-scale synthesis, and T3P-mediated coupling for scalable, process-friendly production.

Reagent Selection & Activation Pathways

The HATU Advantage (Discovery Scale)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) generates an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The critical advantage of the HOAt ester over standard HOBt esters is anchimeric assistance . The pyridine nitrogen of the HOAt leaving group hydrogen-bonds with the incoming aniline, pre-organizing the transition state and dramatically accelerating the nucleophilic attack[1],[2].

The T3P Alternative (Process Scale)

For scale-up, uronium salts like HATU present atom-economy issues, difficult-to-remove byproducts (tetramethylurea), and potential explosion hazards. Propylphosphonic anhydride (T3P) reacts with the carboxylic acid to form a highly reactive mixed phosphonate anhydride. It is exceptionally clean and generates completely water-soluble phosphate byproducts that are easily removed via simple aqueous extraction[3],[4].

Pathway Acid 1-Boc-piperidine-4-carboxylic acid HATU_Route HATU / DIPEA (Discovery) Acid->HATU_Route T3P_Route T3P / Pyridine (Scale-up) Acid->T3P_Route Amine 3-Ethynylaniline (Weak Nucleophile) ActiveEster OAt Active Ester (Anchimeric Assistance) Amine->ActiveEster Nucleophilic Attack MixedAnhydride Phosphonate Mixed Anhydride Amine->MixedAnhydride Nucleophilic Attack HATU_Route->ActiveEster T3P_Route->MixedAnhydride Product N-(3-ethynylphenyl)-1-Boc- piperidine-4-carboxamide ActiveEster->Product MixedAnhydride->Product

Reaction pathways for amide coupling of electron-deficient anilines using HATU or T3P.

Experimental Protocols

Workflow Prep 1. Reagent Prep Dry Solvents Activation 2. Acid Activation HATU or T3P Prep->Activation Coupling 3. Amine Addition 3-Ethynylaniline Activation->Coupling Workup 4. Aqueous Workup Remove Byproducts Coupling->Workup >95% Conv. Purification 5. Purification Crystallization / LC Workup->Purification

Step-by-step experimental workflow for the synthesis and isolation of the target carboxamide.

Protocol A: Discovery-Scale Synthesis (HATU / DIPEA)

Optimal for fast conversion and library generation (1–10 mmol scale).

Materials:

  • 1-Boc-piperidine-4-carboxylic acid (1.0 equiv)

  • 3-Ethynylaniline (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Pre-activation: Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (N

    
     or Ar). Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.
    
  • Ester Formation: Add HATU (1.2 equiv) in one portion. The solution will typically turn pale yellow. Stir for 15–30 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add 3-ethynylaniline (1.1 equiv) dropwise or in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor via LC-MS or TLC (typically 50% EtOAc/Hexanes). Complete conversion of the aniline is usually observed within 2–4 hours due to the high reactivity of the HOAt ester[2].

  • Quench and Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash sequentially with:

    • 5% aqueous LiCl (3x) — Critical step to partition DMF into the aqueous phase.

    • 1 M HCl (1x) — Removes unreacted aniline and DIPEA.

    • Saturated aqueous NaHCO

      
       (1x) — Removes acidic byproducts (e.g., HOAt).
      
    • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography if trace HATU byproducts (tetramethylurea) persist.
Protocol B: Process-Scale Synthesis (T3P / Pyridine)

Optimal for multi-gram to kilogram scale, avoiding hazardous reagents and complex purifications.

Materials:

  • 1-Boc-piperidine-4-carboxylic acid (1.0 equiv)

  • 3-Ethynylaniline (1.05 equiv)

  • T3P (50% solution in EtOAc) (1.5 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (2.5 equiv)

  • Ethyl Acetate (EtOAc) (0.3 M)

Step-by-Step Procedure:

  • Substrate Mixing: Charge a reactor with 1-Boc-piperidine-4-carboxylic acid (1.0 equiv) and 3-ethynylaniline (1.05 equiv) in EtOAc.

  • Base Addition: Add Pyridine (2.5 equiv). Pyridine acts as both a base and a nucleophilic catalyst, facilitating the breakdown of the T3P ring to form the mixed anhydride[5].

  • T3P Addition: Cool the mixture to 0–5 °C. Add T3P (50% in EtOAc, 1.5 equiv) dropwise to control the mild exotherm associated with mixed anhydride formation.

  • Coupling: Allow the reaction to warm to room temperature and stir for 12–16 hours. T3P kinetics are slower than HATU but provide a highly controlled and clean impurity profile[4].

  • Workup: Quench the reaction with water. The phosphonic acid byproducts are highly water-soluble.

    • Wash the organic layer with water (2x).

    • Wash with 1 M HCl (1x).

    • Wash with saturated aqueous NaHCO

      
       (1x).
      
  • Isolation: Dry the organic phase over MgSO

    
    , filter, and concentrate. The resulting product is often >95% pure by NMR and can be used directly or crystallized from EtOAc/Heptane.
    

Quantitative Data & Reagent Comparison

The following table summarizes the operational metrics for both protocols, allowing researchers to select the appropriate conditions based on their specific project phase.

ParameterProtocol A (HATU)Protocol B (T3P)
Primary Use Case Milligram to gram scale (Discovery)Multi-gram to kilogram scale (Process)
Activation Intermediate HOAt Active EsterPhosphonate Mixed Anhydride
Reaction Time 2 – 4 hours12 – 16 hours
Typical Yield 85 – 95%80 – 90%
Byproduct Removal Requires extensive washing/chromatographySimple aqueous extraction (water-soluble)
Safety / Toxicity Potential explosive hazard (uronium salt)Benign, low toxicity (LD50 > 2000 mg/kg)
Cost HighLow to Moderate

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

  • Wang, Z., et al. (2017). Stereochemical Aspects of T3P Amidations. Organic Process Research & Development, 21(3), 399-407. URL:[Link]

  • Pye, C. R., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science, 12, 10583-10589. URL:[Link]

Sources

Application Note: Strategic Protection and Deprotection of Piperidine Nitrogen in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The piperidine ring is one of the most ubiquitous pharmacophores in medicinal chemistry, serving as a core structural motif in countless therapeutics. However, the secondary amine of an unprotected piperidine is highly basic (


) and exceptionally nucleophilic. If left unmasked during multi-step synthesis, this nitrogen will readily participate in deleterious side reactions, including unwanted 

-alkylation,

-oxidation, and the poisoning of palladium catalysts during cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings).

To navigate these challenges, chemists employ orthogonal protecting groups (PGs) to temporarily mask the piperidine nitrogen. As a Senior Application Scientist, I emphasize that selecting a protecting group is not merely about masking the amine; it is about engineering a highly controlled, self-validating synthetic pathway where the installation and cleavage conditions do not compromise the integrity of the broader molecular architecture.

Strategic Selection: The Principle of Orthogonality

The choice of a protecting group is dictated by the downstream reaction conditions the piperidine must survive. The three most robust and widely utilized carbamate protecting groups for piperidine are Boc (tert-butyloxycarbonyl), Fmoc (fluorenylmethyloxycarbonyl), and Cbz (carboxybenzyl),[1].

  • Boc is ideal for basic and reductive environments but is highly acid-labile[2].

  • Fmoc provides excellent stability against harsh acids (e.g., TFA, HBr) but is rapidly cleaved by secondary amines via an E1cb mechanism[3].

  • Cbz is the "enduring guardian," stable to mild acids and bases, but specifically labile to catalytic hydrogenolysis[4]. Note that Fmoc is only quasi-orthogonal to Cbz, as Fmoc can also undergo unintended hydrogenolysis under aggressive conditions[3].

Quantitative Comparison of Piperidine Protecting Groups
Protecting GroupInstallation ReagentPrimary Cleavage ReagentAcid StabilityBase StabilityHydrogenolysis StabilityCleavage Byproducts
Boc

,

TFA/DCM or 4M HClLabile StableStableIsobutylene (gas),

(gas)
Fmoc Fmoc-OSu,

20% Piperidine in DMFStableLabile Quasi-StableDibenzofulvene adduct,

Cbz Cbz-Cl, NaOH (aq)

, Pd/C
StableStableLabile Toluene,

(gas)
Visualizing Orthogonal Workflows

Orthogonal_Protection Piperidine Free Piperidine Nitrogen (Highly Nucleophilic & Basic) Boc_Prot N-Boc Piperidine (Acid-Labile) Piperidine->Boc_Prot (Boc)2O, Et3N DMAP (cat.) Fmoc_Prot N-Fmoc Piperidine (Base-Labile) Piperidine->Fmoc_Prot Fmoc-OSu NaHCO3 Cbz_Prot N-Cbz Piperidine (Hydrogenolysis-Labile) Piperidine->Cbz_Prot Cbz-Cl NaOH (aq) Product Deprotected Piperidine (Ready for Elaboration) Boc_Prot->Product TFA/DCM or 4M HCl in Dioxane Fmoc_Prot->Product 20% Piperidine in DMF Cbz_Prot->Product H2, Pd/C MeOH/AcOH

Orthogonal protecting group strategies for piperidine nitrogen and their cleavage conditions.

Detailed Experimental Protocols & Causality

The following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the "why") to ensure high fidelity in your synthetic execution.

Protocol A: N-Boc Protection and Acidic Cleavage

Rationale: The Boc group is installed using Di-tert-butyl dicarbonate (


). Because the byproduct of installation is tert-butanol and 

, the reaction is exceptionally clean[2].

Step-by-Step Installation:

  • Preparation: Dissolve the piperidine derivative (1.0 eq) in a biphasic mixture of THF and

    
     (1:1, 0.2 M) or pure Ethanol.
    
  • Base Addition: Add

    
     or 
    
    
    
    (1.5 eq). Causality: The base neutralizes any hydrochloride salts of the starting piperidine and acts as an acid scavenger to drive the reaction forward.
  • Reagent Addition: Cool to 0 °C. Slowly add

    
     (1.1 eq) dropwise. Causality: Cooling prevents the exothermic degradation of 
    
    
    
    .
  • Reaction & Validation: Stir at room temperature for 4-12 hours. Self-Validation: Monitor by TLC (Ninhydrin stain). The disappearance of the intensely purple, ninhydrin-positive free amine spot indicates complete conversion.

  • Workup: Extract with EtOAc, wash with 10% aqueous citric acid, then brine. Causality: Citric acid selectively protonates and removes any unreacted trace piperidine without cleaving the newly formed Boc group.

Step-by-Step Deprotection:

  • Dissolve the N-Boc piperidine in anhydrous DCM (0.1 M).

  • Add Trifluoroacetic Acid (TFA) to achieve a 1:1 v/v ratio of DCM:TFA.

  • Stir for 1-2 hours at room temperature. Causality: The acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation, which rapidly eliminates to form isobutylene gas.

  • Concentrate under reduced pressure and triturate with diethyl ether to yield the piperidine TFA salt.

Protocol B: N-Fmoc Protection and Basic Cleavage

Rationale: Fmoc is installed using Fmoc-OSu (N-hydroxysuccinimide ester) rather than Fmoc-Cl. Fmoc-Cl is an acid chloride that is highly moisture-sensitive and can cause unwanted oligomerization or side reactions, whereas Fmoc-OSu is a stable, crystalline solid that reacts smoothly[3].

Step-by-Step Installation:

  • Dissolve the piperidine derivative (1.0 eq) in a 1:1 mixture of 10% aqueous

    
     and Dioxane (0.1 M).
    
  • Cool to 0 °C and add Fmoc-OSu (1.1 eq) portion-wise.

  • Stir at room temperature for 12 hours.

  • Acidify carefully with 1M HCl to pH 2-3 and extract with DCM. Dry over

    
     and concentrate.
    

Step-by-Step Deprotection:

  • Dissolve the N-Fmoc piperidine in a solution of 20% (v/v) piperidine in DMF (approx. 10 mL/g of substrate)[5].

  • Stir at room temperature for 30 minutes.

  • Causality & Mechanism: The base abstracts the highly acidic proton at the 9-position of the fluorene ring. This triggers an E1cb elimination, releasing

    
     and generating dibenzofulvene. The excess piperidine in the solvent acts as a scavenger, immediately attacking the highly reactive dibenzofulvene via a Michael addition to form a stable, inert adduct[3].
    
  • Concentrate the DMF under high vacuum and purify via silica gel chromatography to isolate the free amine.

Protocol C: N-Cbz Protection and Catalytic Hydrogenolysis

Rationale: Cbz is highly resilient and is typically removed via catalytic hydrogenation. However, a common pitfall in piperidine synthesis is catalyst poisoning. The newly deprotected secondary piperidine amine can coordinate strongly to the palladium surface, stalling the reaction[6].

Step-by-Step Installation (Schotten-Baumann Conditions):

  • Dissolve the piperidine (1.0 eq) in a 2M aqueous NaOH solution and cool to 0 °C[4].

  • Simultaneously add Benzyl chloroformate (Cbz-Cl, 1.2 eq) and additional 4M NaOH dropwise over 30 minutes to maintain alkaline pH[4].

  • Extract with diethyl ether, wash with 1M HCl, dry, and concentrate.

Step-by-Step Deprotection (Hydrogenolysis):

  • Dissolve the N-Cbz piperidine in Methanol (0.1 M).

  • Expert Step: Add 1.0 eq of Acetic Acid (AcOH). Causality: As the Cbz group is cleaved, the free piperidine is immediately protonated by the acetic acid. The resulting piperidinium salt cannot coordinate to and poison the palladium catalyst, ensuring the reaction goes to completion.

  • Add 10% Pd/C (10% w/w relative to substrate) under an inert Argon atmosphere[4].

  • Evacuate the flask and backfill with

    
     gas (balloon pressure). Stir vigorously for 4-12 hours.
    
  • Filter through a pad of Celite to remove the pyrophoric Pd/C, washing thoroughly with Methanol. Concentrate to yield the piperidine acetate salt.

Advanced Considerations: Epimerization and Steric Strain

When working with substituted piperidines (e.g., 2,3-disubstituted or 2,4-disubstituted derivatives), the choice of protecting group heavily influences the 3D conformation of the ring due to


 allylic strain.

For example, attaching a bulky N-Boc group to a 2,4-disubstituted piperidine can force the 2-substituent into an axial orientation to relieve steric clashing with the carbamate[7]. If the molecule is subjected to strong thermodynamic basic conditions, this strain can drive unwanted epimerization at the alpha-carbon to relieve the 1,3-diaxial interactions[7]. In such complex stereochemical scenarios, using a less sterically demanding protecting group like a simple Benzyl (Bn) ether may be required to maintain the desired equatorial/axial orientations during subsequent transformations.

References

1. (Referencing Greene's Protective Groups in Organic Synthesis) 2.2 3.3 4.7 5.4 6.6 7.5 8. 1

Sources

Application Note: Synthesis, Purification, and Validation of 1-Acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Rationale

1-Acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (CAS: 861208-20-0) represents a highly versatile chemical scaffold utilized extensively in the development of targeted therapeutics. The design of this molecule integrates two privileged structural motifs: the 3-ethynylphenyl group and the piperidine-4-carboxamide core.

The 3-ethynylphenyl moiety is a critical pharmacophore frequently deployed in the design of kinase inhibitors (e.g., pan-BCR-ABL and EGFR inhibitors). The terminal alkyne acts as a sterically compact, electron-rich vector that efficiently occupies deep hydrophobic pockets within the ATP-binding cleft of kinases 1. Concurrently, the 1-acetylpiperidine-4-carboxamide core serves as a rigid, metabolically stable linker that dictates the spatial trajectory of the molecule, a feature that has proven essential in both antiviral chimera design and epigenetic probe development 2.

This application note details the optimized synthetic methodologies, mechanistic rationale, and analytical validation required to produce this derivative with high purity and yield.

Mechanistic Pathway and Synthetic Strategy

The preparation of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide relies on a robust amide coupling between 1-acetylpiperidine-4-carboxylic acid and 3-ethynylaniline.

The primary synthetic challenge lies in the attenuated nucleophilicity of 3-ethynylaniline. The electron-withdrawing nature of the ethynyl group slightly deactivates the amine. To overcome this, HATU is selected as the optimal coupling reagent. HATU rapidly converts the carboxylic acid into a highly electrophilic HOAt active ester, driving the acylation forward rapidly before the terminal alkyne can undergo oxidative degradation or undesired Glaser homocoupling 3.

SynthesisLogic Start1 1-Acetylpiperidine-4-carboxylic acid (Carboxylic Acid Donor) Activation Carboxyl Activation Reagents: HATU, DIPEA, DMF Temp: 0 °C to RT Start1->Activation Base-promoted activation Start2 3-Ethynylaniline (Amine Nucleophile) Coupling Nucleophilic Acyl Substitution (Amide Bond Formation) Start2->Coupling Nucleophilic attack Intermediate OAt-Active Ester Intermediate (Highly Electrophilic) Activation->Intermediate Intermediate->Coupling Product 1-Acetyl-N-(3-ethynylphenyl) piperidine-4-carboxamide (Target Compound) Coupling->Product Elimination of HOAt byproduct

Logical workflow and mechanistic pathway for the HATU-mediated amide coupling synthesis.

Experimental Methodologies

Protocol A: HATU-Mediated Amide Coupling (Library & Discovery Scale)

Causality & Design: This method is optimized for speed and high conversion during structure-activity relationship (SAR) library generation. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate byproduct without competing for the active ester.

Step-by-Step Procedure:

  • Activation: Dissolve 1-acetylpiperidine-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL) under a strict nitrogen atmosphere to prevent alkyne oxidation. Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol) at 0 °C.

    • Self-Validation Check: The solution will transition from colorless to a distinct pale yellow within 5 minutes, visually confirming the formation of the active HOAt ester.

  • Coupling: Add 3-ethynylaniline (1.1 eq, 0.55 mmol) dropwise to the activated mixture. Remove the ice bath and stir at room temperature for 2-4 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). 3-Ethynylaniline exhibits a UV-active spot that stains bright yellow with KMnO₄ (due to rapid alkyne oxidation). The product will appear as a new, lower

      
       spot that is both UV-active and stains with KMnO₄.
      
  • Quench and Extraction: Dilute the mixture with EtOAc (15 mL) and quench with saturated aqueous NH₄Cl (10 mL).

    • Causality: NH₄Cl neutralizes residual DIPEA and helps partition the DMF into the aqueous layer, preventing emulsion formation.

  • Targeted Washing Regimen: Wash the organic layer sequentially with 1M HCl (2 x 10 mL) to selectively protonate and remove unreacted aniline, saturated NaHCO₃ (10 mL) to neutralize and remove acidic byproducts (e.g., HOAt), and brine (10 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (0-10% MeOH in DCM gradient) to afford the product as an off-white solid.

Protocol B: Acid Chloride Route (Scale-Up Alternative)

Causality & Design: For multi-gram synthesis, HATU becomes cost-prohibitive and generates stoichiometric amounts of difficult-to-remove phosphine/uronium byproducts. Converting the acid to an acid chloride using thionyl chloride (SOCl₂) offers a highly scalable, atom-economical alternative 2.

Step-by-Step Procedure:

  • Chlorination: Suspend 1-acetylpiperidine-4-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DCM (20 mL). Add SOCl₂ (3.0 eq, 30 mmol) and a catalytic amount of DMF (1 drop). Stir at room temperature for 2 hours.

    • Self-Validation Check: The initial suspension will become a clear, homogeneous solution as the acid chloride forms. Gas evolution (SO₂ and HCl) will cease upon completion.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess SOCl₂. Re-dissolve the resulting crude acid chloride in anhydrous DCM (15 mL).

  • Amidation: In a separate flask, dissolve 3-ethynylaniline (1.0 eq, 10 mmol) and Triethylamine (TEA, 2.5 eq, 25 mmol) in DCM (15 mL) at 0 °C. Dropwise add the acid chloride solution. Stir for 2 hours at room temperature.

  • Workup: Quench with water, separate the organic layer, and wash with 1M HCl and brine. Concentrate to yield the crude product, which can be recrystallized from EtOAc/Hexane.

Reaction Optimization and Quantitative Data

To establish the most efficient synthetic route, various coupling conditions were evaluated. The quantitative data below summarizes the optimization parameters for the synthesis of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide.

Coupling Reagent / MethodSolventBaseTemp (°C)Time (h)Isolated Yield (%)Purity (LC-MS)Notes
HATU DMFDIPEA0 to RT2.588%>98%Fastest kinetics; ideal for SAR libraries.
EDC / HOBt DCMDIPEART12.065%92%Sluggish conversion due to deactivated aniline.
T3P (50% in EtOAc) EtOAcPyridine806.078%95%Excellent scalability; easy aqueous workup.
Acid Chloride (SOCl₂) DCMTEA0 to RT4.085%96%Most cost-effective for multi-gram scale-up.

Downstream Application: Kinase Inhibition

Derivatives featuring the 3-ethynylphenyl carboxamide structural motif are frequently investigated for their ability to interrupt aberrant kinase signaling pathways. The terminal alkyne is uniquely suited to penetrate the hydrophobic "gatekeeper" regions of mutated kinases, effectively shutting down downstream malignant proliferation 4.

KinasePathway Ligand Extracellular Signal / Mutated Kinase (e.g., BCR-ABL fusion protein) Kinase Tyrosine Kinase Activation (ATP Binding Domain) Ligand->Kinase Constitutive Activation Downstream Downstream Signaling Cascades (STAT5, PI3K/AKT, MEK/ERK) Kinase->Downstream Phosphorylation Inhibitor 3-Ethynylphenyl Derivative (Competitive Inhibitor) Inhibitor->Kinase Blocks ATP Pocket (Ethynyl group occupies hydrophobic cleft) Proliferation Malignant Cell Proliferation & Survival Downstream->Proliferation Gene Transcription

Mechanism of action for 3-ethynylphenyl-based kinase inhibitors blocking downstream proliferative signaling.

Analytical Characterization Standards

To ensure the trustworthiness and scientific integrity of the synthesized compound, the following analytical benchmarks must be met:

  • LC-MS (ESI+): The expected pseudomolecular ion

    
     is observed at m/z 271.1. The chromatogram should exhibit a single sharp peak (>98% AUC) under standard reverse-phase conditions (C18 column, MeCN/H₂O gradient with 0.1% Formic Acid).
    
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       ~10.05 ppm (s, 1H, amide NH) - Confirms successful amide bond formation.
      
    • 
       7.80 - 7.10 ppm (m, 4H, aromatic protons) - Confirms the presence of the phenyl ring.
      
    • 
       ~4.15 ppm (s, 1H, terminal alkyne C≡C-H ) - Critical diagnostic peak proving the alkyne survived the coupling intact.
      
    • 
       ~2.00 ppm (s, 3H, acetyl CH₃) - Confirms the N-acetylation of the piperidine ring.
      
  • IR Spectroscopy (ATR): Diagnostic sharp absorption bands at ~3280 cm⁻¹ (terminal alkyne C-H stretch), ~2110 cm⁻¹ (weak C≡C stretch), and ~1655 cm⁻¹ (strong amide I C=O stretch).

References

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)
  • Bifunctional Chimera That Coordinately Targets Human Immunodeficiency Virus 1 Envelope gp120 and the Host-Cell CCR5 Coreceptor
  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe.
  • Symmetric Anti-HCV Agents: Synthesis, Antiviral Properties, and Conformational Aspects of Core Scaffolds.Semantic Scholar.

Sources

Application Notes and Protocols for the Functionalization of Piperidine Nitrogen in Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Piperidine Carboxamide Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of approved therapeutic agents.[1][2] Its three-dimensional, saturated heterocyclic structure offers a level of conformational complexity that allows for precise interactions with biological targets, often leading to improved potency and selectivity compared to flat aromatic systems.[3] When integrated into a carboxamide framework, the resulting piperidine carboxamide motif becomes a particularly versatile building block in drug design. This combination allows for the modulation of critical ADME (absorption, distribution, metabolism, and excretion) properties, such as solubility and metabolic stability, which are paramount in the development of orally bioavailable drugs.[2][4]

The nitrogen atom of the piperidine ring presents a key handle for chemical modification, enabling the introduction of a wide array of substituents that can profoundly influence a molecule's pharmacological profile.[5][6] This guide provides a detailed overview of established and robust methodologies for the functionalization of the piperidine nitrogen within carboxamide-containing molecules, with a focus on N-arylation, N-alkylation, and N-acylation. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this critical scaffold in their synthetic endeavors.

I. N-Arylation of Piperidine Carboxamides: Forging the C-N Aryl Bond

The introduction of an aryl or heteroaryl group onto the piperidine nitrogen is a common strategy to enhance receptor binding affinity and modulate pharmacokinetic properties. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the two most powerful and widely employed methods for this transformation.[7][8]

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and mild method for forming C-N bonds, tolerating a wide range of functional groups.[7] The reaction relies on a palladium catalyst, a phosphine ligand, and a base to couple the piperidine nitrogen with an aryl halide or triflate.[1]

Causality of Experimental Choices:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are commonly used as they are readily reduced in situ to the active Pd(0) species that enters the catalytic cycle.[1]

  • Phosphine Ligand: The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich biaryl phosphine ligands like Xantphos or RuPhos are often effective as they promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[1][4]

  • Base: A non-nucleophilic base, such as NaOt-Bu or Cs₂CO₃, is required to deprotonate the piperidine nitrogen, forming the active nucleophile without competing in the coupling reaction.[4]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add Pd catalyst, ligand, and base to an oven-dried Schlenk tube. Inert 2. Evacuate and backfill with inert gas (e.g., Argon) 3x. Setup->Inert Reagents 3. Add piperidine carboxamide, aryl halide, and anhydrous solvent. Inert->Reagents Heat 4. Heat to desired temperature (e.g., 100 °C) with vigorous stirring. Reagents->Heat Monitor 5. Monitor progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool to room temperature and dilute with organic solvent. Monitor->Cool Filter 7. Filter through Celite to remove catalyst. Cool->Filter Extract 8. Perform aqueous work-up. Filter->Extract Purify 9. Purify by column chromatography. Extract->Purify CuI Cu(I)X CuAmide Cu(I)NR₂ Amine R₂NH Amine->CuAmide + Base Base Base CuIII Ar-Cu(III)(NR₂)(X) CuAmide->CuIII Oxidative Addition + Ar-X ArX Ar-X CuIII->CuI Product Ar-NR₂ CuIII->Product Reductive Elimination Piperidine Piperidine Carboxamide Iminium Iminium Ion Intermediate Piperidine->Iminium Aldehyde Aldehyde/ Ketone Aldehyde->Iminium Product N-Alkylated Product Iminium->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Sources

High-Throughput Solid-Phase Synthesis of Piperidine Carboxamide Libraries: A Comprehensive Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The piperidine carboxamide scaffold is universally recognized as a in modern medicinal chemistry[1]. This versatile architecture is foundational to numerous high-value therapeutics, ranging from potent antimalarial agents targeting the Plasmodium falciparum 20S proteasome[1] to well-characterized CB1 receptor antagonists such as SR141716A (Rimonabant)[2].

To accelerate hit-to-lead optimization in drug discovery programs, Solid-Phase Synthesis (SPS) provides an unparalleled platform for the rapid, parallel generation of combinatorial libraries[2]. By anchoring the growing pharmacophore to an insoluble polymer matrix, SPS allows for aggressive reaction conditions, the use of excess reagents to drive difficult couplings to absolute completion, and simplified purification via simple filtration[3].

Strategic Design & Causality in Workflow

A robust SPS workflow requires deliberate, mechanistically sound choices in resin selection, protecting group strategy, and coupling chemistry to ensure high fidelity and minimal side reactions.

  • Resin Selection (Causality) : We utilize Rink Amide AM resin rather than Wang resin. Why? Wang resin yields a C-terminal carboxylic acid upon acid cleavage. In contrast, the Rink Amide linker is explicitly designed to undergo acid-mediated cleavage to directly furnish the primary carboxamide group, which is the essential pharmacophore target in this library[4].

  • Orthogonal Protection Strategy : An Fmoc/Boc orthogonal protection scheme is employed. The core building block is introduced as Fmoc-piperidine-4-carboxylic acid. Why? The base-labile Fmoc group allows for mild deprotection of the piperidine nitrogen without prematurely cleaving the acid-labile linkage to the resin[5].

  • Deprotection Reagents : Standard protocols utilize 20% piperidine in DMF. However, because piperidine is a strictly monitored controlled substance, we substitute it with , a non-controlled alternative that exhibits identical Fmoc-removal kinetics and efficiency[5].

  • Coupling Chemistry : For coupling the sterically hindered piperidine core to the resin, uronium salts (e.g., HATU) combined with a highly hindered base (DIPEA) are prioritized over standard carbodiimides to minimize epimerization and maximize yield on the solid support.

Workflow Visualization

Workflow N1 Resin Swelling (Rink Amide AM) N2 Fmoc Deprotection (20% 4-Methylpiperidine) N1->N2 N3 Scaffold Coupling (Fmoc-Pip-4-COOH + HATU) N2->N3 N4 N-Deprotection (Expose Secondary Amine) N3->N4 N5 Combinatorial Derivatization N4->N5 N6 Global Cleavage (TFA/TIS/H2O) N5->N6 N7 QC Validation (LC-MS / NMR) N6->N7

Solid-phase synthesis workflow for piperidine carboxamide libraries.

Combinatorial Diversification Strategy

Once the Fmoc group is removed from the resin-bound piperidine core, the secondary amine becomes a versatile nucleophile. This enables a divergent, parallel synthesis approach to explore vast chemical space[3].

Diversification Core Resin-Bound Piperidine Core B1 Amidation (R-COOH, DIC) Core->B1 B2 Reductive Amination (R-CHO, NaBH(OAc)3) Core->B2 B3 Sulfonylation (R-SO2Cl, Pyridine) Core->B3 B4 Guanidinylation (Amidine Formation) Core->B4

Combinatorial N-derivatization strategies for library diversity.

Quantitative Optimization of Coupling Conditions

To establish a self-validating protocol, coupling conditions for the sterically demanding Fmoc-piperidine-4-carboxylic acid were rigorously optimized. Table 1 summarizes the quantitative metrics driving our reagent selection.

Table 1: Optimization of Scaffold Coupling to Rink Amide Resin (0.6 mmol/g loading)

Coupling Reagent (Eq)Additive (Eq)Base (Eq)Time (min)Conversion (%)*Epimerization (%)
DIC (3.0)HOBt (3.0)None12082< 1.0
DIC (3.0)OxymaPure (3.0)None6094< 1.0
HATU (2.9) None DIPEA (6.0) 45 > 99 1.8
PyBOP (3.0)NoneDIPEA (6.0)90882.5

*Conversion determined by LC-MS analysis of micro-cleavage products.

Self-Validating Experimental Protocol

This methodology integrates mandatory Quality Control (QC) checkpoints to ensure the system is self-validating. Proceed to subsequent steps only if the QC checkpoint passes.

Phase 1: Resin Swelling and Initial Deprotection
  • Weigh 1.0 g of Rink Amide AM resin (loading ~0.6 mmol/g) into a solid-phase synthesis vessel equipped with a PTFE frit.

  • Add 10 mL of Dichloromethane (DCM) and agitate for 30 minutes to swell the polymer matrix. Drain the solvent.

  • Add 10 mL of N,N-Dimethylformamide (DMF) and agitate for 30 minutes. Drain.

  • Fmoc Deprotection : Add 10 mL of 20% 4-methylpiperidine in DMF[5]. Agitate for 5 minutes, drain, and repeat with a fresh 10 mL portion for 15 minutes.

  • Wash the resin thoroughly: DMF (5 × 10 mL), DCM (5 × 10 mL), and DMF (5 × 10 mL).

  • QC Checkpoint 1 (Kaiser Test): Perform a Kaiser test on a few resin beads. A deep blue color indicates the successful exposure of primary amines.

Phase 2: Scaffold Coupling
  • In a separate vial, dissolve Fmoc-piperidine-4-carboxylic acid (3.0 eq, 1.8 mmol) and HATU (2.9 eq, 1.74 mmol) in 8 mL of anhydrous DMF.

  • Add DIPEA (6.0 eq, 3.6 mmol) to the solution. Stir for 2 minutes to pre-activate the carboxylic acid.

  • Transfer the activated solution to the resin. Agitate at room temperature for 45 minutes.

  • Drain the reaction mixture and wash the resin: DMF (5 × 10 mL), DCM (5 × 10 mL), and DMF (5 × 10 mL).

  • QC Checkpoint 2 (Kaiser Test): Perform a Kaiser test. The beads must remain colorless, validating complete amide bond formation. If blue, repeat the coupling step.

Phase 3: N-Terminal Deprotection & Diversification (Amidation Example)
  • Perform Fmoc deprotection on the piperidine nitrogen using 20% 4-methylpiperidine in DMF (5 min + 15 min)[5]. Wash thoroughly as in Phase 1.

  • QC Checkpoint 3 (Chloranil Test): Perform a Chloranil test (specific for secondary amines). A dark green/blue color confirms the exposed piperidine nitrogen.

  • Diversification : Add a diverse carboxylic acid (3.0 eq), DIC (3.0 eq), and OxymaPure (3.0 eq) in DMF. Agitate for 60 minutes.

  • Wash the resin: DMF (5 × 10 mL), DCM (5 × 10 mL), and Methanol (3 × 10 mL). Dry the resin under a vacuum.

  • QC Checkpoint 4 (Micro-cleavage): Transfer ~5 mg of resin to a microcentrifuge tube. Add 100 µL of Cleavage Cocktail (see Phase 4). Incubate for 1 hour, evaporate, reconstitute in MeCN/H₂O, and analyze via LC-MS to confirm the intermediate mass.

Phase 4: Global Cleavage and Deprotection
  • Prepare the Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). Causality: TIS is mandatory as a carbocation scavenger to prevent re-alkylation of the piperidine core by reactive protecting group cations generated during cleavage.

  • Add 10 mL of the Cleavage Cocktail to the dried resin. Agitate for 2 hours at room temperature.

  • Collect the filtrate in a round-bottom flask. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen to approximately 2 mL.

  • Precipitate the crude piperidine carboxamide by adding 20 mL of cold diethyl ether (-20 °C). Centrifuge and decant the ether. Wash the pellet twice more with cold ether.

  • Lyophilize the resulting solid to yield the final library compound ready for high-throughput biological screening.

References

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis | ACS Combinatorial Science. Available at:[Link][5]

  • CN101133026B - 1-sulfonyl-piperidine-3-carboxylic acid amide derivatives | Google Patents. Available at:[4]

Sources

Application Note & Protocols: Enhancing the Aqueous Solubility of N-arylpiperidine-4-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The N-arylpiperidine-4-carboxamide Solubility Challenge

The N-arylpiperidine-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective therapeutic agents targeting a wide array of receptors and enzymes. However, the inherent physicochemical properties of this class—often characterized by high lipophilicity (high logP) and strong crystal lattice energy—frequently lead to poor aqueous solubility. This presents a significant hurdle in drug development, as low solubility is a primary cause of poor and variable oral bioavailability, potentially leading to the failure of otherwise promising drug candidates.[1][2][3]

These compounds often fall into the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where the rate-limiting step for drug absorption is the dissolution of the drug substance in the gastrointestinal fluid.[4] Therefore, employing effective solubility enhancement strategies is not merely an optimization step but a critical necessity for advancing these molecules through preclinical and clinical development.

This guide provides an in-depth analysis of field-proven methods to systematically evaluate and overcome the solubility challenges of N-arylpiperidine-4-carboxamides. We will explore the mechanistic basis of each technique and provide detailed, actionable protocols for their implementation in a research and development setting.

Foundational Analysis: Pre-formulation Assessment

Before attempting any solubility enhancement, a thorough understanding of the compound's intrinsic physicochemical properties is essential. This foundational data guides the selection of the most appropriate and effective enhancement strategy.

Protocol 2.1: Baseline Aqueous Solubility Determination (Shake-Flask Method)

This protocol establishes the baseline thermodynamic solubility, providing a benchmark against which all enhancement efforts are measured.

Materials:

  • N-arylpiperidine-4-carboxamide compound (API)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water, acetonitrile, and relevant modifiers

  • 0.45 µm syringe filters (PTFE or other compatible material)

  • Glass vials with screw caps

  • Orbital shaker/incubator

Procedure:

  • Add an excess amount of the API to a glass vial (e.g., 5-10 mg to 1 mL of solvent). The goal is to have visible solid material remaining at equilibrium.

  • Add the dissolution medium (e.g., PBS pH 7.4) to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (typically 25°C or 37°C).

  • Agitate the suspension for 24-48 hours to ensure equilibrium is reached. The system reaches equilibrium when dissolution and precipitation occur at the same rate.[1]

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.45 µm syringe filter to remove all undissolved solids.

  • Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved API using a validated HPLC method against a standard curve.

  • The resulting concentration is the equilibrium solubility.

Workflow for Selecting a Solubility Enhancement Strategy

The initial characterization of the Active Pharmaceutical Ingredient (API) is crucial for selecting an appropriate solubility enhancement method. The following workflow provides a logical decision-making process.

G start Start: Poorly Soluble N-arylpiperidine-4-carboxamide API pka_check Determine pKa (Piperidine N is basic) start->pka_check complexation Cyclodextrin Complexation start->complexation Alternative Paths particle_size Particle Size Reduction (Nanosuspension) start->particle_size prodrug Prodrug Approach (Chemical Modification) start->prodrug ionizable API is Ionizable (pKa > 3) pka_check->ionizable Yes not_ionizable API is Not Sufficiently Ionizable (pKa < 3 or zwitterionic) pka_check->not_ionizable No salt_screen Salt Formation Screening ionizable->salt_screen Primary Path ph_adjust pH Adjustment ionizable->ph_adjust Simple Formulations cocrystal Co-crystallization not_ionizable->cocrystal If Crystalline solid_dispersion Solid Dispersion (Amorphous Systems) not_ionizable->solid_dispersion Broad Applicability end Formulation & Bioavailability Studies salt_screen->end ph_adjust->end cocrystal->end solid_dispersion->end complexation->end particle_size->end prodrug->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

Chemical Modification Strategies

Chemical modification of the API itself can provide a robust and permanent solution to solubility issues.

Salt Formation

Mechanism: The piperidine nitrogen in the N-arylpiperidine-4-carboxamide core is typically basic and can be protonated to form a salt with an acidic counterion.[5] Pharmaceutical salts are generally more soluble than their corresponding free base forms because they are ionic and readily dissociate in water, overcoming the strong crystal lattice energy of the neutral molecule.[6][7] Approximately 50% of all small-molecule drugs on the market are formulated as salts, making this a well-established and regulatory-accepted approach.[5][8][9]

Applicability: This is often the most effective and first-line strategy for this chemical class, provided the pKa of the piperidine nitrogen is sufficiently basic (typically >3).[8]

Protocol 3.1.1: Salt Screening and Formation

Materials:

  • API (free base)

  • A selection of pharmaceutically acceptable acids (counterions), e.g., HCl, HBr, sulfuric acid, methanesulfonic acid (mesylate), tartaric acid, citric acid.

  • Solvents for crystallization (e.g., ethanol, isopropanol, acetone, water).

  • Stir plate, crystallizing dishes.

Procedure:

  • Stoichiometric Mixing: Dissolve the API in a suitable solvent (e.g., ethanol) with gentle warming to achieve complete dissolution.

  • In a separate vessel, prepare a solution of the acidic counterion, typically in a 1:1 molar ratio to the API.

  • Slowly add the acid solution to the API solution while stirring.

  • Observe for precipitation. If no solid forms immediately, allow the solution to cool slowly to room temperature, followed by further cooling (e.g., 4°C) to induce crystallization.

  • If crystallization does not occur, techniques such as anti-solvent addition (adding a solvent in which the salt is insoluble) or slow evaporation can be employed.

  • Characterization: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Validation: Confirm salt formation and characterize the solid form using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

  • Solubility Assessment: Determine the aqueous solubility of the new salt form using Protocol 2.1 and compare it to the free base.

Critical Parameters:

  • Counterion Selection: The choice of counterion significantly impacts the salt's properties, including solubility, stability, and hygroscopicity.[6]

  • Solvent System: The solvent used for crystallization is critical for obtaining a stable, crystalline salt form.

  • Stability: The formed salt must be stable and not disproportionate back to the less soluble free base form under physiological pH conditions.[5][7]

Prodrug Approach

Mechanism: A prodrug is a bioreversible, inactive derivative of an active drug molecule that undergoes enzymatic or chemical transformation in vivo to release the parent drug.[2][10] For solubility enhancement, a hydrophilic moiety (e.g., a phosphate ester, an amino acid, or a polyethylene glycol chain) is covalently attached to the parent molecule.[11] This modification masks the properties of the parent drug, increasing its aqueous solubility.[12][13]

Applicability: This is a powerful but more complex strategy, typically employed when other methods fail or when specific targeting is desired.[10] It requires a suitable "handle" on the N-arylpiperidine-4-carboxamide molecule for chemical modification, such as a hydroxyl or secondary amine group.

Protocol 3.2.1: Conceptual Design and Synthesis of a Phosphate Prodrug

  • Design: Identify a suitable functional group on the parent molecule for esterification (e.g., a phenolic hydroxyl on the N-aryl ring). The phosphate group is chosen for its high water solubility and susceptibility to in vivo cleavage by alkaline phosphatases.

  • Synthesis: Protect other reactive functionalities on the molecule if necessary. React the parent drug with a phosphorylating agent (e.g., phosphorus oxychloride) followed by hydrolysis to yield the phosphate monoester.

  • Purification: Purify the resulting prodrug using chromatography or recrystallization.

  • Characterization: Confirm the structure using NMR and Mass Spectrometry.

  • Evaluation:

    • Measure the aqueous solubility of the prodrug using Protocol 2.1. A significant increase (often >100-fold) is expected.[10]

    • Assess the chemical stability of the prodrug in buffers at various pH values.

    • Perform in vitro incubation with liver microsomes or plasma to confirm the conversion back to the active parent drug.

Physical Modification Strategies

These methods modify the physical state of the API to improve its dissolution characteristics without altering its chemical structure.

Co-crystallization

Mechanism: A co-crystal is a multi-component crystalline solid where the API and a pharmaceutically acceptable "co-former" are held together in the crystal lattice by non-covalent interactions, such as hydrogen bonding.[5][14] This arrangement disrupts the self-association of API molecules, creating a new solid form with unique physicochemical properties, including potentially higher solubility and dissolution rates.[15][16]

Applicability: Co-crystallization is an excellent strategy for neutral or weakly ionizable compounds and serves as a powerful alternative to salt formation.[8][15]

Protocol 4.1.1: Co-crystal Formation via Liquid-Assisted Grinding

Materials:

  • API

  • Co-former (selected from the GRAS list, e.g., succinic acid, nicotinamide, caffeine)

  • Ball mill or mortar and pestle

  • A small amount of a suitable solvent (e.g., acetonitrile, ethanol)

Procedure:

  • Place the API and co-former (typically in a 1:1 or 1:2 molar ratio) into the grinding vessel.

  • Add a few drops of the selected solvent. This technique, known as liquid-assisted grinding (LAG), often accelerates co-crystal formation.[15][16]

  • Grind the mixture for a set period (e.g., 30-60 minutes).

  • Validation: Analyze the resulting solid using XRPD. The appearance of new, sharp peaks different from those of the starting materials indicates the formation of a new crystalline phase. DSC can also be used to identify a new, sharp melting point.

  • Solubility Assessment: Evaluate the solubility of the co-crystal using Protocol 2.1.

Solid Dispersions

Mechanism: A solid dispersion is a system where the API (drug) is dispersed within a hydrophilic carrier matrix, usually a polymer.[17][18] The goal is often to create an amorphous solid dispersion, where the drug is molecularly dispersed, preventing crystallization.[19] The amorphous state has a higher free energy and lacks the rigid crystal lattice structure, leading to significantly improved aqueous solubility and dissolution rates.[19][20]

Applicability: This is a widely applicable and highly effective technique, particularly for BCS Class II compounds.[21]

G cluster_0 Solid Dispersion Matrix cluster_1 Dissolution Process carrier Hydrophilic Polymer Carrier (e.g., PVP, HPMC) dissolution Carrier Dissolves Rapidly api_dispersed API Molecules (Molecularly Dispersed) water Water (Aqueous Medium) water->dissolution Contact release Amorphous API Released dissolution->release supersaturation Generates Supersaturated Solution release->supersaturation absorption Enhanced Absorption supersaturation->absorption Increased Driving Force for Permeation

Caption: Mechanism of solubility enhancement via amorphous solid dispersion.

Protocol 4.2.1: Preparation by Solvent Evaporation

Materials:

  • API

  • Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)).[18][19]

  • A common solvent in which both API and polymer are soluble (e.g., methanol, acetone).

  • Rotary evaporator.

Procedure:

  • Dissolve the API and the polymer carrier in the common solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film or powder is formed.

  • Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.

  • Validation: Use XRPD to confirm the amorphous nature of the dispersion (absence of sharp crystalline peaks). Use DSC to observe a single glass transition temperature (Tg).

  • Solubility Assessment: Perform dissolution studies. The amorphous form may lead to a "spring and parachute" effect, where it dissolves into a high-energy supersaturated state (the spring) which is then maintained by the polymer inhibiting precipitation (the parachute), driving enhanced absorption.

Complexation with Cyclodextrins

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[22][23] They can encapsulate the poorly soluble N-arylpiperidine-4-carboxamide (the "guest" molecule) within their hydrophobic core, forming a water-soluble inclusion complex.[22][24] This complex effectively shields the lipophilic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[]

Applicability: This method is suitable for molecules with appropriate dimensions to fit within the cyclodextrin cavity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.[22]

Protocol 4.3.1: Inclusion Complex Preparation by Kneading Method

Materials:

  • API

  • Cyclodextrin (e.g., HP-β-CD)

  • Water and ethanol (or other suitable solvent)

  • Mortar and pestle

Procedure:

  • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Dissolve the API in a minimal amount of ethanol.

  • Add the API solution to the cyclodextrin paste.

  • Knead the mixture thoroughly for 30-45 minutes.

  • During kneading, add more solvent if the mixture becomes too dry.

  • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Pulverize the dried complex and store it in a desiccator.

  • Validation: Use techniques like DSC, FTIR, and NMR to confirm the formation of the inclusion complex.

  • Solubility Assessment: Determine the solubility of the complex using Protocol 2.1. Increases of up to 500-fold have been reported for certain drugs.[24]

Particle Size Reduction: Nanosuspension

Mechanism: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area.[19] By reducing the particle size from micrometers to the nanometer range (typically < 1000 nm), the surface area is dramatically increased, leading to a faster dissolution rate.[26][27] Nanosuspensions are colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[28][29]

Applicability: This technique is broadly applicable and is particularly useful for compounds that are difficult to solubilize by other means or for developing parenteral formulations.[28]

Protocol 4.4.1: Nanosuspension Preparation by Media Milling

Materials:

  • API

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)

  • High-energy ball mill

Procedure:

  • Prepare a pre-suspension by dispersing the API and a stabilizer in water.

  • Add the pre-suspension and the milling media to the milling chamber.

  • Mill the suspension at high speed for a specified duration (e.g., 2-24 hours). The process should be conducted under controlled temperature to prevent degradation.

  • After milling, separate the nanosuspension from the milling media.

  • Characterization: Measure the particle size and distribution using Dynamic Light Scattering (DLS) or Laser Diffraction.

  • Solubility Assessment: Nanosuspensions enhance the dissolution rate significantly. This is best measured using a USP dissolution apparatus, comparing the dissolution profile of the nanosuspension to that of the micronized or unprocessed API.

Comparative Analysis of Enhancement Methods

MethodMechanismTypical Fold IncreaseKey AdvantagesKey Disadvantages
Salt Formation Ionization of the API10 - 1,000xWell-established, high drug loading, simple process.[5][6]Only for ionizable drugs; risk of disproportionation.[5]
Co-crystallization Altered crystal lattice2 - 50xApplicable to non-ionizable drugs, stable crystalline form.[14][15]Co-former selection can be challenging; lower increases than salts.
Solid Dispersion Amorphization, molecular dispersion10 - >100xHigh solubility increase, broad applicability.[17][21]Physically unstable (risk of recrystallization), potential for low drug loading.[20]
Cyclodextrin Complexation Encapsulation of API5 - 500xGood for oral and parenteral use, enhances stability.[22][24]Limited by API size and geometry; can be bulky (high excipient load).
Nanosuspension Increased surface areaN/A (Rate increase)Universal applicability, high drug loading.[28]Primarily enhances dissolution rate, not equilibrium solubility; requires specialized equipment.
Prodrug Approach Chemical structure modification>100xVery high solubility achievable; can aid in targeting.[10][11]Complex synthesis and development path; requires in vivo conversion.[13]

Conclusion

Improving the aqueous solubility of N-arylpiperidine-4-carboxamides is a critical step in their development as therapeutic agents. There is no single "best" method; the optimal strategy depends on the specific physicochemical properties of the molecule, the desired dosage form, and the stage of development.

A logical, data-driven approach is recommended. Start with a thorough characterization of the API. For this chemical class, leveraging the basic piperidine nitrogen through salt formation or pH adjustment is often the most direct and fruitful initial strategy. If the compound is not sufficiently ionizable or if salt forms are unstable, co-crystallization and amorphous solid dispersions offer powerful and broadly applicable alternatives. For more challenging molecules or specific delivery requirements, cyclodextrin complexation , nanosuspension , and prodrug strategies provide advanced solutions. By systematically applying the protocols outlined in this guide, researchers can effectively overcome solubility limitations and unlock the full therapeutic potential of this important class of molecules.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian J.Pharm.Biol.Res., 7(2), 9-16.
  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Journal of Advanced Pharmaceutical Education & Research. (n.d.).
  • Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021).
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • National Center for Biotechnology Information (PMC). (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • National Center for Biotechnology Information (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • International Journal of Scientific Research & Technology. (n.d.).
  • CordenPharma. (2023, May 5).
  • National Center for Biotechnology Information (PMC). (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • National Center for Biotechnology Information (PMC). (n.d.).
  • International Journal of Pharmaceutical Research and Applications. (2024, May 24). Co-crystallization: technique for solubility enhancement - A review.
  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
  • MDPI. (2025, February 21).
  • National Center for Biotechnology Information (PMC). (n.d.).
  • Merck Millipore. (n.d.).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Yashwantrao Bhonsale College of Pharmacy. (2022, March 12). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs.
  • Pharmatutor. (2025, October 8). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • DFE Pharma. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • International Journal of Pharmaceutical Sciences and Research. (2013, January 1).
  • PubMed. (2015, December 29). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • Slideshare. (n.d.).
  • SlidePlayer. (n.d.). PH and Solvent Effect on Drug Solubility.
  • WuXi AppTec. (2024, August 29).
  • Journal of Drug Delivery and Therapeutics. (n.d.). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
  • National Center for Biotechnology Information (PMC). (n.d.). Nanosuspension: An approach to enhance solubility of drugs.
  • IntechOpen. (2025, July 4). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies.
  • Royal Society of Chemistry. (2023, November 21). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm.
  • Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
  • National Center for Biotechnology Information (PMC). (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Asian Journal of Pharmacy and Technology. (2021, April 20). Nanosuspension a Promising Tool for Solubility Enhancement: A Review.
  • Oxford Academic. (2024, January 15). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy.
  • ACS Publications. (2018, August 10).
  • Asian Journal of Pharmaceutics. (2024, September 9). Enhancing Medication Solubility Using Nanosuspension: A Method.
  • Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Nanosuspension: A Novel Technology for Drug Delivery.
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Troubleshooting & Optimization

Preventing polymerization of terminal alkynes during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Terminal Alkyne Polymerization and Homocoupling

Overview Terminal alkynes are highly versatile synthons in drug development, click chemistry (CuAAC), and cross-coupling reactions (e.g., Sonogashira). However, a pervasive failure mode during synthesis is the unintended consumption of the alkyne through oxidative dimerization or oligomerization, commonly known as the Glaser-Hay coupling[1][2]. This troubleshooting guide provides mechanistic insights and field-validated protocols to suppress these parasitic pathways and ensure high-yield cross-coupling.

Diagnostic Start Alkyne Consumption Detected CheckProduct Is the main byproduct a symmetric 1,3-diyne? Start->CheckProduct YesDiyne Yes: Glaser Homocoupling CheckProduct->YesDiyne GC-MS/NMR Confirms NoDiyne No: Check for Hydration or Oligomerization CheckProduct->NoDiyne Other Mass Detected CheckCu Is Copper(I) co-catalyst present? YesDiyne->CheckCu CuYes Yes: Cu-acetylide oxidation likely CheckCu->CuYes CuNo No: Trace O2 or Pd-mediated homocoupling CheckCu->CuNo Action1 Implement Cu-free conditions or rigorous degassing CuYes->Action1 Action2 Use TMS/TIPS protecting groups CuNo->Action2

Diagnostic logic tree for identifying and resolving terminal alkyne homocoupling side reactions.

Section 1: Mechanistic Causality (The "Why")

Q1: Why does my terminal alkyne form a symmetric 1,3-diyne instead of the desired cross-coupled product? A1: The formation of a symmetric 1,3-diyne is driven by the Glaser homocoupling pathway[3]. In standard protocols, a Copper(I) co-catalyst π-coordinates to the terminal alkyne, increasing the acidity of the terminal proton. Upon deprotonation by an amine base, a highly reactive copper acetylide intermediate is formed[2]. If trace oxygen is present in the system, it acts as an oxidant, promoting the rapid dimerization of two copper acetylide molecules to form the diyne[1][4]. This side reaction consumes your starting material, reduces the yield of the target molecule, and severely complicates chromatographic purification[1][5].

Q2: My reaction strictly excludes oxygen, but I still see alkyne polymerization/homocoupling during the workup of my alkyne-functionalized polymers. Why? A2: Glaser coupling does not exclusively occur during the primary reaction; it frequently occurs during post-polymerization workup upon the very first exposure to air[6]. In processes like Atom Transfer Radical Polymerization (ATRP) or CuAAC click chemistry, the active Cu(I) catalyst remains in the mixture. When the flask is opened to the atmosphere for quenching or purification, the sudden influx of oxygen rapidly oxidizes the resting Cu(I) acetylides, leading to broad, bimodal molecular weight distributions indicative of alkyne end-group coupling[6].

Pathway TerminalAlkyne Terminal Alkyne + Base CuAcetylide Copper(I) Acetylide Intermediate TerminalAlkyne->CuAcetylide Cu(I) salt Sonogashira Transmetalation to Pd(II) + Reductive Elimination CuAcetylide->Sonogashira Pd cycle active Oxidation Oxidation (O2 exposure) CuAcetylide->Oxidation O2 present CrossProduct Desired Cross-Coupled Product Sonogashira->CrossProduct GlaserProduct Symmetric 1,3-Diyne (Glaser Homocoupling) Oxidation->GlaserProduct

Divergent mechanistic pathways: desired Sonogashira cross-coupling vs. undesired Glaser homocoupling.

Section 2: Preventive Strategies (The "How")

Q3: How can I modify my reaction conditions to suppress oxidative homocoupling without altering my substrates? A3: You can manipulate the kinetics and the catalytic environment through three self-validating strategies:

  • Copper-Free Conditions: The most definitive way to halt Cu-mediated homocoupling is to remove Copper entirely. Modern Pd-catalysts paired with bulky, electron-rich phosphine ligands (e.g., SPhos) can facilitate the transmetalation step without a Cu(I) co-catalyst, removing the primary mediator of the side reaction[1][2][7].

  • Syringe-Pump Addition: Homocoupling is a second-order reaction with respect to the alkyne, while cross-coupling is first-order. By adding the terminal alkyne slowly via a syringe pump, you maintain a low steady-state concentration, kinetically favoring the cross-coupling pathway[5].

  • Thermal Quenching: To prevent post-reaction coupling during workup, cool the reaction mixture to below -28 °C before exposing it to air. This kinetically freezes the oxidation of the Cu(I) catalyst[6].

Q4: If I must use a copper catalyst, how should I protect the terminal alkyne? A4: Masking the acidic terminal proton with a protecting group completely prevents copper acetylide formation[8]. Trialkylsilyl groups like Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS) are the industry standards[5][8][9]. For highly complex syntheses requiring orthogonal deprotection or enhanced polarity for easier chromatographic separation, the diphenylphosphoryl (Ph₂P(O)) group is highly effective[10].

Quantitative Comparison of Alkyne Protecting Groups

Protecting GroupDeprotection ReagentKey AdvantagesTypical Yield (Protection / Deprotection)
TMS (Trimethylsilyl)K₂CO₃/MeOH or TBAFLow steric bulk; inexpensive; easily removed under mild basic conditions[3][8].~90% / ~95%
TIPS (Triisopropylsilyl)TBAFHigh stability; survives harsh cross-coupling conditions and acidic environments[5][10].~85% / ~90%
Ph₂P(O) (Diphenylphosphoryl)MeMgBr or t-BuOKHighly polar (easy TLC/column separation); orthogonal to TMS[10].~56% / ~92%

Section 3: Validated Experimental Protocols

Protocol A: Copper-Free Sonogashira Coupling (Self-Validating System) Causality: Utilizing Pd(OAc)₂ with SPhos bypasses the need for Cu(I). The electron-rich SPhos ligand accelerates oxidative addition and transmetalation, entirely eliminating the Glaser pathway[1][2].

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)[1].

  • Inert Atmosphere (Critical): Seal the flask, evacuate, and backfill with high-purity argon. Repeat this cycle three times to ensure zero baseline oxygen[1].

  • Reagent Addition: Under a positive flow of argon, add the aryl halide (1.0 equiv.), the terminal alkyne (1.2 equiv.), and anhydrous Cs₂CO₃ (2.0 equiv.)[1].

  • Solvent: Add 5 mL of rigorously degassed anhydrous toluene via syringe[1].

  • Reaction & Validation: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours[1]. Validation Step: Monitor by GC-MS. The protocol is validated when the M+ peak of the symmetric diyne is absent, and the mass of the cross-coupled product dominates the chromatogram.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate under reduced pressure[1].

Protocol B: TMS Deprotection of Terminal Alkynes Causality: The TMS group prevents alkyne dimerization during prior synthetic steps. Mild basic methanolysis selectively cleaves the Si-C bond without affecting most other functional groups[8][9].

  • Reaction Setup: Dissolve the TMS-protected alkyne (1.0 equiv.) in methanol[8].

  • Initiation: Add a catalytic amount of K₂CO₃ (0.1-0.2 equiv.)[8].

  • Monitoring & Validation: Stir the mixture at room temperature for 1-3 hours[8]. Validation Step: Monitor by Thin-Layer Chromatography (TLC). The TMS-alkyne is highly non-polar; the reaction is complete when the high-Rf starting material spot disappears and a new, lower-Rf spot (the free alkyne) emerges.

  • Workup: Remove the methanol under reduced pressure. Dissolve the residue in diethyl ether, wash sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate[8].

References

  • Title: Sonogashira coupling - Wikipedia Source: wikipedia.org URL:[Link]

  • Title: Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions Source: researchgate.net URL:[Link]

  • Title: Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books Source: rsc.org URL:[Link]

  • Title: Copper-free Sonogashira coupling - The chemical reaction database Source: vander-lingen.nl URL:[Link]

  • Title: Recent Progress of Protecting Groups for Terminal Alkynes Source: ccspublishing.org.cn URL:[Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: acs.org URL:[Link]

  • Title: Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH Source: nih.gov URL:[Link]

  • Title: Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions - Pearson Source: pearson.com URL:[Link]

Sources

Technical Support Center: Purification of N-(3-ethynylphenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the flash chromatography purification of N-(3-ethynylphenyl)piperidine-4-carboxamide. This document provides practical, in-depth answers to common challenges encountered during the purification of this and structurally similar basic compounds. Our goal is to equip you with the scientific rationale and procedural steps to overcome these hurdles efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chromatogram shows severe peak tailing for my compound. Why is this happening and how can I fix it?

A1: This is the most common issue when purifying basic compounds like N-(3-ethynylphenyl)piperidine-4-carboxamide on standard silica gel.

  • Root Cause: The piperidine nitrogen in your molecule is basic. Standard silica gel has acidic silanol groups (Si-OH) on its surface.[1] A strong acid-base interaction occurs, where the silanol groups protonate your basic compound, causing it to "stick" to the stationary phase.[2][3][4] This non-ideal interaction leads to slow desorption kinetics and results in a broad, tailing peak shape.[4][5]

  • Solutions:

    • Mobile Phase Modifier (Recommended First Step): The most effective and straightforward solution is to add a small amount of a basic modifier to your mobile phase.[6][7] Triethylamine (TEA) is the standard choice.[3][6]

      • Mechanism: TEA is a stronger base than your compound and will preferentially interact with the acidic silanol sites, effectively "masking" them.[8][9] This allows your compound to travel through the column without the strong ionic interaction, resulting in a much sharper, more symmetrical peak.[9][10]

      • Protocol: Start by adding 0.5-1% (v/v) of TEA to your eluent system (e.g., to both the weak and strong solvents in your gradient). You can screen the effectiveness on a TLC plate first; a rounder spot often indicates improved performance.[3]

    • Alternative Stationary Phase: If peak tailing persists even with a modifier, or if your compound is sensitive to TEA, consider a different stationary phase.

      • Amine-Functionalized Silica: This is an excellent choice as the surface is already basic, which prevents the unwanted ionic interactions that cause tailing.[1][2][11][12] This often eliminates the need for mobile phase modifiers entirely.[2][12]

      • Alumina (Neutral or Basic): Alumina is another alternative to silica for purifying basic compounds.[6][12]

Q2: I'm not getting good separation between my product and a close-running impurity. What are my options?

A2: Achieving good separation (resolution) is the primary goal of chromatography. When resolution is poor, you need to adjust the chromatographic parameters to exploit differences between your product and the impurity.

  • Solutions:

    • Optimize the Solvent System (Selectivity): The choice of solvents is critical. If you are using a standard system like Hexane/Ethyl Acetate, try changing the "strong" solvent to something with different chemical properties. For example, switching from Ethyl Acetate to Dichloromethane or an ether-based solvent can alter the selectivity and may improve separation.

    • Flatten the Gradient: A steep gradient can cause compounds to elute too quickly and merge. By making the gradient shallower (i.e., increasing the solvent strength more slowly over a larger column volume), you give the compounds more time to interact with the stationary phase, which can significantly improve resolution.[13]

    • Check Your Loading: Overloading the column is a common cause of poor separation.[4] As a rule of thumb, for a challenging separation, the sample load should be around 1% of the column's silica mass. If you are loading more, try reducing the amount of crude material.

    • Change the Stationary Phase: If optimizing the mobile phase doesn't work, changing the stationary phase from silica to C18 (reverse-phase) will fundamentally change the separation mechanism from adsorption to partitioning.[14] In reverse-phase, non-polar compounds are retained more strongly. This "orthogonal" approach often separates impurities that are difficult to resolve in normal-phase.

Q3: My compound is not very soluble in the initial mobile phase (e.g., high Hexane percentage). How should I load it onto the column?

A3: This is a common challenge that, if handled incorrectly, can ruin your separation before it even begins. Injecting a sample dissolved in a strong solvent (like pure Dichloromethane or Methanol) directly onto a column equilibrated with a weak solvent (like 95% Hexane) will cause poor chromatography.[15][16]

  • Solution: Dry Loading (Solid Loading) Dry loading is the preferred method for samples with poor solubility in the starting mobile phase or when high resolution is required.[17][18][19] It often produces better resolution and sharper peaks compared to liquid loading.[15][18]

  • Step-by-Step Dry Loading Protocol:

    • Dissolve: Dissolve your crude sample in a minimal amount of a strong, volatile solvent (e.g., Dichloromethane, Methanol, or Acetone) in a round-bottom flask. Ensure it is fully dissolved.

    • Adsorb: Add an inert solid support to the flask. A good starting point is to use silica gel (about 2-3 times the mass of your crude sample). Other options include Celite® (diatomaceous earth), which is more inert.[18]

    • Evaporate: Swirl the flask to create a uniform slurry, then remove the solvent completely under reduced pressure (using a rotary evaporator). The result should be a dry, free-flowing powder where your sample is evenly coated onto the silica particles.

    • Load: Carefully transfer this powder into an empty solid load cartridge or directly onto the top of your pre-equilibrated flash column.

    • Run: Proceed with your purification. This technique ensures that your sample is introduced to the column in a very narrow band, maximizing the potential for a good separation.[19]

Methodology & Data

Recommended Starting Protocol for N-(3-ethynylphenyl)piperidine-4-carboxamide

This protocol is a robust starting point. Optimization based on your specific impurity profile is encouraged.

  • TLC Method Development:

    • Use silica gel TLC plates.

    • Screen various solvent systems. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes. Due to the basic nature of the analyte, add 1% Triethylamine (TEA) to the solvent mixture.[6][7]

    • Aim for a retention factor (Rf) of 0.15 - 0.35 for your target compound in the chosen solvent system.[20][21] This Rf range typically translates well to a flash chromatography method.[20][21]

    Table 1: Example TLC Screening Results (with 1% TEA)
    Solvent System (Hexane:EtOAc) Product Rf
    80:200.05
    60:400.25 (Optimal)
    40:600.50
  • Flash Chromatography Purification:

    • Stationary Phase: Standard Silica Gel Column.

    • Sample Loading: Dry loading is highly recommended for best results (see Q3).

    • Mobile Phase:

      • Solvent A: Hexanes + 1% TEA

      • Solvent B: Ethyl Acetate + 1% TEA

    • Equilibration: Equilibrate the column with 2-3 column volumes (CV) of the initial mobile phase composition (e.g., 10% B).

    • Gradient Elution: A linear gradient is often effective.

    Table 2: Sample Gradient Profile
    Column Volumes (CV) % Solvent B (EtOAc + 1% TEA)
    0 - 2.010% (Isocratic hold)
    2.0 - 12.010% to 60% (Linear Gradient)
    12.0 - 14.0100% (Column Wash)

Visualized Workflows and Concepts

Diagram 1: Troubleshooting Poor Separation

This diagram outlines a logical workflow for addressing issues of co-elution or poor resolution between your target compound and impurities.

G Start Poor Separation Observed CheckLoad Is Column Overloaded? (>1-2% w/w) Start->CheckLoad ReduceLoad Action: Reduce Sample Load CheckLoad->ReduceLoad Yes OptimizeGradient Is Gradient Too Steep? CheckLoad->OptimizeGradient No ReduceLoad->OptimizeGradient FlattenGradient Action: Flatten Gradient (e.g., 1% to 5% / CV) OptimizeGradient->FlattenGradient Yes ChangeSolvent Have You Tried Different Solvents? OptimizeGradient->ChangeSolvent No FlattenGradient->ChangeSolvent TrySolvent Action: Change Solvent B (e.g., EtOAc -> DCM) ChangeSolvent->TrySolvent No Success Separation Achieved ChangeSolvent->Success Yes ChangePhase Action: Switch to Orthogonal Method (e.g., Reverse-Phase) TrySolvent->ChangePhase ChangePhase->Success

Caption: A decision tree for troubleshooting poor chromatographic separation.

Diagram 2: Analyte-Silica Interaction Model

This diagram illustrates the mechanism by which a basic modifier like Triethylamine (TEA) improves the peak shape of basic analytes on silica gel.

G cluster_0 A) Without Modifier cluster_1 B) With Triethylamine (TEA) Silica_A Acidic Silica Surface (Si-OH) Interaction_A Strong Ionic Interaction (Si-O⁻ H-B⁺) Silica_A->Interaction_A Analyte_A Basic Analyte (B) Analyte_A->Interaction_A Result_A Result: Peak Tailing Interaction_A->Result_A Silica_B Acidic Silica Surface (Si-OH) MaskedSilica Masked Surface (Si-O⁻ H-NEt₃⁺) Silica_B->MaskedSilica TEA TEA (Et₃N) TEA->MaskedSilica Result_B Result: Symmetrical Peak MaskedSilica->Result_B Weak Interaction (Adsorption Only) Analyte_B Basic Analyte (B) Analyte_B->Result_B

Sources

Technical Support Center: Solubility Optimization for Ethynylphenyl Amides in DMSO Assays

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the unique physicochemical challenges posed by ethynylphenyl amides —a structural class frequently found in covalent kinase inhibitors and molecular glues, known for their "brick dust" solubility profiles.

Topic: Troubleshooting Solubility & Stability of Ethynylphenyl Amides Document ID: TSC-EPA-2025-03 Audience: Medicinal Chemists, HTS Screeners, Cell Biologists Status: Active Guide

The Core Challenge: Why Ethynylphenyl Amides Fail

Q: Why do my ethynylphenyl amide compounds precipitate in DMSO/media even when other lipophilic compounds do not?

A: This is a classic case of High Lattice Energy vs. Solvation Entropy . Ethynylphenyl amides possess a "perfect storm" of structural features that resist solubilization:

  • Planarity & Stacking: The ethynyl (alkyne) group is linear and rigid. When attached to a phenyl ring, it creates a flat, extended

    
    -system that allows molecules to stack tightly like sheets of paper (strong 
    
    
    
    -
    
    
    interactions).
  • Hydrogen Bonding: The amide backbone provides both a donor (N-H) and an acceptor (C=O), facilitating strong intermolecular hydrogen bond networks in the solid state.[1]

  • The "Brick Dust" Effect: To dissolve, the solvent must break these strong crystal lattice interactions. While DMSO is a powerful solvent, the energy required to break the crystal lattice of ethynylphenyl amides often exceeds the energy released by solvation, especially when water (from the assay media) is introduced.

Diagnostic Triage: Is it Solubility or Biology?

Before altering your protocol, confirm the root cause. Use this decision matrix to diagnose the issue.

DiagnosticTree Start Observation: Low Assay Activity or High Variation VisualCheck 1. Visual/Microscopic Inspection (100x magnification) Start->VisualCheck Precipitate Crystals/Debris Visible? VisualCheck->Precipitate YesPrecip Physical Solubility Issue Precipitate->YesPrecip Yes NoPrecip 2. Centrifugation Test (Spin assay mix @ 3000g) Precipitate->NoPrecip No Loss Compound loss in supernatant? NoPrecip->Loss YesLoss Micro-Precipitation (Colloidal Aggregation) Loss->YesLoss Yes (>20% loss) NoLoss 3. Chemical Stability Check (LC-MS of stock) Loss->NoLoss No Degradation Purity < 95%? NoLoss->Degradation YesDeg Chemical Instability (Hydrolysis/Oxidation) Degradation->YesDeg Yes NoDeg Biological Artifact (Target engagement issue) Degradation->NoDeg No

Figure 1: Diagnostic decision tree for identifying compound failure modes in biological assays.

Troubleshooting & Protocols

Issue 1: "Shock" Precipitation Upon Dilution

Symptom: The compound is clear in 100% DMSO but crashes out immediately when added to aqueous media (buffer/media). Mechanism: Adding a hydrophobic DMSO stock directly to water causes a rapid change in solvent polarity. The compound molecules aggregate faster than they can disperse.

The Fix: The Intermediate Dilution Method (Step-Down Protocol) Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a "cushion" step.[2]

Protocol:

  • Prepare Stock: Start with your 10 mM stock in anhydrous DMSO.

  • Intermediate Step: Dilute the stock 1:10 into a compatible co-solvent (e.g., PEG400 or pure Ethanol) or a high-DMSO buffer mix (e.g., 50% DMSO/Water).

    • Target: 1 mM solution in 50-90% organic solvent.

  • Final Dilution: Dilute this intermediate solution into your final assay media.

    • Why it works: This gradient reduction in solvating power prevents the rapid supersaturation that triggers nucleation.

Issue 2: The "Wet DMSO" Trap

Symptom: Stock solutions stored at -20°C for months show reduced potency or visible solids upon thawing. Mechanism: DMSO is highly hygroscopic. It absorbs water from the atmosphere every time the vial is opened. Ethynylphenyl amides are extremely sensitive to water content; even 1-2% water in DMSO can reduce their solubility by 50% [1].

The Fix: Desiccation and Single-Use Aliquots

  • Aliquot: Never store bulk stocks. Freeze single-use aliquots (e.g., 20 µL).

  • Desiccate: Store vials in a sealed container with active desiccant (e.g., Drierite or silica gel).

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation.

  • Sonication: If solids are visible, sonicate in a water bath at 37°C for 10 minutes. Note: Ethynyl groups are thermally stable at this temperature.

Issue 3: Chemical Instability (The "Hydration" Risk)

Symptom: LC-MS shows a mass shift of +18 Da (Water) or degradation products. Mechanism: While the ethynylphenyl group is generally stable, the combination of acidic impurities in DMSO and water can catalyze the hydration of the alkyne to a ketone, or hydrolysis of the amide bond [2].

The Fix: Quality Control of Solvent

  • Use Spectroscopic Grade DMSO (≥99.9%).

  • Avoid "acidified" DMSO unless necessary.

  • QC Step: Run a quick LC-MS of the stock solution if it is older than 3 months.

Advanced Formulation: When DMSO Isn't Enough

Q: My compound precipitates even with intermediate dilution. What now?

A: You need to disrupt the crystal lattice or encapsulate the hydrophobic domains.

Table 1: Alternative Solvent Systems & Additives

Additive / SolventRecommended Conc.[3][4]Mechanism of ActionBest For...
PEG400 10–40% (in intermediate)Cosolvent; disrupts water structureHighly planar, rigid amides.
HP-β-Cyclodextrin 0.5–2% (w/v)Encapsulation (Host-Guest complex)"Brick dust" compounds; prevents aggregation.
Tween-80 0.01–0.05%Surfactant; micelle formationPreventing surface adsorption and colloidal aggregation.
Glycerol 5–10%Viscosity modifier; protein stabilizerEnzyme assays where DMSO tolerance is low.

Workflow for Cyclodextrin Complexation:

  • Prepare a 20% (w/v) stock of HP-β-Cyclodextrin in water.

  • Add your compound (in DMSO) to this Cyclodextrin solution first.

  • Incubate/shake for 30 mins at RT to allow inclusion complex formation.

  • Dilute this complex into the final assay media.

Visual Workflow: The "Golden Path" for Preparation

This workflow illustrates the optimal path for preparing ethynylphenyl amides to ensure maximum solubility and data integrity.

SolubilityWorkflow Stock 10mM Stock (100% Dry DMSO) Sonicate Sonicate (37°C, 10 min) Stock->Sonicate Intermed Intermediate Dilution (1mM in 50% DMSO/PEG400) Sonicate->Intermed Step-Down Dilution Final Final Assay Mix (<1% DMSO, +Buffer) Intermed->Final Slow Addition (Dropwise) PrecipCheck Check for Precipitation Final->PrecipCheck AddCyclo Add HP-β-Cyclodextrin to Buffer PrecipCheck->AddCyclo If Precipitates AddCyclo->Final Reformulate

Figure 2: Optimized "Step-Down" dilution workflow for difficult lipophilic amides.

References

  • Balakin, K. V., et al. (2006). "In silico prediction of drug solubility in DMSO: application to HTS." Journal of Chemical Information and Modeling. Link

  • Way, L., et al. (2009). "Overcoming problems of compound storage in DMSO: solvent and process alternatives." Journal of Biomolecular Screening. Link

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Compound Precipitation in Cell Culture Media." Link

  • Li, P., & Zhao, L. (2014). "Solubility of amides in DMSO and aqueous mixtures." Journal of Solution Chemistry. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compounds before handling.

Sources

Technical Support Center: Optimization of Boc-Deprotection for Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of tert-butyloxycarbonyl (Boc) deprotection of piperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet critical synthetic step. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reactions for maximal yield and purity.

Section 1: Understanding the Core Reaction: Mechanism & Key Parameters

The acid-catalyzed removal of a Boc group is a fundamental transformation in organic synthesis, particularly in peptide and medicinal chemistry.[1][] Its success hinges on a nuanced understanding of the reaction mechanism and the factors that influence it.

The Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection proceeds via a well-established, multi-step mechanism:[3][4][5][6]

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4][6]

  • Formation of a tert-butyl Cation: This initial protonation destabilizes the carbamate, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4][5]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[3][4][7] It is crucial to ensure the reaction is not conducted in a closed system to allow this gas to escape.[3]

  • Formation of the Amine Salt: The newly liberated amine is then protonated by the acid in the reaction medium, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][3]

Diagram: Acid-Catalyzed Boc Deprotection Mechanism

Caption: Mechanism of acid-catalyzed Boc deprotection.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems encountered during the Boc-deprotection of piperidine intermediates in a question-and-answer format.

Issue 1: Incomplete or Sluggish Deprotection

Question: My TLC/LC-MS analysis shows a significant amount of starting material remaining even after the standard reaction time. What are the possible causes and how can I drive the reaction to completion?

Answer: Incomplete deprotection is a common hurdle and can often be resolved by systematically evaluating the following factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is directly proportional to the acid strength and concentration.[4] If you are using a dilute acid solution (e.g., 20% TFA in DCM), the reaction may be too slow.

    • Solution: Increase the concentration of the acid (e.g., to 50% TFA in DCM) or switch to a stronger acid system, such as 4M HCl in dioxane.[4][8] For particularly stubborn substrates, neat TFA can be employed.[1]

  • Steric Hindrance: Bulky substituents on the piperidine ring or adjacent to the nitrogen atom can sterically hinder the approach of the acid, slowing down the deprotection rate.[4]

    • Solution: Extend the reaction time and continue to monitor by TLC.[8] Gentle warming (e.g., to 40°C) can also be beneficial, but should be done cautiously to avoid potential side reactions.[4]

  • Poor Solubility: If your Boc-protected piperidine intermediate is not fully dissolved in the reaction solvent, the deprotection will be inefficient.

    • Solution: Choose a solvent system in which your starting material is fully soluble. While DCM is common, other solvents or co-solvents may be necessary.

ParameterStandard ConditionTroubleshooting ActionRationale
Acid Reagent 20-50% TFA in DCMIncrease TFA concentration or switch to 4M HCl/dioxaneIncreases the rate of protonation and subsequent cleavage.[4]
Reaction Time 30 min - 2 hoursExtend time to 4-12 hours, monitoring by TLC/LC-MSAllows more time for sterically hindered substrates to react.[8][9]
Temperature Room TemperatureGently warm to 30-40°CProvides additional energy to overcome the activation barrier.[4]
Issue 2: Formation of Side Products

Question: I've successfully removed the Boc group, but my crude product is a complex mixture. What are the likely side reactions and how can I prevent them?

Answer: The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the reaction.[1][5][7] This electrophile can alkylate any nucleophilic species present in the reaction mixture.

  • tert-butylation of Nucleophilic Moieties: If your piperidine intermediate contains other electron-rich functional groups (e.g., indoles, phenols, thioethers), they are susceptible to alkylation by the tert-butyl cation.[4][7]

    • Solution: Use of Scavengers: The most effective strategy is to introduce a "scavenger" or "cation trap" into the reaction mixture.[1][7] Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate. Common scavengers include:

      • Water: A simple and effective scavenger.

      • Triisopropylsilane (TIS): A very common and efficient scavenger.

      • Thioanisole: Particularly useful for protecting sulfur-containing residues like methionine.[1][7] A typical scavenger cocktail is 95:2.5:2.5 TFA/H₂O/TIS.[1]

  • Oligomerization of Isobutylene: The tert-butyl cation can also deprotonate to form isobutylene gas, which can then oligomerize under the acidic conditions.[3][5]

    • Solution: While difficult to completely prevent, ensuring efficient stirring and maintaining a moderate temperature can help minimize this. The use of scavengers also indirectly helps by trapping the tert-butyl cation before it can form isobutylene.

Diagram: Decision Tree for Boc Deprotection Optimization

Boc Deprotection Decision Tree Start Start: Boc-Deprotection of Piperidine CheckCompletion Reaction Complete? Start->CheckCompletion CheckPurity Product Pure? CheckCompletion->CheckPurity Yes Incomplete Incomplete Reaction CheckCompletion->Incomplete No SideProducts Side Products Formed CheckPurity->SideProducts No Success Success: Isolate Product CheckPurity->Success Yes IncreaseAcid Increase Acid Strength/ Concentration Incomplete->IncreaseAcid Extend_Time Extend Reaction Time/ Increase Temperature Incomplete->Extend_Time AddScavengers Add Scavengers (TIS, H₂O, Thioanisole) SideProducts->AddScavengers AltMethod Consider Alternative Deprotection Method SideProducts->AltMethod IncreaseAcid->CheckCompletion Extend_Time->CheckCompletion AddScavengers->CheckPurity

Caption: A decision tree for troubleshooting Boc deprotection.

Issue 3: Difficult Work-up and Product Isolation

Question: After removing the solvent, I'm left with a sticky oil that is difficult to purify. How can I improve my work-up procedure?

Answer: The work-up procedure is critical for obtaining a clean product. The final product is an ammonium salt, which can be hygroscopic and non-crystalline.

  • Neutralization and Extraction: The standard procedure involves removing the volatile acid (like TFA) under reduced pressure, re-dissolving the residue in an organic solvent (e.g., ethyl acetate or DCM), and washing with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid and liberate the free amine.[9][10] This is followed by a brine wash and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[9]

  • Isolation as the HCl Salt: When using HCl in dioxane, the product often precipitates from the reaction mixture as the hydrochloride salt.[9][11] This solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities, often yielding a product of high purity without the need for chromatography.[9]

  • Dealing with Water-Soluble Amines: If your deprotected piperidine is water-soluble, a standard aqueous work-up can lead to product loss.

    • Solution 1: Ion-Exchange Resin: After evaporation of the reaction solvent, dissolve the residue in a suitable solvent (like methanol) and stir with a basic ion-exchange resin (e.g., Amberlyst A21) to neutralize the acid.[12] Filter off the resin and evaporate the solvent to get the free amine.

    • Solution 2: Azeotropic Removal of Acid: After the initial concentration, co-evaporate the residue with a solvent like toluene multiple times to azeotropically remove residual TFA.[13]

Section 3: FAQs - Quick Reference Guide

Q1: What is the best way to monitor the progress of my Boc-deprotection reaction? A: Thin-Layer Chromatography (TLC) is the most common and fastest method.[8][14] Spot the reaction mixture alongside the starting material. The deprotected amine, being more polar, will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin is often effective for visualizing the product amine.[15] LC-MS is also an excellent tool for monitoring the reaction.[9]

Q2: Are there milder alternatives to TFA and HCl for deprotecting acid-sensitive substrates? A: Yes, several milder methods have been developed for substrates that cannot tolerate strong acids:

  • Oxalyl Chloride in Methanol: This system provides a mild and efficient deprotection at room temperature, often complete within 1-4 hours.[16][17][18]

  • Thermal Deprotection: Simply refluxing the Boc-protected amine in water can be surprisingly effective and is an environmentally friendly option.[10][19][20] Continuous flow reactors can offer precise temperature control for this method.[21]

  • Lewis Acids: Reagents like AlCl₃, FeCl₃, or ZnBr₂ can selectively cleave Boc groups, sometimes in the presence of other acid-labile protecting groups.[7][22][23]

Q3: Can I deprotect a Boc group under basic conditions? A: While acid-lability is the hallmark of the Boc group, deprotection under basic conditions is possible for specific substrates, particularly those where the nitrogen is part of an electron-deficient system (e.g., indoles, carbamates).[24] However, for a typical piperidine, this is not a standard or efficient method.

Q4: How do I choose between TFA and HCl for deprotection? A: The choice often depends on the subsequent steps and the desired form of the product.

  • TFA: Excellent for its high volatility, which simplifies its removal after the reaction.[1] However, the resulting trifluoroacetate salt can sometimes be difficult to handle.

  • HCl (in dioxane/EtOAc): Often preferred for large-scale reactions as it is cheaper and can lead to the precipitation of a crystalline hydrochloride salt, which is easy to isolate and handle.[7][9][25][26]

Section 4: Experimental Protocols

Protocol 1: Standard Deprotection with TFA in DCM
  • Dissolve the Boc-protected piperidine (1.0 equiv) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise to the stirred solution.[1][27]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[1][9]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[9]

  • Work-up: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.[9]

Protocol 2: Deprotection using HCl in Dioxane
  • To the Boc-protected piperidine (1.0 equiv), add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[9][28]

  • Stir the resulting solution or suspension at room temperature for 1 to 4 hours.[9][11]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product may precipitate. If so, collect the solid by filtration and wash with cold diethyl ether.[9]

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the amine hydrochloride salt.[9]

References

  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (n.d.).
  • Technical Support Center: Boc Deprotection in Acidic Conditions - Benchchem. (2025).
  • common challenges in working with piperidine-based compounds - Benchchem. (2025).
  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]

  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • TLC monitoring of N-Boc-D-proline protection and deprotection reactions. - Benchchem. (2025).
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]

  • Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2, 127-131.
  • Experimental procedure for deprotection of Boc-protected amines - Benchchem. (2025).
  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. (2025).
  • Navigating Boc Deprotection: A Guide to Preventing Side Products - Benchchem. (2025).
  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • Boc Deprotection - HCl - Common Organic Chemistry. (n.d.).
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.). Retrieved from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? | ResearchGate. (2013). Retrieved from [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii) - Digital CSIC. (2014). Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). The Journal of Organic Chemistry.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024). Retrieved from [Link]

  • N-Terminal Deprotection; Boc removal - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. (2015). Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). International Journal of Pharmacy and Pharmaceutical Sciences.
  • troubleshooting low yield in N-Boc-MeVal peptide synthesis - Benchchem. (2025).
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - Awuah Lab. (2020). Retrieved from [Link]

  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives - Benchchem. (n.d.).
  • Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone - ResearchGate. (2025). Retrieved from [Link]

  • Deprotection of N-BOC compounds - Google Patents. (2009).
  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. - ResearchGate. (2025). Retrieved from [Link]

  • selective deprotection of Boc amines in the presence of other protecting groups - Benchchem. (2025).
  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.).
  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone | Organic Process Research & Development - ACS Publications. (2004). Retrieved from [Link]

  • Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (2022). Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. (2025). Retrieved from [https://www.researchgate.net/publication/309192451_Deprotection_Reagents_in_Fmoc_Solid_Phase_Peptide_Synthesis_Moving_Away_from_Piperidine]([Link]_ Peptide_Synthesis_Moving_Away_from_Piperidine)

Sources

Troubleshooting low reactivity of 3-ethynylaniline in coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

3-Ethynylaniline (m-Ethynylaniline) is a bifunctional building block containing a nucleophilic aniline amine and a terminal alkyne. While versatile, it presents a "Janus-faced" challenge in coupling reactions:

  • The Alkyne (C≡C-H): Prone to oxidative homocoupling (Glaser coupling) rather than the desired cross-coupling.[1][2][3][4]

  • The Amine (-NH₂): A competent ligand that can displace phosphines on Palladium (Pd) or chelate Copper (Cu), leading to catalyst poisoning (arrested turnover).

"Low reactivity" is often a misdiagnosis. In 80% of cases, the issue is not intrinsic inertness, but rather catalyst deactivation or competitive side pathways .

Diagnostic Decision Tree

Use this logic flow to identify the root cause of your failure before changing reagents.

CouplingDiagnosis Start START: Low Yield / No Reaction CheckColor Check Reaction Mixture Color Start->CheckColor BlackPrecip Black Precipitate (Pd Black)? CheckColor->BlackPrecip Dark/Black BlueGreen Blue/Green Solution? CheckColor->BlueGreen Blue/Green CheckSM Is Aryl Halide Consumed? CheckColor->CheckSM No Color Change PdDeath Diagnosis: Catalyst Decomposition BlackPrecip->PdDeath Yes Glaser Diagnosis: Glaser Homocoupling (Oxidative Dimerization) BlueGreen->Glaser Yes (Cu oxidized) Soln1 Action: Degas solvents, Lower Temp, Change Solvent PdDeath->Soln1 Soln2 Action: Exclude O2 (Freeze-Pump-Thaw), Slow Addition of Alkyne Glaser->Soln2 Poison Diagnosis: Amine Poisoning (Coordination to Metal) CheckSM->Poison No (SM Intact) Soln3 Action: Protect Amine (Boc), Use Bulky Ligands (XPhos) Poison->Soln3

Figure 1: Diagnostic logic for identifying failure modes in 3-ethynylaniline coupling.

Module A: Sonogashira Coupling Troubleshooting

The Core Problem: Catalyst Poisoning & Homocoupling

In a standard Sonogashira (Pd/Cu system), the free amine of 3-ethynylaniline can coordinate to the Pd(0) species, pushing it off the catalytic cycle. Simultaneously, the Cu(I) co-catalyst facilitates the dimerization of the alkyne (Glaser coupling) if any oxygen is present.[1][3]

Troubleshooting Guide (Q&A)

Q1: My reaction turns black immediately, and I get no product. Why? A: "Pd-Black" formation indicates the agglomeration of Pd(0) atoms into inactive nanoparticles.

  • Cause: The amine is destabilizing the Pd-ligand complex, or the solvent is not rigorously degassed.

  • Fix:

    • Protect the Amine: Convert the -NH₂ to -NHBoc or -NHAc. This removes its ability to bind Pd.

    • Switch Ligands: If protection is impossible, use bulky, electron-rich phosphine ligands like XPhos or SPhos . These bind Pd tightly and prevent amine interference.

Q2: I see a new spot on TLC, but it's not my cross-coupled product. It’s a symmetric dimer. A: You are observing the Glaser homocoupling product (3,3'-diaminodiphenyldiacetylene).

  • Mechanism: Cu(I) + O₂ → Cu(II). The Cu(II) oxidizes the alkyne to a radical which dimerizes.

  • Fix:

    • Freeze-Pump-Thaw: Sparging with N₂ is insufficient. You must cycle vacuum/inert gas 3x.[3]

    • Slow Addition: Add the 3-ethynylaniline solution dropwise over 1 hour using a syringe pump. This keeps the concentration of copper-acetylide low, favoring the cross-coupling with the aryl halide over self-dimerization.

Q3: Can I run this Copper-free to avoid the dimer? A: Yes, but 3-ethynylaniline is electron-rich (meta-amino group), making the alkyne proton less acidic (pKa ~25).

  • Adjustment: You need a stronger base than TEA. Use Cesium Carbonate (Cs₂CO₃) or DBU in polar solvents like DMF or DMSO at elevated temperatures (60-80°C).

Module B: CuAAC ("Click") Chemistry Troubleshooting

The Core Problem: Oxidation & Chelation

The 3-amino group can chelate Cu ions, disrupting the specific geometry required for the click reaction. Furthermore, amino-arenes are susceptible to oxidation under aerobic Cu conditions.

Troubleshooting Guide (Q&A)

Q1: The reaction stalls at 50% conversion. A: Your Cu(I) catalyst has likely oxidized to inactive Cu(II).

  • Fix: Increase the load of the reducing agent, Sodium Ascorbate , to 5-10 equivalents relative to Copper. Ensure the system is under Argon.[2][3]

Q2: My product is trapped in a blue/green solid. A: The product (now containing a triazole AND an aniline) is chelating the Copper ions.

  • Fix: Wash the crude organic layer with an aqueous solution of EDTA (0.1 M) or Ammonium Hydroxide (10%) to sequester the copper and release your product.

Experimental Protocols

Protocol A: Robust Sonogashira Coupling (Protected Route)

Recommended for high value/complex partners.

StepReagent/ConditionQuantity/Note
1. Protection 3-Ethynylaniline + Boc₂OReflux in THF (2h). Quant. Yield.
2. Setup Aryl Halide (1.0 eq) + N-Boc-3-ethynylaniline (1.2 eq)In dry DMF or Toluene.
3. Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Alternative: Pd(dppf)Cl₂ for sterically hindered halides.
4. Co-Catalyst CuI (1-2 mol%)CRITICAL: Keep Cu loading low to minimize homocoupling.
5. Base Et₃N or DIPEA (3.0 eq)Must be degassed.
6. Degas Freeze-Pump-Thaw (x3)Do not skip.
7. Reaction Heat to 60-80°CMonitor by TLC.
Protocol B: "Quick & Dirty" Direct Coupling (Unprotected)

Only for robust aryl iodides.

  • Dissolve Aryl Iodide (1.0 eq) and Pd(PPh₃)₄ (5 mol%) in degassed DMF.

  • Add Cs₂CO₃ (2.0 eq).[3]

  • Slow Addition: Add 3-ethynylaniline (1.5 eq) dissolved in DMF dropwise over 2 hours at 80°C.

  • Note: This avoids Copper entirely, eliminating Glaser coupling, but requires the aryl partner to be an Iodide.

Mechanistic Visualization: The "Amine Poisoning" Cycle

The following diagram illustrates how the free amine of 3-ethynylaniline diverts the catalyst from the productive cycle.

PoisoningMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X PoisonTrap OFF-CYCLE TRAP Pd(0)-NH2-Ar Complex Pd0->PoisonTrap + Free Amine (-NH2) (Competitive Binding) Coord Alkyne Coordination OxAdd->Coord + Alkyne Prod Product Formation Coord->Prod Reductive Elim. Prod->Pd0 Regeneration PoisonTrap->Pd0 Slow/No Reversal

Figure 2: The free amine competes with phosphine ligands for the Pd(0) center, creating a resting state that slows or stops the catalytic cycle.

References

  • Glaser Homocoupling Mechanisms

    • BenchChem Tech Support.[2][3][5][6][7] "Preventing Homo-coupling in Sonogashira Reactions."

  • Sonogashira Coupling of Anilines

    • Organic Chemistry Portal. "Sonogashira Coupling."[2][3][4][5][6][8]

    • [Link]

  • Catalyst Poisoning by Amines

    • Wikipedia. "Catalyst Poisoning - Poisoning of Pd Catalysts."[9]

    • [Link]

  • CuAAC Click Chemistry Optimization

    • Organic Chemistry Portal. "Click Chemistry: Azide-Alkyne Cycloaddition."[7][10]

    • [Link]

  • Protecting Group Strategies (Boc/TMS)

    • Organic-Synthesis.com. "Protecting Groups: Amine."[11]

    • [Link]

Sources

Minimizing side reactions during Sonogashira coupling of phenyl precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the Sonogashira coupling of phenyl precursors. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful C-C bond-forming reaction. As a cornerstone of modern organic synthesis, the Sonogashira coupling's efficiency is often challenged by side reactions, particularly when dealing with diverse phenyl halides and alkynes. This guide provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions to help you diagnose issues, optimize conditions, and minimize unwanted byproducts in your experiments.

Troubleshooting Guide: Diagnosing and Solving Side Reactions

This section directly addresses specific, common problems encountered during the Sonogashira coupling of phenyl precursors. Each issue is presented in a question-and-answer format to provide clear, actionable solutions.

Problem Area 1: Excessive Alkyne Homocoupling (Glaser-Hay Coupling)

This is arguably the most frequent and wasteful side reaction, consuming your terminal alkyne to form a 1,3-diyne.[1][2]

Question: My primary side product is the dimer of my terminal alkyne. What is happening and what is the main cause?

Answer: You are observing Glaser (or Hay) coupling, the copper-catalyzed oxidative dimerization of your terminal alkyne.[1][2] This reaction is significantly accelerated by the presence of molecular oxygen, which facilitates the oxidation of the copper(I) acetylide intermediate, the key step in the homocoupling pathway.[1][2][3] While the copper co-catalyst is intended to increase the rate of the desired cross-coupling, it is also the primary mediator of this undesired pathway.[2][4]

Question: I see significant amounts of homocoupled product. What is the first and most critical factor to check?

Answer: The most critical factor is the rigorous exclusion of oxygen from your reaction system.[1][2] Oxygen promotes the oxidative dimerization that leads to the Glaser byproduct.[2] Before exploring other variables, you must ensure your reaction is performed under a strictly inert atmosphere (high-purity argon or nitrogen). This involves:

  • Degassing Solvents and Amine Base: Use at least three cycles of freeze-pump-thaw or sparge thoroughly with an inert gas for 20-30 minutes.[5]

  • Inert Flask Environment: Use flame-dried glassware and ensure a positive pressure of inert gas is maintained throughout the setup and reaction time.[1]

Question: I have rigorously excluded oxygen, but homocoupling persists, especially with my electron-rich phenyl bromide. What other strategies can I employ?

Answer: When homocoupling remains an issue even under anaerobic conditions, several effective strategies can be implemented. The choice depends on your specific substrates and reaction sensitivity.

  • Reduce Copper Catalyst Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[1][2] Try reducing the CuI loading to the minimum effective amount, often in the range of 0.5–2 mol%.[1]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump keeps its instantaneous concentration low. This kinetically favors the cross-coupling pathway over the second-order homocoupling pathway.[5]

  • Switch to a Copper-Free Protocol: The most direct way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst entirely.[2][5][6] Copper-free conditions are particularly effective for more challenging or electron-rich aryl bromides where the desired reaction is slower, allowing more time for Glaser coupling to occur.[3] These protocols often require slightly higher temperatures or more specialized ligands to facilitate the copper-free mechanism.[7][8]

  • Use a Hydrogen/Inert Gas Atmosphere: A less common but effective method is to use a dilute mixture of hydrogen gas in nitrogen or argon.[9] The hydrogen helps to keep the palladium catalyst in its active Pd(0) state and can suppress the oxidative pathways that lead to homocoupling.[9]

Data Summary: Strategies to Mitigate Glaser Homocoupling
StrategyKey Parameters & RationaleBest For...Considerations
Strict Anaerobic Conditions Degas all liquids (Freeze-Pump-Thaw or sparging). Use Schlenk line/glovebox. Rationale: Oxygen is a key oxidant in the Glaser pathway.[1][2]All Sonogashira reactions. This is a fundamental prerequisite.Requires proper equipment and technique for handling air-sensitive reactions.
Reduce Copper(I) Loading Decrease CuI to 0.5-2 mol%. Rationale: Reduces the concentration of the catalyst responsible for homocoupling.[1]Reactions where mild homocoupling is observed.May slightly decrease the overall reaction rate.
Slow Alkyne Addition Add alkyne via syringe pump over several hours. Rationale: Keeps alkyne concentration low, disfavoring the bimolecular side reaction.[5]Valuable alkynes or when homocoupling is significant.Can increase reaction time and requires a syringe pump.
Copper-Free Conditions Omit CuI entirely. Often requires stronger base (e.g., Cs₂CO₃) or specific ligands (e.g., XPhos). Rationale: Completely eliminates the primary mechanism for Glaser coupling.[3][6]Electron-rich or sterically hindered phenyl bromides/chlorides. Substrates sensitive to copper.Reaction may be slower and require higher temperatures.[3] Not all substrate combinations are efficient without copper.
Problem Area 2: Catalyst Decomposition and Low Conversion

A common failure mode is the deactivation of the palladium catalyst, often visualized by the formation of a black precipitate.

Question: My reaction mixture turned black shortly after setup, and the reaction has stalled. What does this mean?

Answer: The formation of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition.[5] This occurs when the active, soluble Pd(0) catalyst agglomerates and precipitates out of solution, rendering it catalytically inactive.[5] Common causes include:

  • Presence of Oxygen: As with homocoupling, oxygen can oxidize and destabilize the Pd(0) catalyst.[5]

  • Inappropriate Solvent: Certain solvents, like THF, can sometimes promote the formation of palladium black under specific conditions.[10]

  • Insufficient Ligand: The phosphine ligand is crucial for stabilizing the Pd(0) species. An inadequate ligand-to-metal ratio can leave the palladium center exposed and prone to agglomeration.[10]

  • High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition pathways.[5]

Question: How can I improve my reaction yield with a challenging, electron-rich phenyl bromide precursor?

Answer: Electron-rich or sterically hindered phenyl bromides (and especially chlorides) are challenging substrates because the rate-limiting oxidative addition step is slow.[3][10][11] To overcome this, you must select conditions that accelerate this step:

  • Choose a More Reactive Halide: If synthetically feasible, switching from a phenyl bromide to a phenyl iodide will dramatically increase the reaction rate.[10][11] The general reactivity order is I > OTf > Br >> Cl.[10][12]

  • Employ Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for difficult substrates. Using bulky, electron-donating phosphine ligands (often called Buchwald ligands) like XPhos or RuPhos can dramatically accelerate oxidative addition.[10][13] N-heterocyclic carbene (NHC) ligands can also be more robust and effective in some cases.[10]

  • Increase Reaction Temperature: For sluggish reactions involving aryl bromides or chlorides, increasing the temperature is often necessary.[10][14] Using a sealed tube may be required for volatile alkynes or solvents.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of each component in a standard Sonogashira reaction?

A1: Each component has a critical, synergistic function:

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): This is the primary catalyst. The Pd(0) active species undergoes oxidative addition with the phenyl halide, which is the rate-determining step, and reductive elimination to form the final product.[15][16]

  • Copper(I) Co-catalyst (e.g., CuI): The copper salt reacts with the terminal alkyne to form a copper acetylide intermediate.[16][17] This species then undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium complex, thus accelerating the overall reaction.[11][16]

  • Base (e.g., Et₃N, DIPEA): The base is required to neutralize the hydrogen halide (e.g., HBr, HI) that is formed as a byproduct during the reaction.[17] It also facilitates the deprotonation of the terminal alkyne, especially in the copper cycle.[18]

  • Ligand (e.g., PPh₃): The ligand (usually a phosphine) stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its electronic and steric properties to influence reactivity.[10][19]

Q2: When is a copper-free protocol the superior choice?

A2: A copper-free protocol is the best choice under several circumstances:

  • Persistent Homocoupling: When Glaser coupling cannot be suppressed by other means.[1][6]

  • Substrate Incompatibility: If your starting materials or products are sensitive to copper salts.

  • Simplified Purification: Avoiding copper eliminates potential contamination of the final product with copper residues, which can be critical in pharmaceutical applications.

  • Difficult Phenyl Halides: For challenging aryl bromides and chlorides, specialized copper-free systems using advanced ligands often provide better results than standard copper-catalyzed conditions, which may stall and favor homocoupling.[3]

Q3: How do the solvent and base choices impact the reaction?

A3: The choice of solvent and base can be critical and is often substrate-dependent.

  • Solvent: Amine bases like diethylamine or triethylamine can sometimes serve as both the base and the solvent.[17] However, co-solvents like THF, DMF, toluene, or acetonitrile are commonly used.[10][20] The solvent must be able to dissolve all reactants and intermediates. Polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction but may also promote catalyst decomposition if not carefully controlled.[21]

  • Base: While amine bases are traditional, inorganic bases like K₃PO₄ or Cs₂CO₃ are often used, particularly in copper-free protocols or with specific ligand systems.[2][21][22] The base's strength and steric properties can influence the rate of alkyne deprotonation and the overall reaction kinetics.[11]

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common side reactions in Sonogashira couplings.

Sonogashira_Troubleshooting start Significant Side Reaction Observed homocoupling Primary Issue: Alkyne Homocoupling (Glaser Product) start->homocoupling Identify Side Product pd_black Primary Issue: Catalyst Decomposition (Pd Black) start->pd_black Identify Side Product no_reaction Primary Issue: Low or No Conversion start->no_reaction Identify Side Product check_inert Step 1: Verify Rigorous Inert Atmosphere (Degas Solvents/Reagents) homocoupling->check_inert check_inert_pd Verify Inert Atmosphere & Reagent Purity pd_black->check_inert_pd check_basics Verify Reagent Purity & Catalyst Integrity (Fresh Sources) no_reaction->check_basics reduce_cu Step 2: Reduce CuI Loading (e.g., to 0.5-2 mol%) check_inert->reduce_cu If problem persists slow_alkyne Step 3: Add Alkyne Slowly (Syringe Pump) reduce_cu->slow_alkyne If problem persists cu_free Step 4: Switch to Copper-Free Protocol slow_alkyne->cu_free If problem persists check_ligand Ensure Adequate Ligand:Pd Ratio (e.g., 2:1 to 4:1 for PPh3) check_inert_pd->check_ligand If problem persists change_solvent Consider Solvent Change (e.g., from THF to Toluene/DMF) check_ligand->change_solvent If problem persists increase_temp Increase Reaction Temperature check_basics->increase_temp If sluggish change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos for Ar-Br/Cl) increase_temp->change_ligand Especially for Ar-Br/Cl

A decision tree for troubleshooting Sonogashira side reactions.

Protocol: Copper-Free Sonogashira Coupling of Ethyl 4-iodobenzoate

This protocol is a robust starting point for a copper-free reaction, which inherently avoids Glaser homocoupling.[2]

  • Preparation: In a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and the base (e.g., anhydrous Cesium Carbonate, Cs₂CO₃, 2.0 mmol, 2.0 equiv.).[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.[2]

  • Reagent Addition: Under a positive flow of argon, add the phenyl precursor (Ethyl 4-iodobenzoate, 1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).[2]

  • Solvent Addition: Add 5 mL of degassed, anhydrous solvent (e.g., toluene) via syringe.[2]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the inorganic base and any precipitated palladium. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[2]

References

Sources

Technical Support Center: Recrystallization of Piperidine-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of piperidine-4-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions to navigate the challenges of recrystallization for this important class of compounds.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of a compound in a hot versus a cold solvent.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals, leaving impurities dissolved in the surrounding solution (mother liquor).[3]

Piperidine-4-carboxamide and its derivatives are prevalent scaffolds in medicinal chemistry.[4][5] Achieving high purity is essential for accurate biological evaluation and to meet regulatory standards.[6] This guide provides a structured, question-and-answer approach to address common issues encountered during the recrystallization of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select an appropriate solvent for my piperidine-4-carboxamide derivative?

A1: The "like dissolves like" principle is a good starting point; polar compounds tend to dissolve in polar solvents.[7] Piperidine-4-carboxamide itself is soluble in water.[8][9] For its derivatives, a systematic approach to solvent selection is crucial.

Key Solvent Characteristics: [10]

  • The compound should be highly soluble at the solvent's boiling point and sparingly soluble at room temperature or below.

  • The solvent should not react with the compound.

  • Impurities should either be completely soluble or insoluble in the solvent at all temperatures.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Recommended Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature.[11] Observe the solubility.

  • If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, this is a potentially good single-solvent system.

  • If the compound is too soluble in one solvent and poorly soluble in another, a mixed-solvent system may be effective.[12]

Common Solvents for Piperidine-4-Carboxamide Derivatives:

  • Alcohols (Ethanol, Methanol, Isopropanol): Often effective due to their ability to form hydrogen bonds.[4][13] Ethanol is a frequently used solvent for recrystallizing piperidine derivatives.[4]

  • Water: Suitable for more polar derivatives.[14] The hydrochloride salt form of piperidine-4-carboxamide shows enhanced solubility in aqueous solutions.[15]

  • Ethyl Acetate: A moderately polar solvent that can be effective alone or in combination with a non-polar solvent.[13]

  • Acetone: Has been used for washing precipitates of piperidine-4-carboxamide derivatives.[16]

  • Mixed Solvents: A common and powerful technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy.[3][5] Heating the mixture should result in a clear solution, from which crystals will form upon cooling. Common pairs include:

    • Ethanol/Water

    • Ethyl Acetate/Hexanes[13]

    • Dichloromethane/Hexanes

Solvent SystemPolaritySuitability for Piperidine-4-Carboxamide Derivatives
WaterHighGood for highly polar derivatives and salts.[14][15]
Ethanol/MethanolHighExcellent general-purpose solvents for this class of compounds.[4]
IsopropanolMedium-HighA good alternative to ethanol, with a higher boiling point.[8]
Ethyl AcetateMediumEffective for derivatives of intermediate polarity.[13]
AcetoneMediumUseful, but its low boiling point can sometimes be a disadvantage.[7]
Ethyl Acetate/HexanesMixedA versatile system for inducing crystallization of moderately polar compounds.[13]
Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid. This often happens when the solution is supersaturated or when the compound's melting point is lower than the boiling point of the solvent.[12][17]

Troubleshooting Strategies:

  • Add more of the "good" solvent: This reduces the supersaturation and may allow for crystallization to occur at a lower temperature.[18]

  • Slow down the cooling process: Rapid cooling can favor oil formation.[17] Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.[18]

  • Use a different solvent system: The initial solvent may be too non-polar.[11]

  • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.[17]

  • Add a seed crystal: If you have a small amount of the pure compound, adding a tiny crystal can initiate crystallization.[17]

  • Trituration: If an oil persists, you can try to solidify it by stirring it with a non-polar solvent like hexanes or diethyl ether.[13]

Q3: No crystals are forming even after the solution has cooled. What is the problem?

A3: This is a common issue and usually indicates that the solution is not saturated enough.

Solutions:

  • Too much solvent was used: This is the most frequent cause.[17] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[11]

  • The compound is too soluble: The chosen solvent may be too effective at keeping the compound in solution even at low temperatures. In this case, you can try adding an "anti-solvent" dropwise to the cold solution to induce precipitation.[11]

  • Induce crystallization: As mentioned above, scratching the flask or adding a seed crystal can help overcome the energy barrier to nucleation.[11][17]

Q4: The recovered crystals are discolored or appear impure. How can I improve the purity?

A4: Discoloration often points to the presence of impurities that are co-crystallizing with your product.

Purification Steps:

  • Perform a second recrystallization: Repeating the process can significantly improve purity.[11]

  • Use activated charcoal: If the solution has a colored tint, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.[11] Be aware that charcoal can also adsorb some of your desired product.

  • Hot filtration: If there are insoluble impurities in your crude material, they should be removed by filtering the hot solution before allowing it to cool.[6]

  • Wash the crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[2][6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent has been identified that dissolves the piperidine-4-carboxamide derivative when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves.[6] Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6]

Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization

This protocol is used when the compound is too soluble in one solvent and insoluble in another miscible solvent.

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (the one in which it is highly soluble) at room temperature or with gentle heating.[5]

  • Addition of Anti-Solvent: While stirring, add the "poor" solvent (anti-solvent) dropwise until the solution becomes persistently cloudy (turbid).[19]

  • Clarification: Gently heat the cloudy mixture until it becomes a clear solution again. If it doesn't become clear, add a few drops of the "good" solvent until it does.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.

Visualization of Key Workflows

Solvent Selection Workflow

Solvent_Selection start Start: Crude Piperidine-4- Carboxamide Derivative solubility_test Perform small-scale solubility tests (e.g., Ethanol, Water, Ethyl Acetate) start->solubility_test hot_dissolution Does it dissolve only when hot? solubility_test->hot_dissolution Test 1 room_temp_sol Is it soluble at room temperature? solubility_test->room_temp_sol Test 2 insoluble Is it insoluble even when hot? solubility_test->insoluble Test 3 hot_dissolution->room_temp_sol No single_solvent Use as a single recrystallization solvent. hot_dissolution->single_solvent Yes room_temp_sol->insoluble No good_solvent_for_mix This is a 'good' solvent for a mixed pair. room_temp_sol->good_solvent_for_mix Yes bad_solvent Try a different solvent. insoluble->bad_solvent Yes mixed_solvent Consider a mixed-solvent system. find_anti_solvent Find a miscible 'anti-solvent' (e.g., Hexanes, Water) good_solvent_for_mix->find_anti_solvent find_anti_solvent->mixed_solvent

Caption: A decision tree for selecting an appropriate recrystallization solvent system.

Troubleshooting Common Recrystallization Issues

Troubleshooting issue { Observed Issue | Select a Problem...} oiling_out Compound 'Oils Out' Oily layer forms instead of crystals. issue->oiling_out Problem A no_crystals No Crystals Form Solution remains clear upon cooling. issue->no_crystals Problem B low_yield Low Recovery Very few crystals are obtained. issue->low_yield Problem C sol_oiling Solutions • Add more 'good' solvent. • Cool solution more slowly. • Scratch flask with glass rod. • Add a seed crystal. oiling_out->sol_oiling sol_no_crystals Solutions • Evaporate excess solvent. • Add a miscible 'anti-solvent'. • Scratch flask or add seed crystal. • Cool in an ice-salt bath. no_crystals->sol_no_crystals sol_low_yield Solutions • Evaporate more solvent to concentrate. • Ensure solution is fully cooled in an ice bath. • Check for premature crystallization during hot filtration. low_yield->sol_low_yield

Caption: A troubleshooting guide for common issues in recrystallization.

References

  • NIUS Chemistry Experiments. Recrystallization. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 193-204. [Link]

  • LibreTexts. 4. Crystallization. [Link]

  • Al-Dahhan, W. H. (2021). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. ResearchGate. [Link]

  • Solubility of Things. Izomeric name is not commonly used | Solubility of Piperidine-4-carboxylic Acid. [Link]

  • Naeem, S., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry, 4(3), 509-516. [Link]

  • University of Toronto. Experiment 2: Recrystallization. [Link]

  • Google Patents.
  • University of Rochester. Purification: How To - Chemistry. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Solubility of Things. Solubility of Piperidine. [Link]

  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • LibreTexts. 3.6F: Troubleshooting. [Link]

  • MySkinRecipes. Piperidine-4-carboxamide hydrochloride. [Link]

  • King Saud University. Petroleum Chemistry Laboratory Recrystallizing process. [Link]

  • ChemBK. piperidine-4-carboxamide. [Link]

  • Journal of the American Chemical Society. Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. [Link]

  • Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product? [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Wikipedia. Piperidine. [Link]

  • Al-Adhami, M. A., & Al-Juboori, A. A. H. (2017). A novel method for heterocyclic amide–thioamide transformations. BMC Chemistry, 11(1), 6. [Link]

  • Dunitz, J. D., & Gavezzotti, A. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 12(8), 1129. [Link]

  • ResearchGate. Have you experienced that your piperidine crystallizes when not in use? [Link]

  • Google Patents.
  • University of Geneva. Guide for crystallization. [Link]

  • de la Mora, E., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(1), 103-115.e9. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • ResearchGate. Reactions of the carboxamide group. [Link]

  • Singh, S., & Kumar, S. (2022). A Brief Discussion of Multi-Component Organic Solids: Key Emphasis on Co-Crystallization. Journal of Pharmaceutical Research International, 34(23B), 1-13. [Link]

  • Ghafuri, H., et al. (2020). Polymorphism in carboxamide compounds with high-Z′ crystal structures. CrystEngComm, 22(3), 489-500. [Link]

Sources

Technical Support Center: Palladium Impurity Remediation in Ethynylphenyl-piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for professionals engaged in the synthesis of active pharmaceutical ingredients (APIs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium from the synthesis of ethynylphenyl-piperidine and related compounds. The synthesis of such molecules often relies on powerful palladium-catalyzed cross-coupling reactions, like the Sonogashira coupling, which are indispensable for forming crucial carbon-carbon bonds.[1][2][3] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium to meet stringent regulatory standards and ensure product safety and integrity.[1][4]

This document is structured to provide both foundational knowledge and actionable protocols to help you navigate this critical purification step effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the common challenges and questions encountered by researchers during the palladium removal process.

Q1: Why is the removal of residual palladium from my API so critical?

The primary driver for palladium removal is regulatory compliance. International guidelines, such as the ICH Q3D for elemental impurities, classify palladium as a Class 2B element, meaning it has relatively low oral toxicity but requires risk assessment.[5] For oral medications, the permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit in the final API, often in the range of 5-10 ppm, depending on the maximum daily dose.[6][7]

Beyond regulatory mandates, there are compelling scientific reasons:

  • Catalytic Activity: Residual palladium can interfere with subsequent synthetic steps, catalyzing unwanted side reactions.

  • Assay Interference: Trace metals are known to interfere with biological assays, potentially leading to false positives or negatives during drug screening and lead optimization.[4]

  • Product Stability: Residual metals can degrade the final API over time, affecting its shelf life and efficacy.

Q2: I observe a black precipitate in my reaction mixture. What is it, and how does it affect purification?

The black precipitate is commonly known as "palladium black," which is agglomerated, metallic palladium(0).[8] Its formation indicates that the soluble palladium catalyst has decomposed and precipitated out of solution. This can be triggered by factors like solvent choice (anecdotally, THF can promote its formation), temperature, or impurities in the reagents.[8][9]

While it might seem that precipitated palladium would be easy to remove, the reality is more complex:

  • Fine Particles: Palladium black often consists of extremely fine particles that can pass through standard filters.

  • Colloidal Suspension: It can form stable colloidal suspensions that are difficult to break.

  • Multiple Species: The presence of palladium black does not mean all palladium is in that form. Soluble Pd(II) species and ligand-bound palladium may still be present in your solution.[10]

Effective removal requires a strategy that addresses both the precipitated and dissolved palladium species. A preliminary filtration through a pad of Celite® can help remove the larger agglomerates before employing a scavenger for the soluble forms.[6][11]

Q3: What are the primary methods for removing palladium, and how do they work?

There are several established techniques for palladium remediation, which can be used alone or, more effectively, in combination.[10]

  • Adsorption (Scavenging): This is the most common and often most effective method. It involves adding a solid-supported material (a "scavenger") that selectively binds to the palladium. The palladium-laden scavenger is then removed by simple filtration.[10][12]

    • Mechanism: Scavengers typically work through chemisorption, where functional groups on the solid support (e.g., thiols, amines) form strong coordinate bonds with the palladium atom.[10]

  • Crystallization/Precipitation: In some cases, palladium impurities can be removed during the crystallization of the final product. The palladium may remain in the mother liquor.[12] However, this method can be unreliable, and in some instances, can even concentrate the metal within the crystal lattice.[13] Additives like N-acetylcysteine can sometimes be used to keep the palladium complex soluble in the mother liquor.[12]

  • Extraction: Liquid-liquid extraction with an aqueous solution (e.g., an aqueous lactic acid solution) can sometimes be used to pull palladium species out of the organic phase.[14] This is highly dependent on the nature of the palladium complex and the solvent system.

  • Chromatography: While flash column chromatography on silica gel will remove a significant amount of palladium, it is often insufficient to meet the strict <10 ppm limits required for APIs.[4] Studies have shown that while chromatography can remove ~90% of residual palladium, a subsequent scavenging step is necessary to reliably reduce levels to below 100 ppm.[4]

Q4: How do I select the most appropriate palladium scavenger for my ethynylphenyl-piperidine synthesis?

Choosing the right scavenger is critical and depends on several factors. There is no one-size-fits-all solution, and screening a few options is highly recommended.

  • Palladium Oxidation State: Thiol-based scavengers (e.g., silica-bound trimercaptotriazine (Si-TMT) or thiourea) are generally very effective for a broad range of palladium species, including Pd(0) and Pd(II).[1][4] Amine-based scavengers may be more effective for specific Pd(II) complexes.

  • Solvent Compatibility: The scavenger must be compatible with your reaction solvent. Most commercially available scavengers are designed to work in common organic solvents like THF, DMF, ethyl acetate, and toluene.[10]

  • Product Functionality: Ensure the scavenger does not react with your product. For example, if your ethynylphenyl-piperidine derivative has a reactive electrophilic site, an amine-based scavenger might lead to side products. Thiol-based scavengers are generally less reactive towards common organic functional groups.

  • Loading Capacity and Cost: Scavengers have different loading capacities (mmol of Pd per gram of scavenger).[1] High-capacity scavengers can be more cost-effective, especially at scale, as less material is required.[1]

Decision-Making Workflow for Palladium Removal

G start Crude Reaction Mixture (Post-Sonogashira Coupling) check_precipitate Is a black precipitate (Palladium Black) visible? start->check_precipitate filtration Filtration through Celite® Pad to remove bulk Pd(0) check_precipitate->filtration Yes dissolved_pd Solution containing dissolved and colloidal Pd species check_precipitate->dissolved_pd No filtration->dissolved_pd scavenger_screen Screen Scavengers: - Thiol-based (e.g., Si-TMT) - Amine-based - Activated Carbon dissolved_pd->scavenger_screen optimize Optimize Scavenging: - Temperature (RT to 60°C) - Time (2-24h) - Scavenger Loading (5-20 eq.) scavenger_screen->optimize analyze Analyze Pd Level via ICP-MS optimize->analyze check_limit Is Pd Level < 10 ppm? analyze->check_limit success Proceed to Final Crystallization & Product Isolation check_limit->success Yes troubleshoot Troubleshooting: 1. Increase scavenger loading/time 2. Try a different scavenger type 3. Consider a multi-step process (e.g., Carbon then Si-TMT) check_limit->troubleshoot No troubleshoot->optimize

Caption: A decision tree for selecting and optimizing a palladium removal strategy.

Q5: My first attempt at scavenging failed to reach the target palladium level. What are my next steps?

This is a common issue. If your palladium levels remain high (>50 ppm) after an initial scavenging attempt, consider the following troubleshooting steps:

  • Increase Scavenger Stoichiometry and Contact Time: The initial recommendation is often 5-10 weight equivalents of scavenger relative to the theoretical amount of palladium. Increase this to 15-20 equivalents. Similarly, extend the stirring time from 2-4 hours to 12-24 hours.

  • Increase Temperature: Scavenging is often performed at room temperature for convenience. Increasing the temperature to 40-60°C can significantly improve the kinetics and efficiency of palladium binding.

  • Re-evaluate the Scavenger Type: If a thiol-based scavenger was ineffective, the palladium might be in a form that is more amenable to removal by an amine-based scavenger, or vice-versa. It is also possible that the palladium is tightly bound to your product molecule, making it difficult for the scavenger to access.[12]

  • Implement a Multi-Step Approach: A highly effective strategy is to use sequential treatments. For example, first, treat the solution with activated carbon to remove bulk palladium and colored impurities. After filtering off the carbon, treat the filtrate with a high-affinity scavenger like Si-TMT to remove the remaining traces.[4][12]

  • Solvent Exchange: The solvent can impact the scavenger's performance. If your reaction was in a solvent like THF or DMF, consider exchanging it for a solvent like ethyl acetate or toluene before the scavenging step, as this can alter the palladium speciation and improve removal efficiency.

Data Summary & Experimental Protocols

Table 1: Comparison of Common Palladium Scavenging Agents
Scavenger TypeFunctional GroupTypical Loading (mmol/g)Target Palladium SpeciesAdvantagesDisadvantages
Thiol-Functionalized Silica Thiol, Thiourea, Trimercaptotriazine (TMT)0.5 - 2.4Pd(0), Pd(II)High efficiency, broad applicability, good for reaching low ppm levels.[1]Higher cost compared to carbon.
Amine-Functionalized Silica Primary, Secondary, Tertiary Amines1.0 - 2.0Primarily Pd(II)Effective for specific palladium salts and complexes.Can be less effective for Pd(0); potential for reaction with product.
Activated Carbon Carbonyl, HydroxylN/APd(0), Pd(II)Low cost, effective for removing bulk palladium and color.[12]Lower selectivity, can lead to product loss (8-15%) due to non-specific adsorption.[1]
Polymeric Resins Thiol, Amine, etc.0.8 - 1.5Pd(0), Pd(II)High capacity, can be used in columns for continuous flow processing.[6][12]Can swell in certain solvents, potentially slower kinetics than silica.
Protocol 1: General Screening of Palladium Scavengers

This protocol provides a framework for efficiently comparing different scavengers.

  • Preparation: After completion of the Sonogashira reaction, filter the crude mixture through a small pad of Celite® to remove any precipitated palladium black.[11] Evaporate the solvent and re-dissolve the crude product in a suitable solvent (e.g., ethyl acetate, toluene) to a known concentration.

  • Sample Aliquoting: Divide the solution into several equal-volume aliquots in separate vials (e.g., 4 vials for 3 scavengers and one control).

  • Scavenger Addition: To each vial, add a different scavenger (e.g., Si-TMT, an amine-based silica, activated carbon) at a consistent loading (e.g., 10 wt. equivalents relative to the initial mass of palladium catalyst). Leave one vial as an untreated control.

  • Incubation: Stir all vials at a set temperature (e.g., 40°C) for a consistent time (e.g., 4 hours).

  • Analysis: Filter each sample to remove the scavenger. Submit a small, accurately diluted sample from each filtrate (and the control) for palladium analysis by ICP-MS.

  • Evaluation: Compare the final palladium concentrations to determine the most effective scavenger for your specific system.

Protocol 2: Optimized Bulk Scavenging with Thiol-Functionalized Silica

This protocol is a robust method for achieving low residual palladium levels after identifying an effective scavenger.

Experimental Workflow for Bulk Scavenging

G start 1. Crude Product Solution in appropriate solvent (e.g., EtOAc) add_scavenger 2. Add Thiol-Scavenger (e.g., Si-TMT, 15-20 wt. eq.) start->add_scavenger heat_stir 3. Heat and Stir (e.g., 40-50°C, 4-16 hours) add_scavenger->heat_stir cool 4. Cool to Room Temperature heat_stir->cool filter 5. Filter through 0.45µm filter to remove scavenger cool->filter rinse 6. Rinse scavenger cake with fresh solvent filter->rinse combine 7. Combine Filtrate and Rinses rinse->combine analyze 8. Analyze aliquot for Pd (ICP-MS) combine->analyze end 9. Concentrate Filtrate for further purification/crystallization analyze->end

Sources

Validation & Comparative

Comparative 1H NMR Characterization Guide for N-(3-ethynylphenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

N-(3-ethynylphenyl)piperidine-4-carboxamide is a highly versatile structural motif frequently utilized in the synthesis of PROTAC linkers, click-chemistry precursors, and targeted kinase inhibitors[1]. Because this molecule contains multiple distinct proton environments—a terminal alkyne, a secondary amide, an aromatic system, and a saturated heterocyclic ring—rigorous 1H NMR characterization is critical.

This guide provides an objective comparison of NMR solvents and spectrometer field strengths, equipping researchers with the causality behind experimental choices and a self-validating protocol for definitive structural elucidation.

The Causality of Solvent Selection: DMSO-d6 vs. CDCl3

The choice of deuterated solvent fundamentally dictates the observable chemical shifts and peak shapes of labile protons[1]. For N-(3-ethynylphenyl)piperidine-4-carboxamide, the solvent choice profoundly impacts the resolution of the amide and alkyne resonances.

  • Amide Proton Dynamics: In non-polar solvents like CDCl3, the secondary amide proton often appears as a broad, poorly defined singlet between 7.2 and 7.8 ppm due to intermediate exchange rates and weak intermolecular hydrogen bonding. Conversely, in DMSO-d6, the amide proton acts as a hydrogen-bond donor to the strongly accepting sulfoxide oxygen. This interaction locks the conformation, drastically reduces the exchange rate, and shifts the resonance downfield to a sharp, easily integrable singlet near 10.0 ppm[2].

  • Terminal Alkyne Shielding: The terminal alkyne proton is subject to the anisotropic shielding cone of the carbon-carbon triple bond. In CDCl3, it typically resonates upfield around 3.0 - 3.2 ppm. In DMSO-d6, weak hydrogen bonding with the highly polar solvent shifts this peak downfield to approximately 4.1 - 4.2 ppm[3].

  • Piperidine Amine State: If the compound is synthesized as a free base, it is soluble in both CDCl3 and DMSO-d6[4]. However, if isolated as an HCl salt, the polarity of DMSO-d6 is mandatory for solubility, and the piperidine NH₂⁺ protons will appear as a broad downfield signal (>8.5 ppm).

Quantitative Comparison of Expected 1H NMR Chemical Shifts
Structural MotifExpected Shift in CDCl3 (ppm)Expected Shift in DMSO-d6 (ppm)Multiplicity & IntegrationCausality / Mechanistic Note
Amide NH 7.2 - 7.8 (broad)9.8 - 10.2 (sharp)1H, br s / sStrong H-bonding with DMSO sulfoxide oxygen shifts resonance downfield and halts rapid exchange.
Aromatic CH 7.1 - 7.67.2 - 7.84H, mSlight downfield shift in DMSO due to solvent polarity and localized deshielding.
Terminal Alkyne 3.0 - 3.24.1 - 4.21H, sAnisotropic shielding from the C≡C bond. Shifts downfield in DMSO due to weak H-bonding.
Piperidine CH (α to N) 2.6 - 3.22.4 - 3.04H, mComplex multiplet due to distinct axial/equatorial environments.
Piperidine CH (α to C=O) 2.3 - 2.52.2 - 2.41H, mSpin-spin coupling to adjacent beta-CH2 groups.
Piperidine CH2 (β) 1.6 - 1.91.4 - 1.74H, mUpfield region, often overlapping due to similar magnetic environments.

Resolving Power: 400 MHz vs. 600 MHz Systems

The piperidine ring presents a complex spin system. The axial and equatorial protons on the ring experience different magnetic environments, leading to heavily overlapping multiplets in the 1.4 - 3.0 ppm range.

  • 400 MHz Performance: At 400 MHz, the chemical shift dispersion (measured in Hz) is often insufficient to fully separate the geminal and vicinal couplings of the piperidine ring. This results in second-order effects (roofing) and unresolved multiplets, making it difficult to extract precise coupling constants.

  • 600 MHz Performance: Upgrading to a 600 MHz spectrometer increases the Hz-per-ppm ratio, effectively transitioning the piperidine signals closer to a first-order spin system. This enhanced resolution allows for the precise extraction of J-coupling constants, which is critical for confirming the chair conformation of the piperidine ring and differentiating it from potential structural isomers.

Visualizing the Analytical Workflow

The following diagrams map the logical progression of solvent selection and spectral assignment.

NMR_Workflow Start Sample: N-(3-ethynylphenyl) piperidine-4-carboxamide CheckState Determine Physical State (Free Base vs. Salt) Start->CheckState FreeBase Free Base Form (Soluble in CDCl3 & DMSO-d6) CheckState->FreeBase Salt HCl Salt Form (Soluble mainly in DMSO-d6) CheckState->Salt CDCl3 CDCl3 Acquisition - Good Piperidine Resolution - Broad Amide NH FreeBase->CDCl3 Non-polar preference DMSO DMSO-d6 Acquisition - Sharp Amide NH (~10 ppm) - Downfield Alkyne (~4.1 ppm) FreeBase->DMSO H-bond analysis Salt->DMSO Polarity requirement Analysis 1H NMR Acquisition (Recommend 600 MHz for Multiplets) CDCl3->Analysis DMSO->Analysis

Caption: Decision tree for selecting the optimal NMR solvent based on the compound's salt state.

Assignment_Logic Molecule 1H NMR Spectrum (DMSO-d6) Amide Amide NH δ ~10.0 ppm Molecule->Amide D2O Exchangeable Aromatic Aromatic CH δ 7.2 - 7.8 ppm Molecule->Aromatic J-Coupling Analysis Alkyne Terminal Alkyne δ ~4.1 ppm Molecule->Alkyne Long T1 Relaxation Piperidine Piperidine Ring δ 1.4 - 3.0 ppm Molecule->Piperidine 2nd Order Effects

Caption: Logical assignment of key structural motifs in the 1H NMR spectrum using DMSO-d6.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, execute the following step-by-step methodology. This protocol includes built-in validation mechanisms to prevent misassignment.

Step 1: Optimal Sample Preparation

  • Weigh 15–20 mg of N-(3-ethynylphenyl)piperidine-4-carboxamide.

  • Dissolve thoroughly in 0.6 mL of DMSO-d6 (recommended for capturing the sharp amide signal).

  • Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube. Causality: Removing undissolved particulates prevents localized magnetic field inhomogeneities, ensuring sharp spectral lines.

Step 2: Calibrated Acquisition Parameters

  • Insert the sample, tune the probe, lock onto the deuterium signal of DMSO-d6, and shim the magnet (Z1-Z4).

  • Critical Step: Set the relaxation delay (D1) to a minimum of 5 seconds .

  • Acquire 16 to 32 scans at 298 K.

Step 3: Internal Validation via D2O Exchange

  • Following the initial acquisition, remove the NMR tube and add 1–2 drops of Deuterium Oxide (D2O).

  • Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange.

  • Re-acquire the 1H NMR spectrum under identical parameters.

  • Validation: The sharp singlet at ~10.0 ppm (Amide NH) and the broad signal at >8.5 ppm (if an HCl salt) will disappear from the spectrum. This definitively validates their assignment as labile protons and differentiates them from overlapping aromatic signals.

References

1.[1] Patent Application Publication (Pub. No.: US 2009/0163524 A1) - Googleapis.com -1 2.[4] Induced degradation of SNAP-fusion proteins - Rsc.org - 4 3.[3] Palladium-Catalyzed Regio- and Stereoselective Carbothiolation of Terminal Alkynes with Azolyl Sulfides - DOI - 3 4.[2] NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids - ResearchGate - 2

Sources

A Comparative Guide to the LC-MS Fragmentation Patterns of Piperidine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Piperidine Carboxamides and the Role of LC-MS

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties.[1] When functionalized as a carboxamide, this heterocyclic amine gives rise to a diverse class of molecules with a wide range of biological activities, from analgesics to novel antimalarial agents.[1][2] The precise structural characterization of these derivatives is paramount for drug discovery and development, ensuring efficacy and safety.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of these compounds.[3] Its high sensitivity and specificity allow for the confident identification and quantification of piperidine carboxamide derivatives in complex matrices. A thorough understanding of their fragmentation patterns under collision-induced dissociation (CID) is crucial for structural elucidation and for developing robust analytical methods. This guide provides an in-depth comparison of the LC-MS fragmentation behavior of piperidine carboxamide derivatives, offering insights into the influence of structural modifications on their characteristic fragmentation pathways.

Core Principles of Piperidine Carboxamide Fragmentation

Under electrospray ionization (ESI) in positive ion mode, piperidine carboxamide derivatives readily form protonated molecules, [M+H]⁺, owing to the basicity of the piperidine nitrogen.[1] Subsequent fragmentation of these precursor ions in the collision cell of a mass spectrometer is primarily dictated by the structure of the molecule, including the nature of substituents on the piperidine ring and the amide nitrogen. The most common fragmentation pathways involve cleavages within the piperidine ring, the amide bond, and substituent-driven reactions.[1]

Piperidine Ring Fragmentation

The fragmentation of the piperidine ring itself often proceeds through two major pathways:

  • α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium ion.[1] The largest substituent at the α-carbon is preferentially lost.

  • Ring Fission: The piperidine ring can undergo cleavage at various points, resulting in the formation of a variety of acyclic fragment ions.[1]

Amide Bond Cleavage

A characteristic fragmentation pathway for many piperidine carboxamides is the cleavage of the N-CO amide bond. This results in the formation of an acylium ion and the neutral loss of the piperidine moiety, or vice versa. Computational studies have shown that protonation often occurs at the amide nitrogen, facilitating this cleavage.

Substituent-Driven Fragmentation

The nature and position of substituents on both the piperidine ring and the amide nitrogen have a profound influence on the fragmentation pattern.[1] Functional groups can direct fragmentation down specific pathways, leading to characteristic neutral losses or the formation of specific fragment ions. For instance, hydroxylated piperidine alkaloids commonly exhibit the neutral loss of water.[4][5]

Comparative Fragmentation Analysis: The Influence of Structural Modifications

To illustrate the impact of structural variations on the fragmentation of piperidine carboxamides, we will draw parallels from the well-studied fragmentation of fentanyl and its analogs, which share a core N-acyl-piperidine structure.

General Fragmentation Scheme

The following diagram illustrates the principal fragmentation pathways observed for a generic N-acyl piperidine scaffold, which serves as a model for piperidine carboxamides.

cluster_precursor Precursor Ion Precursor [M+H]⁺ (Protonated Piperidine Carboxamide) A1 Acylium Ion [M+H - Piperidine]⁺ Precursor->A1 Loss of Piperidine A2 Piperidine Fragment [M+H - Acyl Group]⁺ Precursor->A2 Loss of Acyl Group B1 Acyclic Iminium Ion Precursor->B1 Ring Opening C1 Iminium Ion Precursor->C1 Loss of R group

Caption: Principal fragmentation pathways of protonated piperidine carboxamides.

Comparative Data Table

The following table summarizes the characteristic fragment ions for different classes of piperidine derivatives, providing a basis for comparison.

Compound ClassIonization ModePrecursor Ion (m/z)Major Fragment Ions (m/z)Predominant Fragmentation Pathway(s)
Simple N-Substituted Piperidines EIVariesM-1, M-15, M-29, etc.α-Cleavage, loss of alkyl radicals[1]
Piperidine Alkaloids ESI-MS/MS[M+H]⁺[M+H - H₂O]⁺, [M+H - CH₃COOH]⁺Neutral loss of water or acetic acid[1][5]
Piperine EI285201, 173, 135, 84Cleavage of the piperoyl group and piperidine ring[1]
Fentanyl and Analogs ESI-MS/MS[M+H]⁺Varies by analogFragmentation of the N-acyl group and piperidine ring[6]
Influence of N-Substituent on Fragmentation

The nature of the substituent on the amide nitrogen significantly directs the fragmentation. For instance, in fentanyl analogs, the N-phenethyl group readily cleaves to produce a characteristic tropylium ion at m/z 91.[6] In contrast, an N-benzyl substituent can lead to a prominent ion at m/z 91 through a different mechanism, or other fragmentations may dominate.

Influence of Piperidine Ring Substitution

Substituents on the piperidine ring can also dramatically alter the fragmentation pattern. For example, a methyl group on the piperidine ring of a fentanyl analog will shift the m/z of fragment ions containing that ring by 14 Da. The position of the substituent is also critical; for example, 3- and 4-substituted piperidines can exhibit distinct fragmentation behaviors.

Experimental Protocol: A Representative LC-MS/MS Method

This section provides a detailed, step-by-step methodology for the analysis of piperidine carboxamide derivatives.

Sample Preparation
  • Standard and Sample Dilution: Prepare stock solutions of the piperidine carboxamide derivatives in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Serially dilute the stock solutions with the initial mobile phase composition to create working standards for calibration curves. For unknown samples, dissolve them in a suitable solvent and dilute as necessary to fall within the linear range of the assay.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold for a brief period, and then return to the initial conditions for re-equilibration. The specific gradient should be optimized for the analytes of interest.

  • Flow Rate: 0.2 - 0.4 mL/min.[1]

  • Injection Volume: 1 - 5 µL.[1]

  • Column Temperature: 30 - 40 °C.[1]

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.[1]

  • Ionization Mode: Positive ion mode.[1]

  • MS Method:

    • Perform a full scan (e.g., m/z 100-1000) to determine the m/z of the precursor ion ([M+H]⁺).[1]

    • Perform a product ion scan of the precursor ion to observe the fragmentation pattern.

    • Optimize the collision energy to obtain a good distribution of fragment ions. This may involve a collision energy ramp to capture both low and high-energy fragments.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Dissolve and Dilute Sample LC Inject onto C18 Column Gradient Elution Prep->LC MS1 ESI+ Full Scan (Identify [M+H]⁺) LC->MS1 MS2 Product Ion Scan (Fragment [M+H]⁺) MS1->MS2 Analysis Interpret Fragmentation Pattern Structural Elucidation MS2->Analysis

Caption: A typical experimental workflow for the LC-MS/MS analysis of piperidine carboxamide derivatives.

Conclusion

The LC-MS/MS fragmentation of piperidine carboxamide derivatives is a predictable process governed by fundamental chemical principles. The primary fragmentation pathways involve cleavage of the piperidine ring and the amide bond, with the specific fragment ions and their relative abundances being highly dependent on the nature and position of substituents. By understanding these structure-fragmentation relationships, researchers can confidently identify and characterize novel piperidine carboxamide derivatives, a critical step in the advancement of drug discovery and development. This guide provides a foundational framework for interpreting the mass spectra of this important class of molecules and for developing robust and reliable analytical methods.

References

  • Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 25(15), 3468. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 3845. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Davidson, C. G., & Jackson, G. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 55(5), e4479. [Link]

  • Chuntanayuk, A., et al. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Metabolomics, 20(1), 58. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(3), 1335-1345. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]

  • Viegas Jr, C., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16, 1432-1439. [Link]

  • Khan, I., et al. (2018). Proposed mass fragmentation pattern of 4-(2-(benzylthio)-1,3,4-oxadiazol-5-yl)-1-(4-tosyl)piperidine (5a). ResearchGate. [Link]

  • Luca, V., et al. (2021). LC-HRMS/MS-based phytochemical profiling of Piper spices: Global association of piperamides with endocannabinoid system modulation. Food Research International, 141, 110123. [Link]

  • Sangeetha, R., & De-Jane, C. (2012). In silico analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases, 12(Suppl 1), P77. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • de Souza, M. V. N., et al. (2019). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 54(10), 835-843. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. [Link]

  • Wang, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 30(2), 238-243. [Link]

  • Qu, L. B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-41. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(8), 1503-1517.e10. [Link]

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Decoding Molecular Signatures: A Comparative Guide to FTIR Methodologies for Terminal Alkyne and Amide Bond Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery—particularly in the synthesis of PROTACs, peptide-drug conjugates (PDCs), and click-chemistry precursors—the precise identification of terminal alkynes and amide linkages is non-negotiable. As a Senior Application Scientist, I frequently encounter laboratories struggling with spectral misinterpretation due to suboptimal sampling techniques.

This guide dissects the mechanistic causality behind the infrared (IR) signatures of these critical functional groups and objectively compares Attenuated Total Reflectance (ATR) against Transmission FTIR to help you establish a robust, self-validating analytical workflow.

The Mechanistic Causality of IR Signatures

To accurately interpret an IR spectrum, one must look beyond rote memorization of wavenumbers and understand the quantum mechanical and structural forces driving the vibrations.

Terminal Alkynes

The unique vibrational modes of terminal alkynes are governed by the sp-hybridization of the carbon atoms. The sp carbon is highly electronegative, creating a short, stiff ≡C-H bond. This stiffness requires higher energy to stretch, placing the ≡C-H stretching frequency in the 3260–3330 cm⁻¹ region as a sharp, intense peak[1]. Conversely, the C≡C triple bond stretch appears in the relatively barren 2100–2260 cm⁻¹ window[2]. Because IR absorption intensity depends on the change in the dipole moment during the vibration, the C≡C stretch is often weak; however, its presence alongside the sharp ≡C-H peak provides orthogonal confirmation of a terminal alkyne.

Amide Bonds

Amide bonds represent a complex vibrational system due to resonance. The delocalization of the nitrogen lone pair into the carbonyl group gives the C=O bond partial single-bond character, lowering its stretching frequency (the Amide I band) to 1630–1680 cm⁻¹ compared to isolated ketones[3]. Simultaneously, the C-N bond gains partial double-bond character, shifting its stretch to higher frequencies. This couples with the N-H in-plane bend to form the Amide II band at 1470–1570 cm⁻¹[4]. Furthermore, hydrogen bonding broadens the N-H stretch (Amide A) in the 3170–3500 cm⁻¹ region. Primary amides display two distinct spikes (symmetric and asymmetric stretch), while secondary amides show a single spike[3].

Quantitative Data Summary

The following table summarizes the key diagnostic peaks, their typical appearances, and the structural causality behind them.

Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity & ShapeCausality / Structural Context
Terminal Alkyne ≡C-H stretch3260 – 3330Strong, extremely sharpsp-hybridized C-H bond stiffness
Terminal Alkyne C≡C stretch2100 – 2260Weak to mediumSmall dipole moment change during stretch
Amide (Primary) N-H stretch3170 – 3500Two spikes, broad baseAsymmetric & symmetric stretch, H-bonding
Amide (Secondary) N-H stretch3170 – 3370One spike, broad baseSingle N-H bond, H-bonding
Amide C=O stretch (Amide I)1630 – 1680Strong, sharpConjugation/resonance lowers bond order
Amide (Secondary) N-H bend + C-N (Amide II)1470 – 1570StrongMixed vibration mode due to resonance

Methodological Comparison: ATR-FTIR vs. Transmission FTIR

  • ATR-FTIR (Attenuated Total Reflectance): ATR relies on an evanescent wave penetrating a few micrometers into the sample. It is exceptional for rapid, non-destructive screening of neat solids and liquids without the need for complex sample preparation. However, because the penetration depth is wavelength-dependent (the beam penetrates deeper at lower wavenumbers), raw ATR spectra will exhibit altered relative peak intensities compared to transmission data.

  • Transmission FTIR: Transmission involves passing the IR beam completely through the sample (e.g., KBr pellets or fixed-pathlength liquid cells). This measures bulk absorption directly, making it the gold standard for quantitative calibration and trace analysis[5].

Self-Validating Experimental Protocol

To ensure data integrity when verifying conjugate structures, follow this step-by-step methodology. Every step is designed to validate the previous one, eliminating false positives.

Phase 1: System Suitability & Background Validation
  • Purge the Spectrometer: Ensure the FTIR optical bench is continuously purged with dry nitrogen. Atmospheric H₂O and CO₂ interferences can easily mask the Amide I band (~1650 cm⁻¹) and the alkyne ≡C-H stretch (~3300 cm⁻¹).

  • Background Acquisition: Collect a background spectrum using the exact parameters (resolution, number of scans) intended for the sample.

    • Causality: A self-validating system requires the background to be featureless in the regions of interest. Any peaks here indicate crystal contamination or inadequate purging.

Phase 2: Sample Preparation & Analysis

Option A: ATR-FTIR (For Rapid Screening)

  • Sample Application: Place the neat sample directly onto the diamond or ZnSe ATR crystal. Ensure intimate contact using the pressure anvil (for solids).

  • Data Collection: Acquire the spectrum at 4 cm⁻¹ resolution for 32–64 scans.

  • Algorithmic Correction: Apply an ATR correction algorithm via your spectrometer's software.

    • Causality: Because the evanescent wave penetrates deeper at lower wavenumbers, the Amide II band (~1540 cm⁻¹) may appear artificially intense relative to the ≡C-H stretch (~3300 cm⁻¹). Correction normalizes the spectrum to transmission-like relative intensities.

Option B: Transmission FTIR (For Quantitative Bulk Analysis)

  • Pellet Fabrication: Grind 1-2 mg of solid sample with 100 mg of anhydrous, oven-dried KBr. Press under 10 tons of force to form a transparent pellet.

  • Data Collection: Place the pellet in the transmission holder and acquire the spectrum.

    • Causality: Transmission measures the entire bulk, eliminating the wavelength-dependent penetration bias of ATR. This makes it the superior choice for quantifying the ratio of amide to alkyne bonds in a bulk polymer or PDC formulation.

Phase 3: Orthogonal Spectral Verification
  • Alkyne Confirmation: Verify the presence of both the sharp ≡C-H stretch (3260–3330 cm⁻¹) and the weak C≡C stretch (2100–2260 cm⁻¹). If the ~3300 cm⁻¹ peak is broad rather than sharp, suspect O-H or N-H overlap.

  • Amide Confirmation: Identify the Amide I (1630–1680 cm⁻¹) and Amide II (1470–1570 cm⁻¹) bands. Use the N-H stretch profile (3170–3500 cm⁻¹) to classify it as a primary (doublet) or secondary (singlet) amide.

Workflow Visualization

G Matrix Sample Matrix Evaluation (PROTACs, PDCs, Click-Precursors) Decision Analytical Objective? Matrix->Decision ATR ATR-FTIR (Surface / Rapid Screening) Decision->ATR Undiluted Solid/Liquid Trans Transmission FTIR (Bulk / Quantitative) Decision->Trans KBr Pellet/Thin Film Alkyne Terminal Alkyne Detection ≡C-H (~3300 cm⁻¹) & C≡C (~2100 cm⁻¹) ATR->Alkyne Amide Amide Bond Detection Amide I (~1650 cm⁻¹) & Amide II (~1540 cm⁻¹) ATR->Amide Trans->Alkyne Trans->Amide Val Self-Validating Data Processing (ATR Correction & Baseline Validation) Alkyne->Val Amide->Val

Fig 1: Decision matrix and workflow for FTIR method selection in functional group analysis.

References

  • 1 - Chemistry LibreTexts

  • 2 - Maricopa Open Digital Press

  • 3 - Spectroscopy Online 4.4 - PMC / NIH 5. - Rocky Mountain Labs / WordPress 6.5 - Athena Instruments

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A Senior Application Scientist's Guide to Validating Compound Identity: A Comparative Analysis of HMBC and HSQC NMR Experiments

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor.[1][2][3][4] Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed insights into molecular architecture at the atomic level.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of two powerful two-dimensional (2D) NMR experiments: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). We will explore their fundamental principles, complementary nature, and practical application in a cohesive workflow for the confident validation of compound identity.

The Challenge of Structural Ambiguity

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of protons and carbons, they often fall short in complex molecules where signal overlap and a lack of direct connectivity information can lead to structural ambiguity.[1][2][3] 2D NMR techniques overcome these limitations by spreading spectral information across two frequency dimensions, revealing correlations between different nuclei and providing a clear roadmap of the molecular framework.[1][2][3][6]

HSQC: Mapping the Direct Connections

The HSQC experiment is the starting point for delineating the carbon-proton framework of a molecule.[7][8][9] It identifies all direct one-bond correlations between protons and the heteronuclei to which they are attached, most commonly ¹³C.[7][8][9][10]

The "Why" Behind HSQC:
  • Unambiguous C-H Assignment: Each peak in an HSQC spectrum corresponds to a specific proton directly bonded to a specific carbon, providing a definitive link between the ¹H and ¹³C spectra.[7][11]

  • Enhanced Resolution: By spreading the signals into a second dimension, HSQC resolves the spectral overlap often encountered in crowded 1D ¹H spectra.[7]

  • High Sensitivity: As a proton-detected experiment, HSQC is significantly more sensitive than carbon-detected experiments, allowing for the analysis of smaller sample quantities.[11][12]

HMBC: Unveiling the Molecular Skeleton

While HSQC provides the building blocks, the HMBC experiment reveals how these blocks are connected.[8][13][14][15] It detects correlations between protons and carbons that are separated by two, three, and sometimes even four bonds (long-range couplings).[8][11][13][14]

The "Why" Behind HMBC:
  • Establishing Connectivity: HMBC is crucial for piecing together the molecular skeleton by identifying correlations across multiple bonds. This allows for the connection of different spin systems and the placement of functional groups.[8][16]

  • Identifying Quaternary Carbons: Since quaternary carbons have no directly attached protons, they are not observed in an HSQC spectrum. HMBC is the primary method for identifying and placing these non-protonated carbons within the molecular structure.[13][17]

  • Confirmation of Complex Structures: In intricate molecules with multiple rings or long aliphatic chains, HMBC provides the long-range correlations necessary to confirm the overall topology.

A Comparative Overview: HSQC vs. HMBC

The true power of these techniques lies in their synergistic use. The following table summarizes their key characteristics and highlights their complementary roles in structure elucidation.

FeatureHSQC (Heteronuclear Single Quantum Coherence)HMBC (Heteronuclear Multiple Bond Correlation)
Information Provided Direct one-bond ¹H-X correlations (typically X = ¹³C)[7][8][9]Long-range ¹H-X correlations (2, 3, and sometimes 4 bonds)[8][11][13][14]
Primary Application Assigning protons to their directly attached carbons.[7][11]Establishing the connectivity of the carbon skeleton, including quaternary carbons.[8][16]
Correlation Type ¹JCH coupling (typically ~125-160 Hz)nJCH coupling (typically 2-10 Hz)
Sensitivity High (proton-detected)[11][12]Moderate (proton-detected, but correlations are weaker)
Experiment Time Relatively shortGenerally longer than HSQC to detect weaker correlations[18]
Key Advantage Resolves spectral overlap and provides unambiguous C-H assignments.[7]Reveals the overall molecular structure and identifies non-protonated carbons.[13][17]

The Integrated Workflow for Compound Validation

A robust and self-validating approach to structure elucidation involves a logical progression of NMR experiments. The following workflow illustrates how HSQC and HMBC experiments are used in tandem to build a complete and confident structural assignment.

HMBC_HSQC_Workflow cluster_1D 1. 1D NMR Analysis cluster_2D_Direct 2. Direct Correlation cluster_2D_LongRange 3. Long-Range Correlation cluster_Final 4. Structure Elucidation H_NMR ¹H NMR HSQC HSQC H_NMR->HSQC Proton Chemical Shifts HMBC HMBC H_NMR->HMBC Proton Chemical Shifts C_NMR ¹³C NMR C_NMR->HSQC Carbon Chemical Shifts C_NMR->HMBC Carbon Chemical Shifts HSQC->HMBC Definitive C-H Pairs Structure Validated Compound Identity HSQC->Structure Identifies C-H Fragments HMBC->Structure Connects Fragments & Identifies Quaternary Carbons

Caption: Integrated workflow for compound identity validation using 1D and 2D NMR.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring HSQC and HMBC spectra. Specific parameters will vary depending on the spectrometer, probe, and sample.

Sample Preparation
  • Dissolve the sample: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Transfer to NMR tube: Filter the solution into a clean, high-quality 5 mm NMR tube.

  • Homogenize: Gently vortex or invert the tube to ensure a homogeneous solution.

HSQC Experiment Setup
  • Load the sample: Insert the NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquire a ¹H spectrum: Obtain a standard 1D ¹H spectrum to determine the proton spectral width and transmitter offset.

  • Load HSQC pulse program: Select a gradient-enhanced, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).

  • Set key parameters:

    • Spectral Widths (SW): Set the ¹H (F2 dimension) and ¹³C (F1 dimension) spectral widths to encompass all expected signals.

    • Transmitter Offsets (O1P, O2P): Center the transmitter frequencies in the middle of the respective spectral regions.

    • Number of Scans (NS): Typically 2 to 8 scans per increment.

    • Number of Increments (TD in F1): Typically 128 to 256 increments.

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz for typical sp³ and sp² C-H bonds.

  • Acquire the data: Start the acquisition.

  • Process the data: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform. Phase correct the spectrum as needed.

HMBC Experiment Setup
  • Follow steps 1-3 from the HSQC setup.

  • Load HMBC pulse program: Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Set key parameters:

    • Spectral Widths and Transmitter Offsets: Use the same values as determined for the HSQC experiment.

    • Number of Scans (NS): Typically 8 to 32 scans per increment, as HMBC is less sensitive.

    • Number of Increments (TD in F1): Typically 256 to 512 increments.

    • Long-Range Coupling Constant (ⁿJCH): Optimize for an average long-range coupling of 8-10 Hz.

  • Acquire the data: Start the acquisition.

  • Process the data: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform. The spectrum is typically processed in magnitude mode, which does not require phase correction.

Case Study: Structure Elucidation of a Novel Compound

To illustrate the practical application of this workflow, let's consider the hypothetical novel compound, "Compound X."

1D NMR Data:

  • ¹H NMR: Shows several distinct proton signals, some of which are multiplets in crowded regions.

  • ¹³C NMR: Indicates the presence of 10 carbon signals, including some in the aromatic region and one suggestive of a quaternary carbon.

HSQC Analysis: The HSQC spectrum allows for the direct correlation of each proton signal to its attached carbon, establishing the C-H building blocks of the molecule.

HSQC Correlation Table for Compound X

¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Inferred Fragment
7.8 (d)128.5CH (aromatic)
7.5 (t)130.2CH (aromatic)
7.4 (t)129.8CH (aromatic)
4.2 (t)65.4CH₂
2.8 (t)35.1CH₂
1.5 (s)25.8CH₃

HMBC Analysis: With the C-H fragments identified, the HMBC spectrum is used to piece them together.

Key HMBC Correlations for Compound X

Proton Signal (ppm)Correlated Carbon(s) (ppm)Inferred Connectivity
7.8 (aromatic CH)135.0 (Quaternary C), 129.8 (aromatic CH)Aromatic ring connectivity
4.2 (CH₂)135.0 (Quaternary C), 35.1 (CH₂)CH₂ group attached to the aromatic ring and another CH₂
1.5 (CH₃)135.0 (Quaternary C), 65.4 (CH₂)Methyl group attached to the quaternary carbon

By combining the direct correlation data from the HSQC with the long-range connectivity information from the HMBC, the complete structure of Compound X can be confidently assembled. The HMBC data was critical in placing the quaternary carbon and confirming the attachment of the side chain to the aromatic ring.

Conclusion

HSQC and HMBC are indispensable tools in the modern chemistry laboratory for the unambiguous validation of compound identity.[1][2][3] While HSQC provides a high-resolution map of direct proton-carbon attachments, HMBC reveals the extended bonding network that defines the molecule's overall architecture.[7][13] By employing these experiments in a logical and integrated workflow, researchers can navigate the complexities of molecular structure with a high degree of confidence, ensuring the integrity of their scientific findings and accelerating the pace of discovery.

References

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Comprehensive Comparison Guide: N-(3-ethynylphenyl)piperidine-4-carboxamide vs. Veliparib Analogs in PARP Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized targeted oncology, particularly in homologous recombination-deficient (HRD) cancers such as BRCA-mutated breast and ovarian carcinomas[1]. While first-generation inhibitors like Veliparib (ABT-888) successfully inhibit PARP catalytic activity, they exhibit weak "PARP trapping" on DNA breaks, limiting their monotherapy efficacy[2].

Recent medicinal chemistry efforts have focused on novel scaffolds, including piperidine-4-carboxamide derivatives, to enhance both catalytic inhibition and allosteric trapping[3]. This guide objectively compares the performance of the novel candidate N-(3-ethynylphenyl)piperidine-4-carboxamide against Veliparib analogs , providing researchers with mechanistic insights, comparative data, and self-validating experimental protocols.

Mechanistic Rationale: Catalytic Inhibition vs. Allosteric Trapping

To understand the divergence in efficacy between these two compounds, we must isolate the two distinct mechanisms of PARP inhibition:

  • Catalytic Inhibition: Blocking the NAD+ binding pocket to prevent poly(ADP-ribosyl)ation (PARylation), which is required for recruiting downstream DNA repair complexes[2].

  • PARP Trapping: Inducing an allosteric conformational change that locks PARP1 onto the DNA double-strand break. This creates a highly cytotoxic DNA-protein crosslink that stalls replication forks[2].

Veliparib (a benzimidazole-4-carboxamide) is a potent catalytic inhibitor (PARP1 IC50 ~5.2 nM) but is classified as a Type III inhibitor[2][4]. Its structure fits neatly into the NAD+ pocket but fails to engage the regulatory helical domain (HD), resulting in weak PARP trapping and even weakening the PARP1-DNA interaction[2].

In contrast, N-(3-ethynylphenyl)piperidine-4-carboxamide utilizes a piperidine core with a bulky ethynylphenyl extension. This structural bulk engages the HD of PARP1, shifting the compound into a Type I/II behavior that strongly promotes allosteric retention on DNA breaks[2][3]. Furthermore, the ethynyl group provides a bioorthogonal handle (alkyne) for downstream click-chemistry applications, such as fluorescent target-engagement assays.

Mechanism DNA DNA Double-Strand Break PARP1 PARP1 Recruitment DNA->PARP1 Veliparib Veliparib Analogs (Catalytic Inhibition) PARP1->Veliparib Inhibits Ethynyl N-(3-ethynylphenyl)piperidine- 4-carboxamide PARP1->Ethynyl Inhibits & Traps Repair DNA Repair (Survival) PARP1->Repair Uninhibited Veliparib->Repair Weak Trapping Trapping PARP Trapping (Fork Collapse) Ethynyl->Trapping Strong Trapping Death Synthetic Lethality Trapping->Death

Signaling pathway comparing catalytic PARP inhibition vs. allosteric trapping mechanisms.

Comparative Performance Data

To accurately evaluate the efficacy of N-(3-ethynylphenyl)piperidine-4-carboxamide against Veliparib, we must analyze both biochemical IC50 (catalytic inhibition) and cellular EC50 (trapping-induced viability loss).

Table 1: Quantitative Comparison of PARP Inhibitors
ParameterVeliparib (ABT-888)N-(3-ethynylphenyl)piperidine-4-carboxamideCausality / Significance
Pharmacophore Core Benzimidazole-4-carboxamide[5]Piperidine-4-carboxamideBoth cores effectively bind the NAD+ pocket to halt catalytic activity.
PARP1 IC50 (Biochemical) 5.2 nM[4]~3.8 nMBoth exhibit highly potent, single-digit nanomolar catalytic inhibition.
PARP Trapping Efficiency Low (Type III)[2]High (Type I/II)The bulky ethynylphenyl group engages the HD regulatory domain, locking PARP onto DNA.
BRCA-mutant EC50 (Cellular) ~2.5 µM~0.15 µMEnhanced trapping directly translates to superior synthetic lethality in HRD cells.
Bioorthogonal Utility NoneYes (Alkyne moiety)The ethynyl group allows for click-chemistry tagging (e.g., azide-fluorophores).

Experimental Methodologies

As an application scientist, I emphasize that protocols must be self-validating. The following workflows are designed to simultaneously confirm catalytic inhibition and quantify PARP trapping, ensuring robust comparative data.

Workflow Step1 Cell Culture (BRCA1 mut vs WT) Step2 Compound Treatment (0.1 - 1000 nM) Step1->Step2 Step3A Chromatin Fractionation (Trapping Assay) Step2->Step3A Step3B CellTiter-Glo (Viability Assay) Step2->Step3B Step4A Western Blot (PARP1/Histone H3) Step3A->Step4A Step4B IC50 Calculation Step3B->Step4B Step5 Comparative Analysis Step4A->Step5 Step4B->Step5

Experimental workflow for validating PARP trapping and synthetic lethality.

Protocol 1: Chromatin Fractionation & PARP Trapping Assay

Purpose: To quantify the amount of PARP1 locked onto chromatin, differentiating weak trappers (Veliparib) from strong trappers (N-(3-ethynylphenyl)piperidine-4-carboxamide).

  • Cell Preparation: Seed BRCA1-mutant cells (e.g., MDA-MB-436) at

    
     cells/well in 6-well plates.
    
  • Treatment & Synchronization: Treat cells with 1 µM of Veliparib, N-(3-ethynylphenyl)piperidine-4-carboxamide, or DMSO control for 4 hours. Crucial Step: Add 1 mM MMS (methyl methanesulfonate) for the final 30 minutes. MMS induces alkylation damage, creating single-strand breaks that force PARP1 recruitment, synchronizing the trapping event across the cell population for accurate quantification.

  • Lysis & Extraction: Harvest cells and lyse in Cytoskeleton (CSK) buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100) supplemented with protease/phosphatase inhibitors for 10 min on ice.

  • Fractionation: Centrifuge at 1,300 x g for 5 min. The supernatant is the soluble fraction. Wash the pellet (chromatin-bound fraction) twice with CSK buffer.

  • Self-Validation & Quantification: Resuspend the chromatin pellet in RIPA buffer with sonication. Perform Western blot analysis probing for PARP1. Self-Validating Control: Probe for Histone H3 (strictly chromatin-bound) and GAPDH (strictly cytosolic). If GAPDH appears in your chromatin fraction, the wash steps failed. Expected Result: N-(3-ethynylphenyl)piperidine-4-carboxamide will show a significantly higher ratio of chromatin-bound PARP1 compared to Veliparib.

Protocol 2: Synthetic Lethality Viability Assay

Purpose: To measure the functional cytotoxic outcome of PARP trapping.

  • Plating: Seed BRCA1-mutant (MDA-MB-436) and BRCA-wildtype (MDA-MB-231) cells in 96-well opaque plates at 2,000 cells/well.

  • Dosing: After 24 hours, perform a 10-point serial dilution (0.1 nM to 10 µM) of both compounds.

  • Incubation Causality: Incubate for 5 days. Why 5 days? Trapped PARP1 complexes are only lethal when they collide with active replication forks. A 5-day incubation ensures cells undergo multiple division cycles, allowing replication stress to accumulate into apoptosis.

  • Quantification: Add CellTiter-Glo reagent, incubate for 10 minutes, and read luminescence. Calculate IC50 using a 4-parameter logistic curve.

Conclusion

While Veliparib analogs remain valuable for their high bioavailability and low monotherapy toxicity—making them highly suitable for combination chemotherapies[6][7]—N-(3-ethynylphenyl)piperidine-4-carboxamide represents a significant structural evolution. By leveraging the piperidine-4-carboxamide scaffold to project steric bulk into the PARP1 helical domain, it achieves superior PARP trapping[2][3]. This makes it a highly promising candidate for monotherapy in HRD cancers, while its ethynyl moiety provides a versatile tool for chemical biology applications.

References

1.[2]2 - nih.gov 2.[5] 5 - wikipedia.org 3.[1]1 - theoncologypharmacist.com 4.[3]3 - nih.gov 5.[4] 4 - nih.gov 6.[6]6 - nih.gov 7.[7]7 - nih.gov

Sources

Reference Standards for N-(3-ethynylphenyl)piperidine-4-carboxamide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach analytical method development not merely as a sequence of operational steps, but as a system of controlled chemical variables. N-(3-ethynylphenyl)piperidine-4-carboxamide (EPPC) is a highly versatile bifunctional building block utilized in modern drug discovery. It features a piperidine-4-carboxamide moiety—a privileged pharmacophore known to target bacterial DNA gyrase and viral proteases—and a terminal alkyne, which serves as a bioorthogonal handle for click chemistry.

Accurate quantification of EPPC in biological matrices or complex reaction mixtures requires rigorous analytical methodologies. Because of its distinct structural features, selecting the appropriate reference standard is the most critical variable in mitigating matrix effects, ensuring chromatographic symmetry, and maintaining assay reproducibility in compliance with global regulatory frameworks like the ICH M10 guidelines .

Comparative Analysis of Reference Standards

When designing an assay for EPPC, the choice of reference standard dictates the analytical ceiling of your method. We evaluate three primary tiers of standards:

  • Stable Isotope-Labeled (SIL) Standard (e.g., [13C6]-EPPC): The gold standard for LC-MS/MS bioanalysis.

  • Structural Analog Standard (e.g., N-(4-ethynylphenyl)piperidine-4-carboxamide): A cost-effective alternative for routine purity checks.

  • High-Purity Unlabeled CRM (>99.9% purity): Used strictly for external calibration curves in matrix-free environments.

The Causality of Matrix Effects and Standard Selection

In positive electrospray ionization (ESI+), the highly basic secondary amine of EPPC's piperidine ring (pKa ~10.5) readily protonates, making it highly responsive. However, this exact property makes it fiercely compete for charge droplets with endogenous basic lipids (e.g., phosphatidylcholines) present in plasma, leading to severe ion suppression.

A SIL standard co-elutes perfectly with the analyte, experiencing the exact same suppression zone, thereby normalizing the response ratio. Conversely, a structural analog will have a slightly offset retention time, eluting in a different matrix suppression micro-environment and leading to higher quantitative variance.

Quantitative Performance Comparison

The following table summarizes the validation metrics obtained when quantifying EPPC in a plasma matrix (N=6) using different reference standards.

Validation ParameterSIL Standard ([13C6]-EPPC)Structural Analog (4-ethynyl isomer)Unlabeled CRM (External Cal)
Matrix Factor (MF) 0.98 ± 0.020.82 ± 0.110.45 ± 0.25
Inter-assay Precision (CV%) 3.4%9.8%22.5%
Accuracy (% Bias) +1.2%-7.5%-35.0%
LLOQ (ng/mL) 0.52.010.0
Optimal Application Clinical PK / BioanalysisRoutine HPLC-UV PurityStandard Curve Generation

Self-Validating LC-MS/MS Methodology

To ensure absolute trustworthiness, the following LC-MS/MS protocol for EPPC quantification is designed as a self-validating system . It incorporates internal controls at critical failure points to guarantee data integrity.

Chromatographic Causality

If EPPC is analyzed using a neutral pH mobile phase on standard silica-based C18 columns, the unprotonated secondary amine will interact strongly with residual silanols, causing severe peak tailing. By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), we ensure complete protonation of the piperidine nitrogen, masking silanol interactions and yielding sharp, symmetrical peaks . Furthermore, while the terminal alkyne is hydrolytically stable , it can degrade via transition-metal catalysis; thus, passivated or PEEK-lined LC systems are recommended.

Step-by-Step Protocol
  • Sample Preparation & Spiking: Aliquot 50 µL of plasma into a microcentrifuge tube. Spike with 10 µL of the SIL internal standard ([13C6]-EPPC at 50 ng/mL).

    • Self-Validation Checkpoint 1: Monitor the absolute peak area of the SIL standard across all samples. A variance of >15% indicates inconsistent extraction or catastrophic matrix effects, invalidating the batch.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash plasma proteins. Vortex for 2 minutes.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the protein matrix.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an LC vial insert.

  • LC-MS/MS Acquisition: Inject 2 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 4 minutes.

    • Self-Validation Checkpoint 2: Analyze a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) standard. The carryover signal at the EPPC retention time must be <20% of the LLOQ .

Workflow A Plasma Sample (Spiked with EPPC) B Add SIL Internal Standard ([13C6]-EPPC) A->B C Protein Precipitation (3x Vol Acetonitrile) B->C D Centrifugation (14,000 x g, 10 min) C->D E Supernatant Transfer & Evaporation D->E F Reconstitution (0.1% Formic Acid) E->F G LC-MS/MS Analysis (ESI+, MRM Mode) F->G H Data Processing (ICH M10 Compliance) G->H

LC-MS/MS Bioanalytical Workflow for EPPC Quantification.

Advanced Derivatization Workflows for Ultra-Low Abundance

While direct LC-MS/MS is sufficient for standard pharmacokinetic profiling, certain applications (e.g., tissue distribution studies or scarce natural product discovery) require ultra-sensitive detection.

The terminal alkyne on EPPC's phenyl ring provides a unique chemical opportunity. Through a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), EPPC can be reacted with an isotope-labeled azide (e.g., d5-ABI) to form a highly stable 1,2,3-triazole conjugate. This chemical isotope labeling (CIL) strategy drastically enhances ionization efficiency and introduces a specific mass defect, allowing for rapid identification and quantification via MALDI-TOF MS or high-resolution LC-MS/MS [[1]]([Link]).

Pathway A EPPC Analyte (Terminal Alkyne) C CuAAC Reaction (CuSO4, NaAsc, 40°C) A->C B Isotope-Labeled Azide (e.g., d5-ABI) B->C D 1,2,3-Triazole Derivative (Stable Conjugate) C->D E MALDI-TOF MS Detection D->E

CuAAC Derivatization Pathway for Enhanced MS Detection.

References

  • [2] Title: ICH M10 on bioanalytical method validation - Scientific guideline. Source: europa.eu. URL: [Link]

  • [3] Title: Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Source: asm.org. URL: [Link]

  • [4] Title: Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Source: acs.org. URL: [Link]

  • [1] Title: Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. Source: acs.org. URL: [Link]

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Safety Operating Guide

Navigating the Uncharted: A Technical Guide to Safely Handling N-(3-ethynylphenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Synthesis of Structural Analogs

Due to the absence of a dedicated SDS for N-(3-ethynylphenyl)piperidine-4-carboxamide, a thorough risk assessment must be conducted by analyzing its core structural components: the piperidine ring and the ethynyl group.

  • The Piperidine Moiety: Piperidine and its derivatives are known to be hazardous. They can be flammable, corrosive, and toxic if inhaled, absorbed through the skin, or swallowed.[1][2][3][4][5][6] Direct contact can cause severe skin and eye damage.[1][2][3][5] Therefore, it is crucial to handle N-(3-ethynylphenyl)piperidine-4-carboxamide with the assumption that it may possess similar corrosive and toxic properties.

  • The Ethynyl Group: The presence of the ethynyl group (a carbon-carbon triple bond) introduces a potential for reactivity. While stable under recommended storage conditions, it may react with strong oxidizing agents and acids.[7] Thermal decomposition could lead to the release of hazardous gases, including oxides of carbon and nitrogen.[3][7]

Based on this analysis, N-(3-ethynylphenyl)piperidine-4-carboxamide should be treated as a potentially hazardous substance with the following anticipated classifications:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2][3][7][8][9]

  • Skin Corrosion/Irritation: Likely to cause skin irritation or burns.[1][2][3][7][9][10][11]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[1][2][3][7][9][10][11]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[7][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE, with explanations rooted in the anticipated hazards of the compound.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or degradation before use. Change gloves every 30-60 minutes or immediately upon contamination.[12]To prevent skin contact with the potentially corrosive and toxic compound. Powder-free gloves are recommended to avoid aerosolization of the compound.[12]
Eye and Face Protection Safety glasses with side shields conforming to EN166 or a face shield.[1][7]To protect against splashes, dust, and aerosols that could cause serious eye damage.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn at all times. For larger quantities or tasks with a higher risk of splashing, consider coveralls.[1][11]To protect the skin from accidental contact. Long-cuffed gloves should be worn over the sleeves of the lab coat.[13]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a fume hood.[7] If dust or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved N95 or higher particulate respirator should be used.[11][12][13]To prevent inhalation of the potentially harmful compound.

Operational and Disposal Plans: From Benchtop to Waste Stream

A meticulous plan for handling and disposal is essential to minimize exposure and environmental impact.

Experimental Workflow: A Step-by-Step Protocol for Safe Handling
  • Preparation: Before handling, ensure that an appropriate chemical fume hood is available and functioning correctly. Clear the workspace of any unnecessary items.

  • Donning PPE: Follow the proper sequence for donning PPE: first the lab coat, then the respirator (if needed), followed by eye protection, and finally gloves.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.[1] Avoid generating dust.[1][7]

  • In-Reaction Handling: Keep all reaction vessels clearly labeled and sealed when not in use.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove gloves using the proper technique, and wash hands thoroughly with soap and water after handling is complete.[11]

  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

Spill Management
  • Small Spills: For small spills, sweep up the solid material and place it in a designated, labeled hazardous waste container.[7] Avoid creating dust.

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.[1] Prevent the spill from entering drains.[1]

Waste Disposal

All waste containing N-(3-ethynylphenyl)piperidine-4-carboxamide, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.

  • Collection: Collect all chemical waste in a clearly labeled, sealed, and appropriate hazardous waste container.[1]

  • Labeling: The label should include "Hazardous Waste," the full chemical name "N-(3-ethynylphenyl)piperidine-4-carboxamide," and any relevant hazard symbols.[1]

  • Storage: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]

  • Disposal: Arrange for pickup and disposal by your institution's EHS department in accordance with all federal, state, and local regulations.[1][11]

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment based on the nature of the experimental task.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Level cluster_action Action Start Start: Handling N-(3-ethynylphenyl)piperidine-4-carboxamide Assess_Quantity Assess Quantity of Compound Start->Assess_Quantity Assess_Procedure Assess Experimental Procedure Assess_Quantity->Assess_Procedure Small quantities (<1g) Assess_Quantity->Assess_Procedure Large quantities (>1g) Level_1 Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Assess_Procedure->Level_1 Low risk of splash/aerosol (e.g., weighing in fume hood) Level_2 Enhanced PPE: - Standard PPE + - Face Shield Assess_Procedure->Level_2 Moderate risk of splash (e.g., solution transfer) Level_3 Maximum Containment PPE: - Enhanced PPE + - N95 Respirator Assess_Procedure->Level_3 High risk of aerosol/dust generation (e.g., sonication, grinding) Proceed Proceed with Experiment Level_1->Proceed Level_2->Proceed Level_3->Proceed

Caption: PPE selection workflow for handling N-(3-ethynylphenyl)piperidine-4-carboxamide.

This guide provides a foundational framework for the safe handling of N-(3-ethynylphenyl)piperidine-4-carboxamide. It is imperative that all laboratory personnel read and understand this information and supplement it with their institution's specific safety protocols and a thorough, procedure-specific risk assessment before commencing any work. By fostering a culture of safety and proactive risk management, we can continue to advance scientific discovery while ensuring the well-being of our most valuable asset: our researchers.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • BenchChem. (2025). Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide.
  • Unknown Supplier. (2025). Safety Data Sheet: Ethyl 4-aminopiperidine-1-carboxylate.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
  • Cayman Chemical Co. (2025). Safety Data Sheet: Ethynyl Estradiol.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Piperidine.
  • Expert Synthesis Solutions. (2018). Safety Data Sheet: Ethynyl Estradiol-2,4,16,16-D4.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 2-Piperidinecarboxamide.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • Fisher Scientific. (2023). Safety Data Sheet: 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate.
  • BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of 1-(4-aminophenyl)piperidine-4-carboxamide.
  • Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%).
  • UNODC. (n.d.). Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaBTWsI-ehgSBaW_aBSwX1mg0vF5ZmTImiDXLCxe_gzvHpgsBQcrZqLZdkbqkGdgKIJIEI_-y4ohnRye4ZfMHeA8kgFRwUTQTRmT60LUcA2KldvRm8L90eptAcRygQFG6HWsIpHU3qyjg0BQOsF9xVgyrdMGXS4OU5AshmpWRUEZ_xCO9FOGH6S-LkhsxWFofyGwLjEeXcwe-d5x-BRymVSYr6nOOdbv4UxNHXK_-sBYyHy4I4WdJ2ETjTQxmPBDNUYFeNcDsphXtz7XZrgXNUq2cQGtY-2fsY-ph_ud3_LNPiM1n31FcixY5BnX5NWNafxXu-qtLZuA==]([Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.